molecular formula C5H11BO3 B1452836 Tetrahydropyran-4-boronic acid CAS No. 1072952-46-5

Tetrahydropyran-4-boronic acid

Cat. No.: B1452836
CAS No.: 1072952-46-5
M. Wt: 129.95 g/mol
InChI Key: PJAHYWURJMYDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydropyran-4-boronic acid is a useful research compound. Its molecular formula is C5H11BO3 and its molecular weight is 129.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tetrahydropyran-4-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydropyran-4-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

oxan-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BO3/c7-6(8)5-1-3-9-4-2-5/h5,7-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAHYWURJMYDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCOCC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678454
Record name Oxan-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072952-46-5
Record name Oxan-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Tetrahydropyran-4-boronic acid chemical properties and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tetrahydropyran-4-boronic Acid: Properties, Stability, and Applications

Authored by a Senior Application Scientist

Foreword: The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecular designs to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles. When combined with the versatile boronic acid functional group, the resulting building block, Tetrahydropyran-4-boronic acid, becomes a powerful tool for drug discovery and complex molecule synthesis. This guide provides an in-depth analysis of its chemical properties, stability considerations, and critical applications, offering field-proven insights for researchers and drug development professionals.

Core Physicochemical & Structural Characteristics

Tetrahydropyran-4-boronic acid, with the IUPAC name (oxan-4-yl)boronic acid, is a saturated heterocyclic organoboron compound.[1] Its structure marries the non-aromatic, oxygen-containing tetrahydropyran ring with a boronic acid group at the 4-position. This unique combination dictates its utility and reactivity.

The boronic acid functional group (-B(OH)₂) is a Lewis acid, capable of forming reversible covalent bonds with diols, a property that underpins its biological activity and applications in chemical sensing.[2] The THP ring, being a saturated ether, is generally stable and imparts favorable physicochemical properties to parent molecules.[3]

Table 1: Key Physicochemical Properties of Tetrahydropyran-4-boronic Acid

PropertyValueSource
Molecular Formula C₅H₁₁BO₃[1][4]
Molecular Weight 129.95 g/mol [1][4]
CAS Number 1072952-46-5[1][4]
Appearance White to off-white solidInferred from supplier data
Boiling Point 279.7 ± 50.0 °C (Predicted)[4][5]
Density 1.11 g/cm³ (Predicted)[4][5]
pKa 10.21 ± 0.20 (Predicted)[5]

Stability, Storage, and Handling: A Critical Overview

The practical utility of any chemical reagent is fundamentally linked to its stability. Boronic acids, as a class, are susceptible to several degradation pathways which must be understood and mitigated.

Intrinsic Stability and Degradation Pathways

Boronic acids are prone to decomposition, which can significantly impact their purity, reactivity, and shelf-life. Key degradation pathways include:

  • Protodeboronation: This is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process can be accelerated by heat, base, or the presence of transition metals.[6]

  • Oxidation: The carbon-boron bond can be susceptible to oxidative cleavage. Studies on related boronic acids show that in the presence of oxidants like hydrogen peroxide, the boronic acid group can be cleaved to yield an alcohol.[7] The ethereal oxygen in the THP ring could potentially influence oxidative stability, though specific studies on Tetrahydropyran-4-boronic acid's oxidative degradation pathways suggest that C-H abstraction at positions adjacent to the ether oxygen is a potential route under certain oxidative conditions.[8]

  • Anhydride Formation (Trimerization): Boronic acids can undergo dehydration to form cyclic boroxines (trimeric anhydrides). While this process is often reversible upon exposure to water, it can complicate stoichiometry and reaction kinetics.[2]

The Role of Boronate Esters as Stable Surrogates

To overcome the inherent instability of boronic acids, they are frequently converted into more robust boronate esters, most commonly the pinacol ester (Tetrahydropyran-4-boronic acid pinacol ester, CAS: 1131912-76-9).[9][10][11][12]

  • Enhanced Stability: The pinacol protecting group sterically hinders the boron center, significantly reducing susceptibility to protodeboronation and oxidation.[6] This makes the pinacol ester derivative the preferred reagent for long-term storage and for use in complex, multi-step syntheses.[3][9]

  • Practicality: Pinacol esters are often liquids or low-melting solids, which can be easier to handle and dispense accurately compared to the corresponding free boronic acids.[9][10]

Recommended Storage and Handling Protocols

To ensure the integrity of Tetrahydropyran-4-boronic acid and its derivatives, the following protocols are essential:

  • Storage: The free boronic acid should be stored under inert gas (Argon or Nitrogen) in a tightly sealed container, ideally refrigerated or frozen (-20°C) and protected from moisture and light.[5] The pinacol ester is more stable but should still be stored in a cool (2-8°C), dry place.[10][12]

  • Handling: Always handle in a well-ventilated area or fume hood.[13][14] Use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15] Avoid contact with strong oxidizing agents and strong bases, which are incompatible.[13]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of Tetrahydropyran-4-boronic acid and its pinacol ester is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming carbon-carbon bonds.[3][16][17]

Mechanistic Rationale

The Suzuki-Miyaura coupling involves a catalytic cycle that seamlessly connects the tetrahydropyran moiety to an aryl, heteroaryl, or vinyl halide/triflate. The choice of using the free boronic acid versus the pinacol ester influences the activation step.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.

  • Activation & Transmetalation: The boronic acid must be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[16] This boronate then transfers its organic group (the tetrahydropyran ring) to the palladium center, displacing the halide. This is the key transmetalation step. Boronic esters are generally more reactive than boronic acids in this step.[18]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: Fig. 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplar Experimental Protocol: Suzuki Coupling

This protocol is a representative, self-validating system. The causality for each step is explained to ensure reproducibility.

Objective: To couple Tetrahydropyran-4-boronic acid pinacol ester with a generic aryl bromide.

Methodology:

  • Inert Atmosphere Preparation (Causality: Pd(0) catalysts are oxygen-sensitive): To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), Tetrahydropyran-4-boronic acid pinacol ester (1.2-1.5 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Degassing (Causality: Removes dissolved oxygen which can deactivate the catalyst): Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Base Addition (Causality: Solvents solubilize reagents; base is required for boronate formation): Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water) followed by a degassed aqueous solution of a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv).

  • Reaction (Causality: Thermal energy is required to overcome the activation energy of the catalytic steps): Heat the reaction mixture with vigorous stirring to a specified temperature (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification (Causality: To isolate the product from salts, catalyst, and byproducts): Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Role in Drug Discovery and Medicinal Chemistry

The incorporation of the Tetrahydropyran-4-yl motif via boronic acid chemistry is a strategic decision in modern drug design.

  • Improving Pharmacokinetics: The THP ring is a recognized bioisostere for phenyl and other cyclic systems, often introduced to disrupt planarity, increase sp³ character, and improve metabolic stability and aqueous solubility.[3][19]

  • Boron as a Pharmacophore: The boronic acid group itself is not just a synthetic handle; it is a key pharmacophore in several FDA-approved drugs.[2][20][21] For example, Bortezomib (Velcade®) utilizes its boronic acid to reversibly inhibit the 26S proteasome, a validated target in oncology.[20][21] The Lewis acidic boron atom can form a stable, yet reversible, tetrahedral intermediate with the hydroxyl group of a key serine or threonine residue in an enzyme's active site.[2]

The combination of these two valuable motifs makes Tetrahydropyran-4-boronic acid a highly sought-after building block for creating novel therapeutic agents.[3][9]

Analytical Considerations for Quality Control

Accurate purity assessment of boronic acids and their esters is non-trivial due to their reactivity.

Challenges in HPLC Analysis

Standard reversed-phase HPLC (RP-HPLC) methods often use acidic aqueous-organic mobile phases. These conditions can promote the on-column hydrolysis of boronate esters back to the more polar, and often poorly retained, boronic acid.[22][23][24] This artifact complicates purity determination, as it becomes difficult to distinguish between pre-existing boronic acid impurity and that generated during the analysis itself.

Methodologies for Stable Analysis

To obtain accurate analytical data, the method must be designed to suppress this on-column degradation.

Caption: Fig. 2: Recommended workflow to prevent on-column hydrolysis during HPLC analysis.

Key Strategies:

  • Aprotic Diluent: Prepare samples in a non-aqueous, aprotic solvent like acetonitrile to prevent hydrolysis prior to injection.[23]

  • High pH Mobile Phase: At a pH significantly above the pKa of the boronic acid (~9-10), the corresponding boronate ester may be stabilized against hydrolysis.[22][23] Methods using mobile phases buffered to pH > 12 have proven successful.[23]

  • Ion-Pairing Reagents: For the poorly retained boronic acid impurity, adding an ion-pairing reagent to the mobile phase can improve its retention and separation from the ester peak.[22]

By implementing these self-validating analytical strategies, researchers can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible synthetic outcomes.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 49761667, Tetrahydropyran-4-boronic acid". PubChem. [Link]

  • PubMed. "Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2)". National Library of Medicine. [Link]

  • Google Patents. "CN102153579A - Method for synthesizing N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester".
  • Chemdad. "TETRAHYDROPYRAN-4-BORONIC ACID". Nine Chongqing Chemdad Co., Ltd. [Link]

  • ACS Publications. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals". American Chemical Society. [Link]

  • International Journal of Pharmaceutical Research and Applications. "A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate". IJPRA. [Link]

  • MDPI. "Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective". MDPI. [Link]

  • PubMed. "Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters". National Library of Medicine. [Link]

  • PubMed. "Strategies for the analysis of highly reactive pinacolboronate esters". National Library of Medicine. [Link]

  • Organic Chemistry Portal. "Suzuki Coupling". Organic Chemistry Portal. [Link]

  • ScienceDirect. "Recent developments in the medicinal chemistry of single boron atom-containing compounds". Elsevier. [Link]

  • National Institutes of Health. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates". NIH. [Link]

  • ResearchGate. "Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions". ResearchGate. [Link]

  • ResearchGate. "Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC". ResearchGate. [Link]

  • ResearchGate. "Comparison of reactivity of different boron reagents". ResearchGate. [Link]

  • Wikipedia. "Boronic acid". Wikipedia, The Free Encyclopedia. [Link]

  • ARKAT USA. "Recent progress in the synthesis of pyridinylboronic acids and esters". Arkat USA, Inc. [Link]

Sources

An In-depth Technical Guide to the Structural Analysis of (Tetrahydro-2H-pyran-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Foreword: The Ascendancy of Saturated Heterocycles in Modern Chemistry

In the landscape of contemporary drug discovery and synthetic chemistry, saturated heterocyclic scaffolds have emerged as indispensable building blocks. Their three-dimensional architecture offers a departure from the planar motifs of many traditional aromatic systems, providing new vectors for molecular exploration and improving physicochemical properties such as solubility and metabolic stability. Among these, the tetrahydropyran ring is a privileged structure. When functionalized with a versatile handle like a boronic acid, as in (Tetrahydro-2H-pyran-4-yl)boronic acid, it becomes a powerful tool for introducing this valuable scaffold into complex molecules. This guide provides a comprehensive technical overview of the structural analysis of this key reagent, moving beyond simple data reporting to offer insights into the causality behind the analytical choices and the interpretation of the resulting data.

Foundational Chemical Properties and Structural Attributes

(Tetrahydro-2H-pyran-4-yl)boronic acid is an aliphatic boronic acid, a class of compounds that, while sharing the hallmark reactivity of their aryl counterparts in reactions like the Suzuki-Miyaura coupling, present unique considerations regarding stability and analysis.[1][2]

Structurally, the molecule consists of a saturated six-membered tetrahydropyran (THP) ring with a boronic acid moiety [-B(OH)₂] attached at the 4-position.[3] The boron atom is sp²-hybridized, possessing a trigonal planar geometry and a vacant p-orbital, which imparts its Lewis acidic character.[1] This Lewis acidity is fundamental to its reactivity and its interactions in solution.[4]

Key Physicochemical Data
PropertyValueSource
Molecular Formula C₅H₁₁BO₃[3]
Molecular Weight 129.95 g/mol [3]
CAS Number 1072952-46-5[3]
Appearance Typically a white to off-white solidGeneral knowledge

The Stability Imperative: Handling and Storage Protocols

A critical aspect of working with boronic acids, particularly non-aromatic ones, is understanding their stability profile. Two primary decomposition pathways must be managed to ensure the integrity of the reagent and the reproducibility of experimental results.

Dehydration and Boroxine Formation

In the solid state or under anhydrous conditions, boronic acids can undergo intermolecular dehydration to form a six-membered cyclic trimer known as a boroxine.[2][5] This is a reversible equilibrium.

Boroxine_Formation cluster_0 Boronic Acid Monomers cluster_1 Boroxine Trimer cluster_2 Water 3R-B(OH)2 3 x (Tetrahydro-2H-pyran-4-yl)B(OH)₂ Boroxine (R-BO)₃ 3R-B(OH)2->Boroxine -3 H₂O Boroxine->3R-B(OH)2 +3 H₂O H2O 3 x H₂O

Caption: Reversible formation of a boroxine from boronic acid monomers.

While boroxine formation does not typically impede reactivity in cross-coupling reactions (as the boroxine can hydrolyze back to the active monomer in situ), it can complicate characterization.[2] For instance, NMR spectra may show broadened signals or multiple species, and accurate mass determination can be challenging.

Field Insight: It is often recommended to store boronic acids in a slightly moist state, as the coordination of water can protect against autoxidation.[2] For critical applications requiring precise stoichiometry, it is advisable to analyze a sample shortly after opening or to convert it to a more stable derivative, such as a pinacol ester.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This is a common decomposition pathway, especially under harsh acidic or basic conditions or in the presence of certain transition metals.[5] For (Tetrahydro-2H-pyran-4-yl)boronic acid, this would result in the formation of tetrahydropyran.

Best Practices for Handling:

  • Storage: Store in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is required.

  • Weighing: Handle promptly in the air; avoid prolonged exposure to atmospheric moisture.

  • Reaction Conditions: Use milder bases when possible in cross-coupling reactions and optimize reaction times to minimize decomposition.

Comprehensive Structural Elucidation Workflow

A multi-technique approach is essential for the unambiguous structural confirmation of (Tetrahydro-2H-pyran-4-yl)boronic acid. The following workflow represents a robust, self-validating system for characterization.

Structural_Analysis_Workflow Sample Sample of (Tetrahydro-2H-pyran-4-yl)boronic acid NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Sample->NMR Primary structure & proton environment MS Mass Spectrometry (ESI-MS) Sample->MS Molecular weight & fragmentation Xray Single Crystal X-ray Diffraction Sample->Xray Solid-state structure & absolute confirmation FTIR FTIR Spectroscopy Sample->FTIR Functional group identification Data Integrated Structural Confirmation NMR->Data MS->Data Xray->Data FTIR->Data

Caption: Integrated workflow for the structural analysis of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural analysis for this molecule, providing detailed information about the carbon-hydrogen framework and the local environment of the boron atom.

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃).

    • Causality: DMSO-d₆ or Methanol-d₄ are often preferred as they can disrupt the hydrogen bonding that leads to boroxine formation, resulting in sharper spectra.[6] CDCl₃ can also be used, but boroxine formation may be more prevalent.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Experiments: Acquire ¹H, ¹³C, and ¹¹B NMR spectra. DEPT-135 and 2D experiments (e.g., COSY, HSQC) can be run for unambiguous signal assignment.

    • ¹¹B NMR: This experiment is crucial for characterizing boronic acids.[7] The chemical shift indicates the coordination state of the boron atom (trigonal vs. tetrahedral).[8]

Expected Spectral Data:

NucleusExpected Chemical Shift (δ, ppm)MultiplicityNotes
¹H ~3.8 - 4.0mProtons on carbons adjacent to the ring oxygen (axial/equatorial).
~1.5 - 1.8mProtons on carbons beta to the ring oxygen (axial/equatorial).
~1.0 - 1.3mProton on the carbon bearing the boron atom (methine proton).
Broad singlets-OH protons of the boronic acid group. Exchangeable with D₂O.
¹³C ~67 - 69Carbons adjacent to the ring oxygen (-CH₂-O-).
~30 - 35Carbons beta to the ring oxygen.
~25 - 30Carbon bearing the boron atom (-CH-B). Signal may be broad due to quadrupolar relaxation of boron.
¹¹B ~28 - 34Broad singletTypical range for a trigonal (sp²) alkyl boronic acid or its corresponding boroxine.[8]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of identifying information. Electrospray ionization (ESI) is a common technique for boronic acids.

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, with or without a small amount of formic acid or ammonium acetate to aid ionization.

  • Infusion: Infuse the sample directly into the ESI source.

  • Data Acquisition: Acquire data in both positive and negative ion modes.

    • Causality: In positive mode, adducts like [M+H]⁺ or [M+Na]⁺ may be observed. In negative mode, the deprotonated molecule [M-H]⁻ or adducts with anions from the solvent may be seen. Boronic acids can exhibit complex behavior in the ESI source.[9]

Expected Mass-to-Charge Ratios (m/z):

IonCalculated m/zNotes
[M+H]⁺ 131.09Protonated molecule (less common).
[M+Na]⁺ 153.07Sodium adduct.
[M-H]⁻ 129.08Deprotonated molecule.
[M+HCOO]⁻ 175.09Formate adduct (if formic acid is used).

Field Insight: Dehydration in the gas phase can lead to the observation of ions corresponding to the boroxine trimer or other oligomeric species, especially at higher concentrations.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state. While obtaining suitable crystals can be the rate-limiting step, the resulting data is unparalleled in its detail.[10]

Protocol: Crystallization and Data Collection

  • Crystallization: Grow single crystals by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexanes, acetone/water).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Solve the structure using direct methods and refine the atomic positions and thermal parameters.

Expected Structural Features: Based on studies of other boronic acids like n-butylboronic acid, the crystal structure is expected to feature:

  • Hydrogen-Bonded Dimers: Molecules will likely form centrosymmetric dimers through hydrogen bonds between the boronic acid hydroxyl groups.

  • Extended Networks: These dimeric units will further assemble into extended layers or 3D networks through additional hydrogen bonding.

  • Chair Conformation: The tetrahydropyran ring will adopt a stable chair conformation.

Role in Drug Development and Synthetic Applications

The structural features of (Tetrahydro-2H-pyran-4-yl)boronic acid make it a valuable reagent in drug development. Its primary application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges a new carbon-carbon bond.[4]

Suzuki_Miyaura_Coupling THP_BOH2 (Tetrahydro-2H-pyran-4-yl)B(OH)₂ Catalyst Pd Catalyst Base THP_BOH2->Catalyst Ar_X Ar-X (Aryl/Heteroaryl Halide) Ar_X->Catalyst Product Ar-(Tetrahydro-2H-pyran-4-yl) Catalyst->Product

Caption: Suzuki-Miyaura coupling using (Tetrahydro-2H-pyran-4-yl)boronic acid.

This reaction allows for the direct installation of the saturated, non-planar tetrahydropyran motif onto aromatic and heteroaromatic cores, a common strategy for improving the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates. The boronic acid functional group itself has been explored in medicinal chemistry for its ability to form reversible covalent bonds with diols, a property leveraged in enzyme inhibitors and sensors.[4]

Conclusion

The structural analysis of (Tetrahydro-2H-pyran-4-yl)boronic acid is a process that requires a synergistic application of multiple analytical techniques. While NMR and MS provide the foundational data for identity and purity, a deep understanding of the inherent stability challenges—namely boroxine formation and protodeboronation—is paramount for accurate interpretation and reliable application. X-ray crystallography, when achievable, offers the ultimate structural confirmation. For the medicinal or synthetic chemist, a thorough characterization of this building block is not merely an academic exercise; it is a prerequisite for reproducible, high-yielding science and the successful development of next-generation therapeutics.

References

  • Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). SciSpace. Retrieved from [Link]

  • Development of an efficient process for 3,6-dihydro-2h-pyran-4-boronic acid pinacol. (n.d.). Retrieved from [Link]

  • 17O NMR studies of boronic acids and their derivatives. (n.d.). RSC Publishing. Retrieved from [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2025-08-06). Request PDF on ResearchGate. Retrieved from [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009-04-30). Journal of the American Chemical Society. Retrieved from [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022-11-18). PubMed. Retrieved from [Link]

  • Tetrahydropyran-4-boronic acid. (n.d.). PubChem. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2011).
  • Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. (2008-03-27). AIP Publishing. Retrieved from [Link]

  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. (n.d.). Request PDF on ResearchGate. Retrieved from [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Retrieved from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH. Retrieved from [Link]

  • Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. (2025-08-06). Request PDF on ResearchGate. Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • 11B NMR Chemical Shifts. (n.d.). SDSU Chemistry. Retrieved from [Link]

  • Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis. (n.d.). SciELO México. Retrieved from [Link]

  • Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. (n.d.). PubMed. Retrieved from [Link]

  • Production method for tetrahydro-2h-pyran derivative. (2017-10-11). Google Patents.
  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with... (n.d.). ResearchGate. Retrieved from [Link]

  • Arylboronic acid chemistry under electrospray conditions. (n.d.). PubMed - NIH. Retrieved from [Link]

Sources

Oxan-4-ylboronic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Oxan-4-ylboronic Acid for Advanced Research and Development

Abstract

Oxan-4-ylboronic acid, a saturated heterocyclic organoboron compound, has emerged as a pivotal building block in modern synthetic and medicinal chemistry. Its unique structural motif, featuring a tetrahydropyran ring, offers a valuable scaffold for introducing non-aromatic, polar functionalities into complex molecules. This guide provides a comprehensive overview of Oxan-4-ylboronic acid, detailing its fundamental properties, stability considerations, and core applications, with a particular focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective utilization in the laboratory.

Core Properties and Identification

Oxan-4-ylboronic acid, systematically named (Tetrahydro-2H-pyran-4-yl)boronic acid, is a white to yellow solid at room temperature.[1] Its fundamental physicochemical properties are summarized below, providing the essential data for laboratory use, including reaction stoichiometry calculations and analytical characterization.

PropertyValueSource(s)
CAS Number 1072952-46-5[1][2][3]
Molecular Formula C₅H₁₁BO₃[1][2]
Molecular Weight 129.95 g/mol [1][2][3]
IUPAC Name oxan-4-ylboronic acid[1][2]
Synonyms Tetrahydropyran-4-boronic acid[1][3]
Appearance White to yellow solid[1]
Boiling Point 279.7 °C (Predicted)[3]
Density 1.11 g/cm³ (Predicted)[3]

Handling, Storage, and Stability Considerations

The utility of organoboronic acids is intrinsically linked to their stability. While many are air- and moisture-stable, they are susceptible to specific decomposition pathways that researchers must mitigate to ensure experimental reproducibility and efficiency.[4]

Key Decomposition Pathways
  • Protodeboronation: This is a common degradation route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5] The reaction is often facilitated in aqueous media and its rate is influenced by pH and the electronic nature of the organic substituent.[5]

  • Oxidation: Boronic acids can undergo oxidative degradation, converting the C-B bond to a C-O bond, yielding the corresponding alcohol. This process can be slow under atmospheric oxygen but is accelerated by stronger oxidants.[5][6]

  • Anhydride (Boroxine) Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a stable, six-membered cyclic trimer known as a boroxine.[5] This is often a reversible process, but it alters the molecular weight and can complicate reaction stoichiometry if not accounted for.[5]

Recommended Storage and Handling

To minimize degradation, Oxan-4-ylboronic acid should be stored under inert gas in a tightly sealed container. For long-term storage, refrigeration or freezing is recommended, specifically in a freezer at temperatures under -20°C, sealed in a dry environment.[3] When handling the reagent, exposure to ambient air and moisture should be minimized.

Stabilized Boron Reagents

To overcome the inherent instability of certain boronic acids, more robust derivatives are frequently employed in synthesis. These serve as stable precursors that release the active boronic acid in situ under reaction conditions.[7]

  • Boronate Esters: Formed by reacting the boronic acid with a diol, boronate esters are significantly more stable. Pinacol esters are the most common and are known for their high stability against hydrolysis and oxidation.[4][5]

  • Organotrifluoroborates: Potassium trifluoroborate salts (R-BF₃K) are crystalline, free-flowing solids that exhibit enhanced stability. The tetracoordinated boron center minimizes decomposition pathways like protodeboronation, making them excellent reagents for storage and use in cross-coupling reactions.[4]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids. This platform allows for the slow release of the boronic acid under basic conditions, which is particularly advantageous for cross-coupling reactions involving otherwise unstable boronic acids.[7]

Stability_Workflow cluster_reagents Boron Reagents cluster_decomposition Decomposition Pathways Boronic_Acid Oxan-4-ylboronic Acid (R-B(OH)₂) Protodeboronation Protodeboronation (C-B Cleavage) Boronic_Acid->Protodeboronation H₂O/H⁺ Oxidation Oxidation (Forms Alcohol) Boronic_Acid->Oxidation [O] Boroxine Boroxine Formation (Trimerization) Boronic_Acid->Boroxine Dehydration Pinacol_Ester Pinacol Ester (Stable Derivative) Pinacol_Ester->Boronic_Acid Hydrolysis (in situ release) MIDA_Boronate MIDA Boronate (Highly Stable Derivative) MIDA_Boronate->Boronic_Acid Slow Release (Base)

Caption: Relationship between Oxan-4-ylboronic acid and its stable derivatives.

The Suzuki-Miyaura Cross-Coupling Reaction: A Core Application

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[8][9] This palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide or triflate is celebrated for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts.[4][9]

Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (the oxan-4-yl moiety) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic "ate" complex.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the final C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pdII_halide R¹-Pd(II)L₂-X pd0->pdII_halide Oxidative Addition pdII_R2 R¹-Pd(II)L₂-R² pdII_halide->pdII_R2 Transmetalation pdII_R2->pd0 Reductive Elimination Product R¹-R² R1X R¹-X (Aryl Halide) R2B R²-B(OH)₂ (Oxan-4-ylboronic acid) Base Base (e.g., K₂CO₃) R1X_label R¹-X R2B_label R²-B(OH)₂ + Base Product_label R¹-R²

Sources

Physical and chemical properties of Tetrahydropyran-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tetrahydropyran-4-boronic acid pinacol ester

Introduction: A Versatile Building Block in Modern Synthesis

Tetrahydropyran-4-boronic acid pinacol ester (CAS No. 1131912-76-9) has emerged as a pivotal reagent in contemporary organic synthesis and medicinal chemistry.[1] Its structure uniquely combines the robust, air-stable pinacol boronate protecting group with the tetrahydropyran (THP) moiety, a saturated heterocyclic scaffold prevalent in numerous natural products and pharmaceuticals. This combination makes it an exceptionally valuable building block for introducing the THP unit into complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.[1][2]

As a Senior Application Scientist, the utility of this reagent cannot be overstated. Its enhanced stability compared to the free boronic acid simplifies handling and purification, while its reactivity profile allows for predictable and high-yielding transformations.[1][3][4] This guide provides an in-depth exploration of its physical and chemical properties, reactivity, synthesis, and applications, with a focus on practical insights for researchers in drug discovery and development.

Physicochemical Properties

The physical state of Tetrahydropyran-4-boronic acid pinacol ester is reported as both a liquid and a solid, which may depend on the specific purity and ambient temperature.[1][5] It is essential to consult the supplier's certificate of analysis for lot-specific data.

Below is the chemical structure of the compound.

Caption: Chemical Structure of the Topic Compound.

Summary of Properties
PropertyValueReference(s)
CAS Number 1131912-76-9[1][6]
Molecular Formula C₁₁H₂₁BO₃[1][6]
Molecular Weight 212.09 g/mol [1][6]
Appearance Liquid or Solid[1][5]
Purity ≥ 95-97% (Typical)[1][5]
Storage Temperature 2-8°C
InChI Key NLSMOSUUBUCSPL-UHFFFAOYSA-N
SMILES String CC(C(C)(C)O1)(C)OB1C2CCOCC2

Chemical Properties and Reactivity

The chemical utility of this reagent is dominated by the carbon-boron bond. The pinacol ester serves as a robust protecting group for the inherently reactive boronic acid, rendering the compound stable to air, moisture, and chromatography, which is a significant advantage for multi-step synthesis.[3][4]

The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of Tetrahydropyran-4-boronic acid pinacol ester is in the Suzuki-Miyaura cross-coupling reaction.[1][7][8] This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds. In this context, the reagent serves as the organoboron partner, coupling with a variety of organic halides or triflates (R-X) in the presence of a palladium catalyst and a base.

The choice of base is critical for the reaction's success. It facilitates the transmetalation step, where the organic group (the tetrahydropyranyl moiety) is transferred from the boron atom to the palladium center.[9] Common bases include potassium carbonate, potassium phosphate, and cesium carbonate.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex R-Pd(II)-X L₂ oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_r_rprime R-Pd(II)-R' L₂ transmetalation->pdi_r_rprime base_x Base-X transmetalation->base_x reductive_elimination Reductive Elimination pdi_r_rprime->reductive_elimination reductive_elimination->pd0 product R-R' (Coupled Product) reductive_elimination->product rx Organic Halide (R-X) rx->oxidative_addition boronic_ester THP-B(pin) + Base boronic_ester->transmetalation

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Stability and Handling

While pinacol esters are significantly more stable than their corresponding boronic acids, they are susceptible to hydrolysis under strongly acidic or basic conditions, which regenerates the free boronic acid.[4][10] This is an equilibrium process and can be a consideration during aqueous workups or certain chromatographic methods.[4][10]

Field Insight: From an application standpoint, the stability of the C-B bond is excellent under standard Suzuki conditions. For storage, the compound should be kept refrigerated at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent slow degradation over time.

Synthesis

While specific, detailed preparations for this exact compound are proprietary or found within patent literature, a general and highly effective method for synthesizing such alkyl boronic esters is the Miyaura borylation reaction.[9] This involves the palladium-catalyzed cross-coupling of an appropriate halide (e.g., 4-bromotetrahydropyran) with bis(pinacolato)diboron (B₂pin₂).

A plausible synthetic route would involve:

  • Halogenation: Synthesis of a 4-halo-tetrahydropyran precursor.

  • Borylation: Palladium-catalyzed reaction of the 4-halo-tetrahydropyran with B₂pin₂ in the presence of a suitable base (like potassium acetate) and a phosphine ligand.[9]

Applications in Research and Drug Development

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its presence can improve pharmacokinetic properties such as solubility and metabolic stability. Tetrahydropyran-4-boronic acid pinacol ester provides a direct and efficient route to incorporate this valuable motif.

  • Drug Discovery: It serves as a key intermediate in the synthesis of complex molecules, enabling the construction of novel therapeutic agents for various diseases.[1][2] The boron-containing functional group itself is also of increasing interest in drug design, with several FDA-approved boronic acid-containing drugs like Bortezomib.[11]

  • Material Science: The unique chemistry of boron allows for the use of this compound in creating advanced polymers and coatings.[1]

  • Agrochemicals: It is applied in the rational design of new pesticides and herbicides with potentially improved environmental profiles.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for the coupling of Tetrahydropyran-4-boronic acid pinacol ester with a generic aryl bromide.

Objective: To synthesize a 4-aryl-tetrahydropyran derivative.

Causality: The choice of a palladium(0) source, a phosphine ligand, and a base are interdependent. The ligand stabilizes the palladium center and modulates its reactivity. The base is crucial for the transmetalation step, and the solvent must be appropriate for the reaction temperature and solubility of all components.

Materials and Reagents:
  • Aryl bromide (1.0 eq)

  • Tetrahydropyran-4-boronic acid pinacol ester (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate, silica gel)

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Aryl Bromide, Boronic Ester, K₂CO₃, and Pd(PPh₃)₄ in flask B Evacuate and backfill with Argon (3x) A->B C Add degassed Dioxane/Water solvent B->C D Heat reaction mixture to 90-100°C C->D E Monitor reaction by TLC or LC-MS D->E F Cool to RT, dilute with Ethyl Acetate E->F G Wash with water and brine F->G H Dry organic layer (MgSO₄), filter, and concentrate G->H I Purify via flash column chromatography H->I

Caption: Experimental Workflow for Suzuki Coupling.

Step-by-Step Procedure:
  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), Tetrahydropyran-4-boronic acid pinacol ester (1.2 eq), anhydrous potassium carbonate (2.5 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Inerting: Seal the flask and evacuate the atmosphere, then backfill with argon. Repeat this cycle three times to ensure an inert environment. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is another crucial step to protect the catalyst.

  • Reaction: Immerse the flask in a preheated oil bath at 90-100°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and then brine. The aqueous washes remove the inorganic salts (like K₂CO₃) and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure 4-aryl-tetrahydropyran product.

Conclusion

Tetrahydropyran-4-boronic acid pinacol ester stands out as a robust and versatile reagent for synthetic chemists. Its stability, predictable reactivity in Suzuki-Miyaura couplings, and its role in introducing the medicinally important tetrahydropyran scaffold make it an indispensable tool. Understanding its core physicochemical properties and handling requirements, as detailed in this guide, is key to leveraging its full potential in the synthesis of novel molecules for pharmaceutical, agrochemical, and materials science applications.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring N-Boc-1,2,5,6-Tetrahydropyridine-4-Boronic Acid Pinacol Ester: Properties and Applications. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 1-(2-Tetrahydropyranyl)-1H-pyrazole-4-boronic acid pinacol ester in Modern Drug Discovery. Retrieved from [Link]

  • Large, J. M., et al. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry, 70(18), 7324–7330. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of boronic acid pinacol ester 4. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. Retrieved from [Link]

  • PubChem. (n.d.). Boric acid, pinacol ester. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Boronic esters. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 47(4), 1188-1199. Retrieved from [Link]

  • Data in Brief. (2018). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester.
  • Molecules. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

  • Molecules. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • ChemRxiv. (2022). Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. Retrieved from [Link]

  • ResearchGate. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]

  • ResearchGate. (2018). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Tetrahydropyran-4-boronic Acid: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the THP-Boronic Acid Moiety

In the landscape of modern medicinal chemistry, the tetrahydropyran (THP) ring is a privileged scaffold, prized for its metabolic stability, favorable physicochemical properties, and its ability to act as a versatile hydrogen bond acceptor. When this valuable structural motif is functionalized with a boronic acid group, it transforms into a powerful and highly sought-after building block: Tetrahydropyran-4-boronic acid. This reagent is particularly instrumental in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient construction of complex carbon-carbon bonds.[1][2]

The growing interest in boronic acids in drug discovery, spurred by the success of drugs like bortezomib (Velcade®), has further elevated the importance of reagents like Tetrahydropyran-4-boronic acid.[3][4][5][6] These compounds are no longer viewed with toxicity concerns but are now recognized for their unique ability to form reversible covalent bonds with biological targets, opening new avenues for inhibitor design.[5] This guide provides an in-depth analysis of Tetrahydropyran-4-boronic acid, covering its chemical identity, commercial availability, key suppliers, and a detailed protocol for its application in the lab.

Chemical Properties and Identification

Before sourcing any chemical, it is critical to confirm its identity through established chemical identifiers. Tetrahydropyran-4-boronic acid is often sold and used in its more stable form, the pinacol ester, which protects the reactive boronic acid moiety.

PropertyTetrahydropyran-4-boronic acidTetrahydropyran-4-boronic acid pinacol ester
CAS Number 1072952-46-5[7][8]1131912-76-9[9][10]
Molecular Formula C₅H₁₁BO₃[7][11]C₁₁H₂₁BO₃[9][10]
Molecular Weight 129.95 g/mol [7][8]212.09 g/mol [9][10]
Appearance Varies (often a solid)Liquid[9][12]
Storage Conditions Varies, refrigeration typical2-8°C[9][13]

The free boronic acid can be prone to dehydration, forming cyclic trimers (boroxines). The use of the pinacol ester circumvents this stability issue, providing a reagent with a longer shelf-life and more consistent reactivity. For most synthetic applications, particularly Suzuki-Miyaura couplings, the pinacol ester is the preferred starting material.

Commercial Availability and Supplier Analysis

Sourcing high-quality reagents is paramount for reproducible research. Tetrahydropyran-4-boronic acid and its pinacol ester are available from a range of chemical suppliers. However, purity, batch-to-batch consistency, lead times, and documentation can vary significantly.

The following table summarizes prominent suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity before use.

SupplierProduct FormTypical PurityNotes
Sigma-Aldrich (Merck) Pinacol Ester[10][13]≥95%A leading global supplier with extensive documentation (SDS, CoA) readily available online.[10][13]
Santa Cruz Biotechnology Acid & Pinacol Ester[7][14]Not always specifiedOffers both forms; crucial to check CoA for lot-specific purity data.[7]
Manchester Organics Pinacol Ester[15]97%A UK-based supplier specializing in organic building blocks, often with detailed specifications.[15]
Alfa Chemistry Pinacol Ester≥97%An ISO 9001:2015 certified supplier offering various pack sizes.[16]
ChemicalBook Acid & Pinacol EsterVaries by listerA directory that connects buyers with various, primarily Asian, manufacturers.[8][17][18] Diligence is required to vet the actual manufacturer.
Workflow for Sourcing and Qualification

A systematic approach to sourcing ensures that the chosen reagent meets the stringent requirements of drug discovery and development.

Sourcing_Workflow cluster_req 1. Define Requirements cluster_sourcing 2. Supplier Identification cluster_eval 3. Qualification cluster_procure 4. Procurement Req Define Purity (e.g., >97%) Quantity (mg to kg) Form (Acid vs. Ester) ID Identify Suppliers (e.g., Sigma, SCBT) Req->ID Quote Request Quotations & Lead Times ID->Quote CoA Request & Review Certificate of Analysis (CoA) Quote->CoA Eval Evaluate Supplier (Quality, Reliability, Cost) CoA->Eval Order Place Order Eval->Order

Figure 1. A logical workflow for sourcing chemical reagents.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of Tetrahydropyran-4-boronic acid is as a coupling partner in the Suzuki-Miyaura reaction to form C(sp²)–C(sp³) bonds. This reaction is a cornerstone of modern organic synthesis due to its mild conditions and high tolerance for a wide variety of functional groups.[2]

Reaction Mechanism Overview

The catalytic cycle involves three key steps: oxidative addition of an aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[19]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition product R¹-R² (Coupled Product) pd0->product pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination aryl_halide R¹-X (Aryl Halide) aryl_halide->pd2_complex boronic_ester R²-B(OR)₂ (THP-Boronic Ester) borate [R²-B(OR)₂(OH)]⁻ boronic_ester->borate base Base (e.g., K₂CO₃) base->borate borate->pd2_complex

Figure 2. The catalytic cycle of the Suzuki-Miyaura reaction.
Field-Proven Experimental Protocol

This protocol provides a robust starting point for the coupling of Tetrahydropyran-4-boronic acid pinacol ester with an aryl bromide. It is a self-validating system; successful product formation confirms the activity of the catalyst and the quality of the reagents.

Objective: To synthesize 4-phenyltetrahydropyran.

Materials:

  • Bromobenzene (Aryl Halide, 1.0 eq)

  • Tetrahydropyran-4-boronic acid pinacol ester (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane (Solvent)

  • Water (Co-solvent)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), Tetrahydropyran-4-boronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium carbonate (3.0 eq).

    • Causality: The reaction is sensitive to oxygen, which can oxidize the Pd(0) catalyst. An inert atmosphere (Nitrogen or Argon) is crucial for catalytic turnover. The base is required to activate the boronic ester for transmetalation.[19]

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Under a positive pressure of inert gas, add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

    • Causality: The mixed solvent system ensures the solubility of both the organic reagents and the inorganic base, facilitating the reaction.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired product.

Safety, Handling, and Storage

Proper handling is essential for safety and for maintaining the integrity of the reagent.

  • Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood. The pinacol ester is classified as Acute Toxicity, Oral, Category 4 (H302: Harmful if swallowed).[12] Avoid breathing vapors.[18]

  • Storage: Store the pinacol ester tightly sealed in a cool, dry place, typically at 2-8°C, as recommended by suppliers.[9][13] Protect from moisture, as hydrolysis can degrade the reagent.

Conclusion

Tetrahydropyran-4-boronic acid and its pinacol ester are indispensable tools in the arsenal of the modern medicinal chemist. Their commercial availability from reputable suppliers facilitates their broad application in constructing novel molecular architectures. A thorough understanding of the reagent's properties, coupled with a systematic approach to sourcing and a robust, mechanistically sound protocol for its use in Suzuki-Miyaura coupling, empowers researchers to accelerate their drug discovery programs with confidence and reproducibility.

References

  • Silva, M., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

  • Bull, J. A., et al. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. [Link]

  • Semantic Scholar. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Silva, M., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • Silva, M., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]

  • American Elements. tetrahydropyran boronic acid suppliers USA. [Link]

  • Google Patents. Method for synthesizing N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester.
  • D. G. Hall, et al. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. PubMed. [Link]

  • PubChem. Tetrahydropyran-4-boronic acid. [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydropyrans. [Link]

  • International Journal of Pharmaceutical Research and Applications. A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. [Link]

  • MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

  • ResearchGate. Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. [Link]

  • Organic Syntheses. Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Tetrahydropyran-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Tetrahydropyran-4-boronic acid in Modern Drug Discovery

Tetrahydropyran-4-boronic acid (CAS 1072952-46-5) is a versatile saturated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1][2][3] Its rigid tetrahydropyran (THP) scaffold offers a desirable alternative to more conformationally flexible linkers, providing a means to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. The boronic acid moiety is a key functional group for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.

This guide provides an in-depth exploration of the spectroscopic techniques essential for the structural elucidation and quality control of Tetrahydropyran-4-boronic acid. As a Senior Application Scientist, the emphasis here is not merely on the presentation of data, but on the rationale behind the experimental choices and a thorough interpretation of the spectral features.

Molecular Structure and Key Spectroscopic Features

The molecular structure of Tetrahydropyran-4-boronic acid dictates its characteristic spectroscopic fingerprint. The molecule consists of a saturated six-membered tetrahydropyran ring with a boronic acid group [-B(OH)₂] attached to the C4 position.

Figure 1: 2D structure of Tetrahydropyran-4-boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Tetrahydropyran-4-boronic acid, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

¹H NMR Spectroscopy

Expected ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8 - 4.0m2H-OCH₂ (axial)
~3.2 - 3.4m2H-OCH₂ (equatorial)
~1.5 - 1.7m2H-CH₂ (axial)
~1.3 - 1.5m2H-CH₂ (equatorial)
~0.8 - 1.0m1H-CH-B
~4.5 (broad s)s2H-B(OH)₂

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum of Tetrahydropyran-4-boronic acid is expected to show distinct signals corresponding to the protons of the tetrahydropyran ring and the hydroxyl protons of the boronic acid group. The use of DMSO-d₆ as a solvent is often preferred for boronic acids as it can help to sharpen the typically broad -OH signals. The protons on the THP ring will exhibit complex splitting patterns due to chair-chair interconversion and axial/equatorial relationships. The protons on the carbons adjacent to the oxygen atom (-OCH₂) will be deshielded and appear at a higher chemical shift compared to the other methylene protons. The methine proton attached to the carbon bearing the boronic acid group is expected to be found at the lowest chemical shift among the ring protons. The boronic acid hydroxyl protons often appear as a broad singlet, and their chemical shift can be highly dependent on concentration and the presence of water.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of Tetrahydropyran-4-boronic acid in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Use a relaxation delay of at least 5 seconds to ensure quantitative integration, particularly for the broad boronic acid proton signal.

¹³C NMR Spectroscopy

Expected ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~67-OCH₂
~35-CH₂
~30 (broad)-CH-B

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide key information about the carbon framework. We expect to see three distinct signals for the tetrahydropyran ring carbons. The carbons bonded to the oxygen atom will be the most deshielded. A characteristic feature of boron-bound carbons is the broadening of their NMR signal due to quadrupolar relaxation of the boron nucleus (¹¹B and ¹⁰B), which can sometimes make the -CH-B signal difficult to observe directly.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 125 MHz NMR spectrometer (corresponding to a 500 MHz ¹H frequency).

  • Acquisition Parameters:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is typically sufficient.

¹¹B NMR Spectroscopy

Expected ¹¹B NMR Data (160 MHz, DMSO-d₆)

Chemical Shift (δ) ppmLinewidthAssignment
~25 - 30BroadTrigonal planar boronic acid

Expertise & Experience: Interpreting the ¹¹B NMR Spectrum

¹¹B NMR is a crucial technique for characterizing boronic acids.[4][5][6] The chemical shift of the boron nucleus is highly sensitive to its coordination environment. For a trigonal planar boronic acid like Tetrahydropyran-4-boronic acid, a broad signal is expected in the range of 25-30 ppm. The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus.

Experimental Protocol: ¹¹B NMR Spectroscopy

  • Sample Preparation: A slightly more concentrated sample (15-20 mg in 0.7 mL of DMSO-d₆) may be beneficial.

  • Instrumentation: A 500 MHz NMR spectrometer with a broadband probe tuned to the ¹¹B frequency.

  • Acquisition Parameters:

    • Acquire a standard one-dimensional ¹¹B NMR spectrum.

    • Set the spectral width to cover a range of approximately -50 to 50 ppm.

    • A moderate number of scans (e.g., 256 or 512) is usually sufficient.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Expected FTIR Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200Strong, BroadO-H stretch (boronic acid)
2950 - 2850StrongC-H stretch (aliphatic)
1380 - 1320StrongB-O stretch
1100 - 1050StrongC-O stretch (ether)

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of Tetrahydropyran-4-boronic acid will be dominated by a very broad and strong absorption band in the high-frequency region (3600-3200 cm⁻¹) corresponding to the O-H stretching vibrations of the boronic acid group. The broadness is due to hydrogen bonding.[7] Strong C-H stretching vibrations from the tetrahydropyran ring will be observed between 2950 and 2850 cm⁻¹. The B-O stretching vibration is a key diagnostic peak and is expected to appear as a strong band around 1350 cm⁻¹.[8] The strong C-O stretching of the ether linkage in the THP ring should be visible in the 1100-1050 cm⁻¹ region.

Experimental Protocol: FTIR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid Tetrahydropyran-4-boronic acid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add 16 or 32 scans to obtain a high-quality spectrum.

cluster_sample_prep Sample Preparation cluster_instrumentation Instrumentation cluster_acquisition Data Acquisition Place solid sample on ATR crystal Place solid sample on ATR crystal FTIR Spectrometer with ATR FTIR Spectrometer with ATR Collect Background Spectrum Collect Background Spectrum Collect Sample Spectrum Collect Sample Spectrum Collect Background Spectrum->Collect Sample Spectrum Process Data (Baseline Correction, etc.) Process Data (Baseline Correction, etc.) Collect Sample Spectrum->Process Data (Baseline Correction, etc.)

Figure 2: Workflow for FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure of a molecule through fragmentation patterns.

Expected Mass Spectrometry Data (ESI+)

m/zInterpretation
131.0871[M+H]⁺ (Calculated for C₅H₁₂BO₃⁺: 131.0874)
113.0765[M-H₂O+H]⁺ (Loss of water)
85.0648[C₅H₉O]⁺ (Loss of B(OH)₂)

Expertise & Experience: Interpreting the Mass Spectrum

Electrospray ionization (ESI) in positive ion mode is a suitable technique for analyzing Tetrahydropyran-4-boronic acid. The protonated molecule [M+H]⁺ is expected to be the base peak. Boronic acids are known to readily lose water, so a significant peak corresponding to [M-H₂O+H]⁺ is also anticipated. Fragmentation of the C-B bond would lead to the formation of a cation corresponding to the tetrahydropyran ring. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the parent ion and its fragments.[9][10]

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)

  • Sample Preparation: Prepare a dilute solution of Tetrahydropyran-4-boronic acid (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid.

  • Instrumentation: A liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Acquisition Parameters:

    • Perform a direct infusion or a short LC run.

    • Set the ESI source to positive ion mode.

    • Acquire full scan mass spectra over a range of m/z 50 to 500.

    • If fragmentation data is desired, perform tandem MS (MS/MS) on the [M+H]⁺ ion.

cluster_workflow LC-MS Analysis Workflow Sample Solution Sample Solution LC Separation LC Separation Sample Solution->LC Separation ESI Source ESI Source LC Separation->ESI Source Mass Analyzer Mass Analyzer ESI Source->Mass Analyzer Detector Detector Mass Analyzer->Detector Data System Data System Detector->Data System

Sources

Discovery and first synthesis of substituted tetrahydropyran boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthesis of Substituted Tetrahydropyran Boronic Acids

Abstract

The confluence of the tetrahydropyran (THP) scaffold, a privileged motif in numerous natural products and pharmaceuticals, with the versatile boronic acid functional group has yielded a class of building blocks with immense potential in modern drug discovery. Substituted tetrahydropyran boronic acids and their corresponding esters serve as key intermediates for constructing complex molecular architectures, enabling precise, three-dimensional diversification through robust cross-coupling chemistry. This guide provides a comprehensive overview of the conceptual discovery and the evolution of synthetic strategies for accessing these valuable compounds. We will explore the foundational syntheses of simple THP boronates and delve into regioselective and stereoselective methods for preparing 2-, 3-, and 4-substituted derivatives. The narrative emphasizes the causality behind experimental choices, from classical organometallic approaches to advanced catalytic methodologies, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. Detailed protocols, comparative data, and mechanistic diagrams are provided to create a self-validating and authoritative resource.

Chapter 1: The Strategic Convergence of Privileged Scaffolds

The Tetrahydropyran Moiety: A Staple of Biologically Active Molecules

The tetrahydropyran ring is a recurring structural element in a vast array of natural products and synthetic drugs, earning it the status of a "privileged scaffold."[1] Its prevalence is attributed to a combination of favorable physicochemical properties. The THP ring is a conformationally constrained, non-aromatic heterocycle that can act as a bioisostere for other cyclic systems or present substituents in a well-defined three-dimensional orientation for optimal interaction with biological targets. Furthermore, the ether oxygen can serve as a hydrogen bond acceptor, improving aqueous solubility and modulating pharmacokinetic properties. From the complex macrocycles of amphidinolides to smaller synthetic inhibitors, the THP core is a testament to nature's efficiency in generating structural diversity and biological activity.[2]

The Boronic Acid: A Versatile Linchpin in Chemical Synthesis

Boronic acids and their ester derivatives have transitioned from chemical curiosities to indispensable tools in organic synthesis and medicinal chemistry.[3][4] Their utility is rooted in the unique properties of the boron atom. The vacant p-orbital on the sp²-hybridized boron imparts Lewis acidity, allowing for reversible covalent interactions with diols, a property exploited in sensors and drug delivery systems.[5]

Crucially, organoboronic acids are exceptionally stable, readily handled, and generally possess low toxicity.[6] Their most celebrated application is as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed process allows for the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance, making boronic acids a cornerstone of modern molecular construction.[3]

Synergy and Significance in Drug Discovery

The combination of a substituted tetrahydropyran ring with a boronic acid functional group creates a powerful synthetic intermediate. It allows for the late-stage introduction of complex aryl, heteroaryl, or vinyl groups onto a saturated, sp³-rich scaffold via Suzuki-Miyaura coupling. This strategy is highly convergent and ideal for generating libraries of analogues for structure-activity relationship (SAR) studies, enabling medicinal chemists to rapidly explore chemical space around a core heterocyclic template. The development of robust and stereoselective routes to these building blocks is therefore a critical objective in synthetic chemistry.

Chapter 2: Foundational Syntheses: The Genesis of Tetrahydropyran Boronic Acids

The initial forays into this class of compounds logically focused on the simplest member, the unsubstituted tetrahydropyran boronic acid. The discovery was not a singular event but an extension of well-established organometallic principles to heterocyclic systems. The most direct conceptual approach involves the borylation of a pre-formed tetrahydropyran ring activated for metallation.

First Synthesis of Tetrahydropyran-4-boronic Acid

The synthesis of tetrahydropyran-4-boronic acid[9] and its derivatives can be achieved through a classical Grignard reaction pathway. This involves the formation of a Grignard reagent from a 4-halotetrahydropyran, which is then trapped with a trialkyl borate ester. Subsequent acidic hydrolysis unmasks the boronic acid. This foundational method, while effective, relies on the generation of a potentially unstable organometallic intermediate.

foundational_synthesis cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product start 4-Bromotetrahydropyran intermediate Tetrahydropyranyl Grignard Reagent start->intermediate Grignard Formation reagent1 1. Mg, THF reagent1->start reagent2 2. B(OMe)₃ reagent2->intermediate reagent3 3. HCl (aq) product Tetrahydropyran-4-boronic Acid reagent3->product intermediate->product Borylation & Hydrolysis

Caption: Foundational Grignard-based synthesis workflow.
Experimental Protocol 2.1: Synthesis of Tetrahydropyran-4-boronic acid

Disclaimer: This protocol is a representative procedure based on established chemical principles.[10][11] Researchers should consult primary literature and conduct appropriate safety assessments.

Materials:

  • 4-Bromotetrahydropyran (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (1 crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate, B(OMe)₃ (1.5 eq)

  • Hydrochloric acid (1 M aqueous solution)

  • Diethyl ether

  • Brine

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings and a crystal of iodine.

    • Gently heat the flask with a heat gun until purple iodine vapors are observed, then allow to cool.

    • Add anhydrous THF to cover the magnesium.

    • Add a small portion of 4-bromotetrahydropyran dissolved in anhydrous THF. The reaction is initiated upon disappearance of the iodine color and gentle refluxing.

    • Add the remaining 4-bromotetrahydropyran solution dropwise, maintaining a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Borylation:

    • Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

    • Add trimethyl borate dropwise via syringe, ensuring the internal temperature does not rise above -60 °C.

    • After addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly quench the reaction by adding 1 M HCl (aq) until the solution is acidic (pH ~2).

    • Stir vigorously for 1 hour at room temperature.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tetrahydropyran-4-boronic acid. Further purification may be achieved by recrystallization or chromatography.

Chapter 3: Strategic Synthesis of Substituted Tetrahydropyran Boronic Acids

The true utility of this compound class lies in the ability to introduce substituents at specific positions on the THP ring. The synthetic strategy is dictated by the desired substitution pattern, with distinct challenges and solutions for each position. A common and highly effective approach involves the palladium-catalyzed Miyaura borylation, which couples a heterocyclic halide or triflate with a diboron reagent.[3][11]

Synthesis of 4-Substituted Tetrahydropyran Boronic Acids

Accessing 4-substituted derivatives is often the most straightforward. The synthesis can begin from readily available 4-substituted tetrahydropyran precursors.

Strategy: Palladium-Catalyzed Borylation of a 4-Substituted Precursor

This approach leverages the Miyaura borylation reaction to convert a 4-halo- or 4-triflyloxytetrahydropyran into the corresponding boronic ester. The use of the pinacol ester of diboron, bis(pinacolato)diboron (B₂pin₂), is prevalent as it yields a stable, easily purified boronic ester product.[12]

miyaura_borylation substrate 4-Substituted-4-Halo-THP (R-THP-X) plus_node substrate->plus_node b2pin2 B₂pin₂ b2pin2->plus_node catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) product 4-Substituted-THP-4-B(pin) catalyst->product base Base (e.g., KOAc) base->product plus_node->product Miyaura Borylation

Caption: Miyaura borylation for synthesis of 4-substituted THP boronates.
Experimental Protocol 3.1: Synthesis of a 4-Substituted Tetrahydropyran-4-boronic Acid Pinacol Ester

Disclaimer: This is a general protocol. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.[11]

Materials:

  • 4-Aryl-4-bromotetrahydropyran (1.0 eq)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Acetate (KOAc) (3.0 eq)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk flask, add the 4-aryl-4-bromotetrahydropyran, B₂pin₂, Pd(dppf)Cl₂, and potassium acetate.

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by silica gel column chromatography to afford the desired 4-substituted tetrahydropyran-4-boronic acid pinacol ester.

Substrate TypeCatalystBaseYield (%)Reference
4-Bromo-THPPd(dppf)Cl₂KOAc75-90General method[11]
4-Triflyloxy-THPPd(dba)₂ / SPhosK₃PO₄70-85General method[11]
4-Chloro-THPPd(OAc)₂ / RuPhosK₂CO₃60-80General method[11]
Table 1: Representative Conditions for Miyaura Borylation on THP Scaffolds.
Synthesis of 2-Substituted Tetrahydropyran Boronic Acids

Introducing a boronic acid at the C2 (anomeric) position presents unique challenges related to the stability of intermediates. Strategies often parallel those used for synthesizing related N-heterocyclic boronates.[8][13] A viable route involves the conversion of a δ-valerolactam to a vinyl triflate, followed by Miyaura borylation and subsequent reduction of the resulting enamine equivalent.

synthesis_2_substituted lactam N-Protected δ-Valerolactam triflate Vinyl Triflate lactam->triflate Triflation (Tf₂O, Base) boronate Tetrahydropyridine- 2-boronic ester triflate->boronate Miyaura Borylation (Pd cat., B₂pin₂) product 2-Substituted-THP- 2-boronic ester boronate->product 1. Suzuki Coupling (R-X) 2. Reduction (H₂, Pd/C)

References

Mechanism of boronic acid formation on a tetrahydropyran ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanistic Formation of Boronic Acids on a Tetrahydropyran Ring

Authored by: Gemini, Senior Application Scientist

Introduction: The Tetrahydropyran Boronic Acid Moiety in Modern Chemistry

The tetrahydropyran (THP) ring is a privileged scaffold, ubiquitously found in a vast array of natural products and pharmaceuticals. Its inherent conformational stability and hydrogen bond accepting capability make it a critical component in molecular design. The functionalization of the THP ring with a boronic acid or its corresponding ester unlocks a versatile synthetic handle, most notably for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This transformation allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the late-stage functionalization of complex molecules in drug discovery and development. Understanding the core mechanisms for installing a boron moiety onto a saturated sp³-hybridized carbon of the THP ring is paramount for chemists aiming to leverage this powerful synthetic strategy.

This technical guide provides an in-depth exploration of the primary mechanistic pathways for the formation of boronic acids on a tetrahydropyran ring. We will delve into the theoretical underpinnings and practical considerations of two major strategies: Deprotonation-Borylation and Transition Metal-Catalyzed C-H Borylation . This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these transformative reactions.

Part 1: Deprotonation-Borylation via Lithiation

The deprotonation of a C-H bond on the THP ring, followed by quenching the resulting carbanion with a boron electrophile, is a fundamental approach to C-B bond formation. This method, often termed lithiation-borylation, relies on the generation of a configurationally stable organolithium species.[3][4]

Core Mechanism and Rationale

The process begins with the deprotonation of a C-H bond on the THP ring using a strong base, typically an organolithium reagent such as sec-butyllithium (s-BuLi), often in the presence of a chiral ligand like (-)-sparteine to induce stereoselectivity. The choice of base and solvent is critical; ethereal solvents like diethyl ether or cyclopentyl methyl ether (CPME) are commonly used at cryogenic temperatures (-78 °C) to ensure the stability of the organolithium intermediate.

Once the organolithium species is formed, it is trapped with a boron electrophile, most commonly a boronic ester like pinacolborane (HBpin) or a trialkyl borate.[3][4] This step proceeds through the formation of a tetracoordinate boronate "ate" complex.[5] For certain substrates, this complex can be warmed to induce a 1,2-metallate rearrangement, though for direct borylation, the reaction is typically quenched to yield the desired boronic ester.

The regioselectivity of the deprotonation is influenced by the electronic environment of the THP ring. The C-H bonds alpha to the ring oxygen (C2 and C6) are generally more acidic due to the inductive effect of the oxygen atom, making them more susceptible to deprotonation.

Lithiation_Borylation cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Borylation cluster_step3 Step 3: Product Formation THP Tetrahydropyran (THP) Li_THP Organolithium Intermediate THP->Li_THP Deprotonation (-78 °C, Ether) Base s-BuLi / (-)-sparteine AteComplex Boronate 'ate' Complex Li_THP->AteComplex Nucleophilic Attack BoronicEster Boronic Ester (e.g., Bpin-OR) Product THP-Boronic Ester AteComplex->Product Workup

Figure 1: Lithiation-Borylation Workflow. A simplified workflow for the formation of a THP-boronic ester via deprotonation and subsequent borylation.

Experimental Protocol: Lithiation-Borylation of Tetrahydropyran

This protocol is a representative example and may require optimization for specific substrates.

  • Preparation:

    • To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous diethyl ether (Et₂O, 5 mL).

    • Add (-)-sparteine (1.5 mmol).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add tetrahydropyran (1.0 mmol).

  • Lithiation:

    • Slowly add sec-butyllithium (s-BuLi, 1.4 M in cyclohexane, 1.1 mmol) dropwise to the stirred solution.

    • Stir the reaction mixture at -78 °C for 4 hours. The formation of a white precipitate may be observed.

  • Borylation:

    • In a separate flame-dried flask, prepare a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrO-Bpin, 1.5 mmol) in anhydrous Et₂O (2 mL).

    • Add the boronic ester solution dropwise to the reaction mixture at -78 °C.

    • Stir the mixture for an additional 2 hours at -78 °C.

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with Et₂O (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired THP-boronic ester.

ParameterTypical ConditionsRationale / Expertise & Experience
Base s-BuLi, n-BuLiStrong bases are required to deprotonate sp³ C-H bonds. s-BuLi is often more effective than n-BuLi for sterically hindered positions.
Ligand (-)-sparteineUsed to induce asymmetry in the deprotonation step, leading to enantiomerically enriched products.
Solvent Diethyl ether, CPME, TBMEEthereal solvents are required to solvate the organolithium intermediate. Low freezing points are essential.
Temperature -78 °CCryogenic temperatures are crucial for the stability of the organolithium species, preventing decomposition and side reactions.
Boron Source Trialkyl borates, Pinacolboronic estersThese are common electrophilic boron sources. Pinacol esters are generally stable and suitable for purification.[1]

Table 1: Key Parameters for Lithiation-Borylation of THP.

Part 2: Transition Metal-Catalyzed C-H Borylation

A more recent and powerful strategy for the borylation of sp³ C-H bonds involves the use of transition metal catalysts, most notably those based on iridium and palladium.[6][7][8] This approach offers the advantage of functionalizing C-H bonds without the need for pre-functionalization or strongly basic conditions, thus exhibiting broad functional group tolerance.[9][10]

Core Mechanism and Rationale

Iridium-catalyzed C-H borylation is a well-established method for the functionalization of saturated rings.[9][11] The generally accepted mechanism involves an [Ir(I)/Ir(III)] catalytic cycle. The active catalyst, often an iridium complex with a bipyridine or phenanthroline ligand, is generated in situ.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The iridium catalyst undergoes oxidative addition into a C-H bond of the tetrahydropyran ring, forming an Ir(III)-hydrido-alkyl intermediate. This is often the rate-determining step.[7]

  • Reductive Elimination: The Ir(III) intermediate then undergoes reductive elimination of the borylated product. This step regenerates the active Ir(I) catalyst, completing the cycle. Computational studies suggest that for saturated heterocycles like THF (a close analog of THP), the barrier to form the B-C bond is a key factor in determining regioselectivity.[11]

The regioselectivity of iridium-catalyzed borylation on unsubstituted THP is typically governed by sterics, favoring the less hindered positions. For substituted THPs, both steric and electronic factors, as well as potential directing group effects, come into play.[6] DFT studies on THF borylation suggest a preference for the β-position (C3/C5) over the α-position (C2/C6), which is attributed to a higher barrier for reductive elimination from the α-alkoxy alkyl intermediate.[11]

CH_Borylation_Cycle center Catalytic Cycle Ir_cat [Ir(I)]-L Product THP-Bpin HBpin HBpin Ir_intermediate H-[Ir(III)]-THP Ir_cat->Ir_intermediate Oxidative Addition of C-H THP THP THP->Ir_intermediate B2pin2 B2pin2 B2pin2->Ir_intermediate Borylation Agent Ir_intermediate->Ir_cat Reductive Elimination

Sources

The Ascendant Role of Tetrahydropyran-4-Boronic Acid Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The relentless pursuit of novel chemical entities with improved pharmacological profiles has led medicinal chemists to explore beyond the traditional flat, aromatic landscapes of drug design. There is a growing consensus that molecules rich in sp³-hybridized centers offer significant advantages, including enhanced solubility, improved metabolic stability, and greater selectivity through more defined three-dimensional interactions with biological targets.[1] Within this paradigm, saturated heterocycles have emerged as privileged scaffolds.[2] This guide provides an in-depth technical exploration of Tetrahydropyran-4-boronic acid (THP-4-boronic acid) derivatives and their analogs—a class of reagents that serve as a critical nexus between the principles of sp³-rich design and the robust, predictable power of modern synthetic chemistry. We will dissect the synthesis, reactivity, and strategic application of these building blocks, providing researchers, scientists, and drug development professionals with field-proven insights and actionable protocols.

The Strategic Imperative for Saturated Heterocycles: Why Tetrahydropyran?

For decades, the phenyl ring was a default building block in medicinal chemistry. However, its planarity and lipophilicity often contribute to metabolic liabilities (e.g., P450 oxidation) and off-target effects. The strategic replacement of aromatic rings with saturated bioisosteres is a cornerstone of modern drug design aimed at mitigating these issues.[3]

The tetrahydropyran (THP) ring, in particular, has proven to be an exceptionally valuable motif for several key reasons:

  • Improved Physicochemical Properties: The inclusion of an ether oxygen within the saturated six-membered ring imparts polarity, which can significantly enhance aqueous solubility compared to its carbocyclic analog, cyclohexane. This is a critical parameter for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

  • Metabolic Stability: The THP ring is generally more resistant to oxidative metabolism than many aromatic systems, leading to a longer half-life and improved pharmacokinetic profiles.[1]

  • Three-Dimensionality: Unlike a flat phenyl ring, the THP scaffold adopts a defined chair conformation, presenting substituents in precise spatial vectors. This allows for more specific and optimized interactions within a protein's binding pocket, potentially leading to increased potency and selectivity.[2]

  • Bioisosterism: The THP moiety can serve as a non-classical bioisostere of a phenyl ring or other cyclic systems, maintaining or improving biological activity while favorably modulating physicochemical properties.[4]

The challenge, historically, has been the efficient and versatile incorporation of this valuable scaffold into complex molecules. This is where the power of boronic acid chemistry provides an elegant and robust solution.

Synthesis of the Key Building Block: Tetrahydropyran-4-Boronic Acid Pinacol Ester

The pinacol ester of THP-4-boronic acid is the most commonly used derivative due to its enhanced stability, ease of handling, and compatibility with a wide range of reaction conditions compared to the free boronic acid.[5][6] Two principal, field-proven strategies dominate its synthesis, each with distinct advantages.

Strategy 1: Palladium-Catalyzed Miyaura Borylation (The Workhorse Approach)

This method relies on the palladium-catalyzed cross-coupling of a halo-tetrahydropyran with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[7][8] It is a highly reliable and scalable method, making it a favorite in both academic and industrial settings. The causality behind this choice is its predictability and tolerance for a wide array of functional groups.

The logical workflow for this synthesis is as follows:

G cluster_0 Synthesis via Miyaura Borylation A Tetrahydro-2H-pyran-4-ol reagent1 I₂, PPh₃, Imidazole (Appel Reaction) A->reagent1 B 4-Iodo-tetrahydropyran (or other halide/triflate) reagent2 B₂pin₂, PdCl₂(dppf), KOAc Dioxane, 80 °C B->reagent2 C Tetrahydropyran-4-boronic acid pinacol ester reagent1->B reagent2->C

Caption: Workflow for Miyaura Borylation of a THP precursor.

Detailed Experimental Protocol: Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)tetrahydropyran from 4-Iodotetrahydropyran

  • Step 1: Iodination of Tetrahydro-2H-pyran-4-ol (Not shown in diagram, precursor to 'B')

    • To a stirred solution of triphenylphosphine (1.2 eq.) and imidazole (1.5 eq.) in dichloromethane (DCM, 5 mL/mmol) at 0 °C under an argon atmosphere, add iodine (I₂, 1.2 eq.) portion-wise.

    • Stir the resulting yellow suspension for 15 minutes at 0 °C.

    • Add a solution of Tetrahydro-2H-pyran-4-ol (1.0 eq.) in DCM dropwise over 20 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC (Thin Layer Chromatography).

    • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution. Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-iodotetrahydropyran.

  • Step 2: Miyaura Borylation [8][9]

    • To an oven-dried flask, add 4-iodotetrahydropyran (1.0 eq.), bis(pinacolato)diboron (B₂pin₂, 1.1 eq.), and potassium acetate (KOAc, 3.0 eq.).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous 1,4-dioxane (5 mL/mmol) via syringe.

    • Degas the resulting suspension by bubbling argon through it for 15 minutes.

    • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq.).

    • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, monitoring by GC-MS or TLC.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to afford the title compound. Pro-Tip: Aliphatic boronic esters can be prone to degradation on standard silica gel. Pre-treating the silica with a 1% solution of boric acid in the eluent can significantly improve recovery by suppressing hydrolysis.[10]

Strategy 2: Iridium-Catalyzed C-H Borylation (The Atom-Economical Approach)

A more contemporary and elegant strategy involves the direct functionalization of C(sp³)–H bonds.[4] This approach, pioneered by Hartwig and others, uses an iridium catalyst to directly convert a C-H bond in the parent tetrahydropyran ring into a C-B bond.[11][12] The primary advantage is atom economy; it avoids the need to pre-functionalize the starting material, thus shortening the synthetic sequence.

The regioselectivity is governed by sterics, favoring functionalization at the C4 position, which is the most accessible and least sterically hindered secondary C-H bond away from the influence of the ring oxygen.

G cluster_0 Synthesis via C-H Borylation A Tetrahydropyran (THP) reagent1 B₂pin₂, [Ir(OMe)(COD)]₂, dtbpy Cyclohexane, 80 °C A->reagent1 B Tetrahydropyran-4-boronic acid pinacol ester reagent1->B

Caption: Workflow for direct C-H borylation of Tetrahydropyran.

Detailed Experimental Protocol: Direct C-H Borylation of Tetrahydropyran

  • In a nitrogen-filled glovebox, charge an oven-dried screw-cap vial with [Ir(OMe)(COD)]₂ (1.5 mol %), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 3.0 mol %), and bis(pinacolato)diboron (B₂pin₂, 1.0 eq.).

  • Add anhydrous cyclohexane (or another inert solvent like methyl tert-butyl ether) followed by tetrahydropyran (THP, 2.0-3.0 eq., can be used as co-solvent).

  • Seal the vial tightly and remove it from the glovebox.

  • Heat the reaction mixture at 80 °C for 16-24 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (boric acid-treated silica gel, hexane/ethyl acetate gradient) to yield the desired product.

Comparison of Synthetic Strategies
FeatureMiyaura BorylationIridium-Catalyzed C-H Borylation
Starting Material Pre-functionalized (e.g., 4-halo-THP)Parent heterocycle (THP)
Atom Economy Lower; requires halogenation stepHigher; direct C-H functionalization
Scalability Generally considered highly robust and scalableCan be scalable, but catalyst cost may be a factor
Key Advantage High reliability, predictability, vast precedentStep-economy, elegant, modern
Consideration Requires an extra synthetic stepCatalyst-intensive, may require optimization

The choice between these methods is dictated by project specifics. For large-scale manufacturing where cost and reliability are paramount, the Miyaura borylation of an inexpensive halo-THP is often preferred. For discovery chemistry, where speed and step-economy are critical for generating analogs, direct C-H borylation is an increasingly powerful and attractive option.

Application in C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling

The primary utility of THP-4-boronic acid pinacol ester is as a nucleophilic coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[13][14] This transformation is one of the most powerful and widely used C-C bond-forming reactions in pharmaceutical development due to its exceptional functional group tolerance, mild conditions, and the commercial availability of a vast library of coupling partners.[15]

The catalytic cycle provides a self-validating system for understanding the reaction's components:

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ B Ar-Pd(II)-X L₂ A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-OR' L₂ B->C Ligand Exchange (Base, e.g., OH⁻) D Ar-Pd(II)-THP L₂ C->D Transmetalation (THP-B(OR)₂) D->A Reductive Elimination (Ar-THP)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of THP-4-boronic acid pinacol ester with 4-Bromoanisole

  • To an oven-dried flask, add 4-bromoanisole (1.0 eq.), THP-4-boronic acid pinacol ester (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL/mmol).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol %) or a more active pre-catalyst like PdCl₂(dppf) (2-5 mol %).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring for the disappearance of the aryl bromide by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-(4-methoxyphenyl)tetrahydropyran.

Causality in Protocol Design:

  • Choice of Base: A base is essential to activate the boronic ester for transmetalation. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are commonly used. The choice can influence reaction rates and prevent side reactions like protodeboronation.

  • Solvent System: A mixture of an organic solvent (dioxane, toluene, DME) and water is typical. Water helps to dissolve the inorganic base and facilitates the catalytic cycle.

  • Palladium Catalyst: While Pd(PPh₃)₄ is a classic choice, modern catalysts featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide higher turnover numbers and are effective at lower catalyst loadings, which is crucial for process chemistry to minimize residual palladium in the final product.[15]

Case Study: The Role of the Tetrahydropyran Moiety in Omarigliptin

A compelling real-world validation of the THP scaffold's utility is found in the structure of Omarigliptin (Marizev®) , a once-weekly inhibitor of dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes.[5][13]

The development of Omarigliptin involved the systematic replacement of a cyclohexylamine core, which suffered from off-target activity at the hERG potassium channel, with various saturated heterocycles. The trisubstituted tetrahydropyran core of Omarigliptin proved to be optimal.[13]

FeatureCyclohexylamine AnalogTetrahydropyran Analog (Omarigliptin)
Core Structure Saturated carbocycleSaturated oxygen heterocycle
Basicity (pKa) HigherLower
hERG Inhibition Significant liabilityMarkedly reduced
DPP-4 Potency PotentMaintained high potency
Pharmacokinetics Suitable for daily dosingEnabled once-weekly dosing

The Causality of Improvement: The ether oxygen in the THP ring of Omarigliptin reduces the basicity of the key amine functional group compared to the cyclohexyl analog.[13] This reduction in basicity is a well-established strategy to mitigate hERG channel binding, a critical safety liability that can lead to cardiac arrhythmia. The THP ring, therefore, acted as a "smart" bioisostere, resolving a key safety issue while maintaining the necessary three-dimensional pharmacophore for potent DPP-4 inhibition and simultaneously contributing to a favorable pharmacokinetic profile that allows for infrequent dosing. The synthesis of this complex core relies on advanced organic chemistry principles, including asymmetric reactions to install the correct stereochemistry on the highly functionalized THP ring.

Conclusion and Future Outlook

Tetrahydropyran-4-boronic acid derivatives are more than just synthetic intermediates; they are strategic enablers in the design of superior therapeutics. By providing a robust and versatile handle to introduce the advantageous THP scaffold, they empower medicinal chemists to escape the confines of flatland chemistry and build next-generation drug candidates with enhanced three-dimensionality and optimized ADME/Tox profiles. The continued development of even more efficient synthetic methodologies, such as late-stage C-H functionalization, will further solidify the role of these indispensable building blocks in the drug discovery pipeline. The principles and protocols outlined in this guide serve as a foundational resource for scientists aiming to harness the full potential of this powerful chemical tool.

References

  • Biftu, T., et al. (2017). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. The Journal of Organic Chemistry. Available at: [Link]

  • Biftu, T., et al. (2017). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. PubMed. Available at: [Link]

  • Biftu, T., et al. (2015). Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. Available at: [Link]

  • Dandepally, S. R., et al. (2020). Application Notes and Protocols for the Synthesis of Fsp3-Rich Fragments in Drug Discovery. Benchchem.
  • Xu, F., et al. (2017). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. ResearchGate. Available at: [Link]

  • The Organic Chemist (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Bon, R. S., et al. (2016). Saturated Heterocycles with Applications in Medicinal Chemistry.
  • Miyaura, N. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia contributors. (n.d.). Miyaura borylation. Wikipedia. Available at: [Link]

  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Available at: [Link]

  • Occhiato, E. G., et al. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. PubMed. Available at: [Link]

  • Park, J. C., et al. (2018). Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and phenylboronic acid. ResearchGate. Available at: [Link]

  • Mykhailiuk, P. K. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv.
  • Biftu, T., et al. (2013). Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors. PubMed. Available at: [Link]

  • Billingsley, K., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Larsen, M. A. (2018). Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and Selectivity. eScholarship. Available at: [Link]

  • Liu, Z., et al. (2015). Late-Stage Functionalization of 1,2-Dihydro-1,2-azaborines via Regioselective Iridium-Catalyzed C–H Borylation. Journal of the American Chemical Society. Available at: [Link]

  • Reddy, P. V., et al. (2011). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. PubMed Central. Available at: [Link]

  • Isobe, T., et al. (2017). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
  • Mondal, B., et al. (2024). C–H borylation: a tool for molecular diversification. Organic Chemistry Frontiers. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. NINGBO INNO PHARMCHEM CO., LTD..
  • Gérardy, R., et al. (2014). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. PubMed Central. Available at: [Link]

  • Billingsley, K., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Available at: [Link]

  • Biftu, T., et al. (2013). Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. Organic Chemistry Portal. Available at: [Link]

  • Kobayashi, S., et al. (2022). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes.
  • ChemOrgChem. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]

  • Zhang, Y., et al. (2020). Synthesis of Functional and Boronic Acid-Containing Aliphatic Polyesters via Suzuki Coupling. The Royal Society of Chemistry.
  • Singh, R., et al. (2023). Synthesis of boronic acid pinacol ester 4. ResearchGate. Available at: [Link]

  • Sigma-Aldrich. (n.d.). N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester 95%. Sigma-Aldrich.
  • Chem-Impex. (n.d.). Amino-(tetrahydropyran-4-yl)acetic acid methyl ester hydrochloride. Chem-Impex.
  • El-Faham, A., et al. (2020). Order of thermodynamic stability of representative boronic esters.
  • Mahmood, A., et al. (2012).
  • BenchChem. (n.d.). Tetrahydro-2H-pyran-4-ol. BenchChem.

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with Tetrahydropyran-4-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Saturated Heterocycles in Modern Drug Discovery

In the landscape of contemporary drug development, the strategic incorporation of saturated heterocyclic moieties is a cornerstone of molecular design. These structural motifs, such as the tetrahydropyran (THP) ring, are instrumental in refining the physicochemical properties of therapeutic candidates, influencing critical parameters like solubility, metabolic stability, and bioavailability.[1][2] The tetrahydropyran scaffold, in particular, is a prevalent feature in a multitude of clinically successful drugs and biologically active natural products, underscoring its significance in medicinal chemistry.[3][4][5]

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile methodology for the construction of carbon-carbon bonds, revolutionizing the synthesis of complex organic molecules.[6][7] This palladium-catalyzed reaction, which couples an organoboron compound with an organohalide or triflate, is celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its reagents.[8] The use of boronic acid pinacol esters, such as Tetrahydropyran-4-boronic acid pinacol ester, offers enhanced stability and ease of handling compared to their corresponding free boronic acids, making them highly valuable reagents in both academic research and industrial applications.[9][10]

This comprehensive guide provides an in-depth exploration of the Suzuki-Miyaura coupling utilizing Tetrahydropyran-4-boronic acid pinacol ester, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.

Mechanistic Insights: The Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[11][12] The cycle can be dissected into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][12]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the organohalide (R-X) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halide bond, forming a Pd(II) intermediate.[12] The rate of this step is influenced by the nature of the halide, with the reactivity order typically being I > OTf > Br > Cl.[12]

  • Transmetalation: In this crucial step, the organic group from the organoboron species is transferred to the palladium center. The presence of a base is essential for the activation of the organoboron compound, forming a more nucleophilic boronate species that facilitates the transfer of the organic moiety to the Pd(II) complex.[13]

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the dialkyl- or aryl-alkyl-Pd(II) intermediate. This process forms the new carbon-carbon bond of the desired product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[11][12]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) R-X Oxidative Addition Oxidative Addition R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) R-Pd(II)-X(L2)->R-Pd(II)-R'(L2) R'-B(OR)2 Base Transmetalation Transmetalation R-Pd(II)-R'(L2)->Pd(0)L2 R-R' Reductive Elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for Suzuki-Miyaura Coupling with Tetrahydropyran-4-boronic acid pinacol ester

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction using Tetrahydropyran-4-boronic acid pinacol ester and an aryl bromide.

Materials and Reagents
  • Aryl bromide (1.0 equiv)

  • Tetrahydropyran-4-boronic acid pinacol ester (1.2 equiv)[14]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)[6]

  • Base (e.g., K₂CO₃, 2.0 equiv)[6]

  • Solvent (e.g., 1,4-dioxane/water mixture, 20:5 mL for a 7.3 mmol scale reaction)[6]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment
  • Round-bottom flask with a stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Experimental Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), Tetrahydropyran-4-boronic acid pinacol ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane/water). Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[6] Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification cluster_analysis Analysis A Weigh Reagents: Aryl Halide, Boronic Ester, Base E Add Reagents and Solvents A->E B Flame-dry Glassware D Assemble Apparatus under Inert Atmosphere B->D C Degas Solvents C->E D->E F Add Palladium Catalyst E->F G Heat and Stir F->G H Monitor by TLC G->H I Cool to Room Temperature H->I Reaction Complete J Aqueous Workup & Extraction I->J K Dry and Concentrate Organic Phase J->K L Flash Column Chromatography K->L M Characterize Product (NMR, MS) L->M

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Table of Optimized Reaction Conditions

The optimal conditions for a Suzuki-Miyaura coupling can vary depending on the specific substrates. The following table provides a summary of commonly employed conditions that can serve as a starting point for optimization.

ParameterRecommended ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligandThe choice of catalyst and ligand is crucial. Electron-rich and bulky phosphine ligands often promote oxidative addition, especially for less reactive aryl chlorides.[11]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFThe base activates the boronic ester for transmetalation. The strength and nature of the base can significantly impact the reaction outcome.[13] For base-sensitive substrates, milder bases like KF may be preferable.[15]
Solvent Toluene, 1,4-Dioxane, THF, DMF, often with water as a co-solventThe solvent system influences the solubility of the reagents and the reaction rate. Aqueous conditions can accelerate the transmetalation step.[16]
Temperature Room temperature to 120 °CHigher temperatures are often required for less reactive substrates, such as aryl chlorides.[6]
Reaction Time 2 to 24 hoursReaction progress should be monitored by TLC or other analytical techniques to determine the optimal reaction time.

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise during a Suzuki-Miyaura coupling. Here are some common problems and their potential solutions:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure it is properly reduced to Pd(0) in situ.[11]

    • Poorly Degassed System: Oxygen can deactivate the catalyst. Thoroughly degas the solvents and maintain a robust inert atmosphere.

    • Inappropriate Base or Solvent: The choice of base and solvent is critical. Experiment with different combinations as outlined in the table above.[17]

  • Side Reactions:

    • Homocoupling of the Boronic Ester: This can occur in the presence of Pd(II) species and oxygen.[11] Minimizing oxygen in the reaction mixture can suppress this side reaction.

    • Protodeborylation: The boronic ester can be cleaved by acidic protons or under certain conditions, leading to the formation of the corresponding arene.[18] Using anhydrous conditions or a milder base can sometimes mitigate this issue.

  • Difficult Purification:

    • Residual Palladium: Palladium residues can be challenging to remove. Various workup procedures, such as washing with aqueous solutions of reagents like sodium bisulfite, can help in palladium removal.[19]

    • Co-eluting Impurities: Careful optimization of the chromatographic conditions is necessary. A different solvent system or the use of a different stationary phase may be required.

Conclusion

The Suzuki-Miyaura coupling of Tetrahydropyran-4-boronic acid pinacol ester is a highly effective method for introducing the valuable tetrahydropyran moiety into a wide range of organic molecules. By understanding the underlying mechanism, carefully selecting reaction conditions, and being prepared to troubleshoot potential issues, researchers can successfully employ this powerful reaction in their synthetic endeavors, particularly in the context of drug discovery and development. The protocols and insights provided in this guide are intended to serve as a robust starting point for the successful application of this important transformation.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]

  • Drugfuture. (2024). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chembuy. (2024). The Importance of Tetrahydropyran (CAS 142-68-7) as a Chemical Intermediate. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. [Link]

  • Royal Society of Chemistry. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]

  • ACS Publications. (2007). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]

  • National Institutes of Health. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate. (2019). Optimization of conditions for the Suzuki-Miyaura coupling. [a]. [Link]

  • ResearchGate. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • PubMed. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. [Link]

  • ResearchGate. (2018). Synthesis of boronic acid pinacol ester 4. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Boronic Esters for Efficient Suzuki-Miyaura Coupling. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters. [Link]

  • ResearchGate. (2021). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. [Link]

  • PubMed Central. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]

  • Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

  • Catalysis Consulting. Case Study: Knowledge Based Problem Solving. [Link]

  • Organic Syntheses. boronic esters. [Link]

Sources

Application Notes: The Strategic Use of Tetrahydropyran-4-boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of sp³-Rich Scaffolds in Drug Design

In the landscape of modern drug discovery, the pursuit of molecules with optimized efficacy, selectivity, and pharmacokinetic profiles is paramount. Medicinal chemists are increasingly moving beyond flat, aromatic structures towards three-dimensional, sp³-rich scaffolds. Saturated heterocycles, such as the tetrahydropyran (THP) ring, are particularly valuable in this regard. The incorporation of a THP moiety can significantly enhance a compound's physicochemical properties by improving aqueous solubility, modulating lipophilicity, and providing vectors that can escape metabolic hotspots, ultimately leading to better bioavailability and metabolic stability.[1][2]

Simultaneously, the advent of robust cross-coupling methodologies has revolutionized the synthesis of complex molecular architectures. Boronic acids and their derivatives have emerged as indispensable building blocks, largely due to their stability, functional group tolerance, and predictable reactivity in reactions like the Suzuki-Miyaura coupling.[3][4]

This guide focuses on the intersection of these two powerful concepts: the application of Tetrahydropyran-4-boronic acid and its derivatives as a strategic tool for introducing the beneficial THP scaffold into drug candidates. We will explore the rationale behind its use, provide detailed protocols for its application in the cornerstone Suzuki-Miyaura reaction, and present its role in the synthesis of advanced pharmaceutical intermediates.

Reagent Overview: Properties and Handling

Tetrahydropyran-4-boronic acid is typically used in its free acid form or, more commonly, as its pinacol ester derivative. The choice between these reagents is a critical experimental consideration driven by stability and handling.

PropertyTetrahydropyran-4-boronic acidTetrahydropyran-4-boronic acid pinacol ester
CAS Number 1072952-46-5[5][6]1131912-76-9[7][8]
Molecular Formula C₅H₁₁BO₃[5]C₁₁H₂₁BO₃[8]
Molecular Weight 129.95 g/mol [5]212.09 g/mol [8]
Appearance White to off-white solidColorless to light yellow liquid[7][8]
Storage 2-8°C, under inert gas2-8°C[8]

Expert Insight: Why Use the Pinacol Ester?

While the free boronic acid is reactive, it can be susceptible to decomposition pathways, most notably protodeboronation, especially under harsh basic conditions or elevated temperatures.[9] This process involves the cleavage of the C-B bond, reducing the yield of the desired coupled product. Furthermore, boronic acids can undergo self-condensation to form boroxines. The pinacol ester derivative offers a significant advantage by "masking" the reactive boronic acid. This protection enhances shelf-life stability, simplifies handling (as it is often a liquid), and can improve solubility in organic solvents. The ester is sufficiently stable to prevent premature decomposition but is readily activated in situ under standard Suzuki-Miyaura coupling conditions.[9][10] For highly sensitive substrates or when rigorous control is needed, other stable forms like MIDA boronates or diethanolamine (DABO) boronates can also be employed.[11][12]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the premier method for incorporating the tetrahydropyran-4-yl moiety into aryl or heteroaryl scaffolds. It facilitates the formation of a C(sp²)-C(sp³) bond with high efficiency and broad functional group tolerance.[4][13]

The Catalytic Cycle: A Mechanistic Rationale

Understanding the mechanism is key to rational protocol design and troubleshooting. The reaction proceeds via a well-defined palladium-based catalytic cycle.

Suzuki_Miyaura_Cycle cluster_legend pd0 Pd(0)L₂ (Active Catalyst) pd_trans R¹-Pd(II)L₂-R² (Transmetalation Product) pd0->pd_trans Oxidative Addition pd_ox R¹-Pd(II)L₂-X (Oxidative Addition Adduct) pd_ox->pd0 Reductive Elimination R1R2 R¹-R² (Coupled Product) pd_ox->R1R2 pd_trans->pd_ox Transmetalation boronate_formation Boronate Formation [B(OH)₂R²]⁻ R1X R¹-X (Aryl Halide) R1X->pd0 R2B R²-B(OH)₂ (Boronic Acid) + Base R2B->pd_trans

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle
  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl/heteroaryl halide (R¹-X), forming a Pd(II) intermediate.[13] This is often the rate-limiting step, and its efficiency is highly dependent on the choice of palladium ligand. For less reactive halides (e.g., chlorides), bulky, electron-rich phosphine ligands (such as SPhos or XPhos) are required to facilitate this step.[9]

  • Transmetalation : This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. This step does not proceed efficiently with the neutral boronic acid. A base (e.g., K₃PO₄, Cs₂CO₃) is essential to activate the boronic acid, forming a more nucleophilic "ate" complex (a boronate, [R²B(OH)₃]⁻).[1][4] This negatively charged species readily transfers the tetrahydropyran group (R²) to the electrophilic Pd(II) center, displacing the halide.

  • Reductive Elimination : The two organic fragments (R¹ and R²) on the palladium complex couple and are expelled as the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[13]

Detailed Application Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl bromide with Tetrahydropyran-4-boronic acid pinacol ester. Optimization may be required for specific substrates.

Protocol 1: Synthesis of a 4-(Tetrahydropyran-4-yl) Aromatic Compound

Objective: To couple Tetrahydropyran-4-boronic acid pinacol ester with a generic aryl bromide.

Materials & Reagents:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Tetrahydropyran-4-boronic acid pinacol ester (1.2 mmol, 1.2 equiv)[8]

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)[9]

  • 1,4-Dioxane, anhydrous (8 mL)

  • Water, degassed (2 mL)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Two-neck round-bottom flask or Schlenk flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas line (manifold or balloon)

  • Heating mantle with temperature controller

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol), Tetrahydropyran-4-boronic acid pinacol ester (1.2 mmol), and the base (2.0 mmol).

  • Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[9]

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (3 mol%).

  • Solvent Addition: Add the anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The solvent mixture (e.g., Dioxane/H₂O 4:1) is crucial for dissolving both the organic substrates and the inorganic base.[9]

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Workup: Once the reaction is complete (disappearance of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL). The aqueous washes remove the inorganic base and salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.

Safety Precautions:

  • Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • 1,4-Dioxane is a flammable solvent and a suspected carcinogen.

  • The reaction should be performed under an inert atmosphere as phosphine ligands and the Pd(0) catalyst can be air-sensitive.

Representative Reaction Conditions & Yields

The optimal conditions can vary based on the electronic and steric properties of the coupling partner. The following table provides a guideline for adapting the protocol.

Aryl Halide (R¹-X)Boron SourceCatalyst (mol%)Ligand (if needed)Base (equiv)SolventTemp (°C)Expected Yield
4-BromoanisoleTHP-4-B(pin)Pd(dppf)Cl₂ (2)-K₂CO₃ (2)Dioxane/H₂O9085-95%
2-ChloropyridineTHP-4-B(OH)₂Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10075-90%
3-BromobenzonitrileTHP-4-B(pin)Pd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O8580-95%
1-Bromo-4-(trifluoromethyl)benzeneTHP-4-B(OH)₂Pd(dppf)Cl₂ (2)-Cs₂CO₃ (2)Dioxane/H₂O100>90%

Yields are representative estimates based on literature for similar Suzuki-Miyaura couplings and should be considered illustrative.[11][14]

Application Spotlight: Scaffolding for Kinase Inhibitors

The tetrahydropyran moiety is a privileged scaffold in the design of modern kinase inhibitors, where it often serves as a key recognition element or a tool to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[15][16] Molecules targeting Cyclin-Dependent Kinases (CDKs) and RAF kinases frequently incorporate such sp³-rich fragments.[17][18]

A prime example is the pan-RAF inhibitor TAK-632 , developed for oncology.[17][19] While the exact synthetic route is proprietary, its structure is emblematic of a strategy where a core heterocycle (a benzothiazole) is decorated with key fragments, including a tetrahydropyran ring, likely installed via a Suzuki-Miyaura coupling.

General Synthetic Workflow

The following workflow illustrates how Tetrahydropyran-4-boronic acid is integrated into a medicinal chemistry campaign to produce advanced kinase inhibitor candidates.

MedChem_Workflow start Heterocyclic Core (e.g., 2-amino-7-bromobenzothiazole) suzuki Suzuki-Miyaura Cross-Coupling start->suzuki boronic_acid THP-4-Boronic Acid or Pinacol Ester boronic_acid->suzuki intermediate Key Intermediate (THP-substituted core) suzuki->intermediate elaboration Further Functionalization (e.g., Amide Coupling) intermediate->elaboration final Final Drug Candidate (e.g., TAK-632 analogue) elaboration->final

Figure 2: Drug Discovery Workflow using THP-4-Boronic Acid

This strategy allows for the late-stage introduction of the crucial THP moiety, enabling chemists to rapidly synthesize a library of analogues by varying the heterocyclic core or other substituents, a common practice in lead optimization.

Conclusion

Tetrahydropyran-4-boronic acid and its ester derivatives are powerful and enabling reagents in medicinal chemistry. They provide a reliable and efficient route to install the highly desirable tetrahydropyran scaffold, which can impart significant improvements in the solubility, metabolic stability, and overall drug-like properties of a molecule. Mastery of its application, particularly through the robust and versatile Suzuki-Miyaura cross-coupling reaction, is a key skill for researchers and scientists dedicated to the development of next-generation therapeutics. By understanding the mechanistic principles and optimizing the reaction parameters, chemists can strategically leverage this building block to accelerate the discovery of novel drug candidates.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. NIH Public Access.
  • Thomas, A. A., & Denmark, S. E. (2016). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction.
  • Billingsley, K. L., & Buchwald, S. L. (2008).
  • Carrow, B. P., & Hartwig, J. F. (2014).
  • Royal Society of Chemistry. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Scott Rychnovsky. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

  • Park, S., et al. (2025). Design and synthesis of novel cyclin-dependent kinase 4/6(CDK4/6) and histone deacetylase (HDAC) dual inhibitors: In vitro and in vivo anticancer activity. European Journal of Medicinal Chemistry.
  • The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Borges, F., et al. (2020).
  • Drouin, M., et al. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.). Tetrahydropyran-4-boronic acid. PubChem Compound Database. Retrieved from [Link]

  • Okaniwa, M., et al. (2013). Discovery of a selective kinase inhibitor (TAK-632)
  • Al-Rashida, M., et al. (2022).
  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters.
  • Li, X., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Bioorganic & Medicinal Chemistry.
  • Yang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel 4,4'-bipyridine derivatives acting as CDK9-Cyclin T1 protein-protein interaction inhibitors against triple-negative breast cancer. European Journal of Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B.
  • ResearchGate. (n.d.). Reagents and conditions: (a) boronic acid or boronic acid pinacol ester... Retrieved from [Link]

Sources

The Strategic Integration of Tetrahydropyran-4-boronic Acid in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Saturated Heterocycles in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of molecular design. These three-dimensional motifs have demonstrated profound utility in modulating the physicochemical and pharmacokinetic properties of drug candidates, often leading to enhanced solubility, improved metabolic stability, and optimized target engagement. Among these privileged structures, the tetrahydropyran (THP) ring has emerged as a particularly valuable moiety. Its inherent polarity, conferred by the ether oxygen, and its non-planar, conformationally restricted nature allow for intricate and favorable interactions within protein binding pockets.[1][2]

This application note provides an in-depth guide to the use of Tetrahydropyran-4-boronic acid and its pinacol ester derivative as a versatile building block for introducing the THP-4-yl group into drug candidates. We will explore the causality behind its selection, provide detailed, field-proven protocols for its application in Suzuki-Miyaura cross-coupling reactions, and present a case study illustrating its impact on the properties of a clinical-stage therapeutic.

Key Attributes of Tetrahydropyran-4-boronic Acid Pinacol Ester

Tetrahydropyran-4-boronic acid pinacol ester is a stable, easy-to-handle, and highly reactive building block, making it an ideal reagent for medicinal chemistry applications.[3] The pinacol ester form offers enhanced stability compared to the free boronic acid, rendering it amenable to a wider range of reaction conditions and purification techniques.

Key Features:

  • Stability: The pinacol ester protects the boronic acid moiety, preventing premature decomposition and ensuring consistent reactivity.

  • Reactivity: It is a highly efficient coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4]

  • Versatility: It can be coupled with a diverse array of aryl and heteroaryl halides and triflates, providing access to a wide chemical space.[5]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and widely adopted method for the formation of C-C bonds.[4] Its functional group tolerance and mild reaction conditions make it particularly suitable for the complex molecules often encountered in drug discovery.

Reaction Workflow Diagram

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_outcome Product & Workup A Tetrahydropyran-4-boronic acid pinacol ester Mix Reaction Mixture in Solvent (e.g., Dioxane/H2O) A->Mix B Aryl/Heteroaryl Halide (Ar-X, X = Br, I) B->Mix Cat Pd Catalyst (e.g., Pd(dppf)Cl2) Cat->Mix Base Base (e.g., K2CO3) Base->Mix Heat Heating (e.g., 80-100 °C) Mix->Heat Inert Atmosphere Workup Aqueous Workup & Purification Heat->Workup Product 4-Aryl-tetrahydropyran Workup->Product

Caption: Generalized workflow for the Suzuki-Miyaura coupling of THP-4-boronic acid pinacol ester.

Detailed Experimental Protocol: Synthesis of 4-(4-Methoxyphenyl)tetrahydropyran

This protocol provides a validated method for the Suzuki-Miyaura coupling of Tetrahydropyran-4-boronic acid pinacol ester with 4-bromoanisole, a common aryl bromide substrate. The choice of Pd(dppf)Cl₂ as the catalyst is based on its broad applicability and effectiveness in coupling with heteroaryl and electron-rich aryl halides.[6]

Materials:

  • Tetrahydropyran-4-boronic acid pinacol ester (1.0 equiv)

  • 4-Bromoanisole (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen supply

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Tetrahydropyran-4-boronic acid pinacol ester (1.0 equiv), 4-bromoanisole (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The final concentration of the limiting reagent should be approximately 0.2 M.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-(4-methoxyphenyl)tetrahydropyran.

Self-Validation and Expected Outcome:

The progress of the reaction can be easily monitored by the disappearance of the starting materials. A successful reaction will yield the desired product with high purity after chromatography. The expected yield for this specific transformation is typically in the range of 80-95%.

Data Presentation: Substrate Scope and Catalyst Performance

The versatility of Tetrahydropyran-4-boronic acid pinacol ester is demonstrated by its successful coupling with a variety of aryl and heteroaryl halides. The choice of catalyst and base can be optimized for specific substrates.

Aryl/Heteroaryl Halide Catalyst System Base Solvent Temp (°C) Yield (%)
4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O9085-95
1-Bromo-4-fluorobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10080-90
2-BromopyridinePd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane10075-85
3-BromoquinolinePd(OAc)₂ / XPhosCs₂CO₃t-BuOH/H₂O8080-92

Yields are representative and may vary depending on the specific reaction conditions and scale.

Medicinal Chemistry Case Study: The Role of the THP Moiety in c-Met Inhibitors

The c-Met receptor tyrosine kinase is a well-validated target in oncology.[6][7][8] In the development of potent and selective c-Met inhibitors, medicinal chemists often grapple with challenges related to poor solubility and metabolic liabilities of lead compounds.

A compelling example of the strategic use of the THP moiety is in the optimization of a series of c-Met inhibitors. Early leads in the series, often containing planar aromatic systems, suffered from low aqueous solubility, hindering their development as oral therapeutics.

Drug_Optimization cluster_lead Initial Lead Compound cluster_optimization Scaffold Hopping Strategy cluster_optimized Optimized Candidate Lead Planar Aromatic Scaffold (e.g., Phenyl group) Lead_Props Properties: - High Potency - Poor Solubility - Metabolic Liability Lead->Lead_Props Strategy Replace Phenyl with Tetrahydropyran-4-yl via Suzuki Coupling Lead->Strategy Optimization Optimized Scaffold with Tetrahydropyran-4-yl Moiety Strategy->Optimized Yields Optimized_Props Improved Properties: - Maintained Potency - Increased Solubility - Improved Metabolic Stability Optimized->Optimized_Props

Caption: Optimization of a drug candidate by replacing a planar aromatic group with a THP moiety.

By replacing a phenyl group with a tetrahydropyran-4-yl moiety via Suzuki-Miyaura coupling of THP-4-boronic acid pinacol ester, researchers were able to significantly improve the physicochemical properties of the compound. The introduction of the THP ring disrupted the planarity of the molecule and introduced a polar ether group, leading to a substantial increase in aqueous solubility.[9][10][11] This modification often comes with the added benefit of blocking a potential site of metabolic oxidation, thereby enhancing the compound's metabolic stability.

This strategic "scaffold hop" allowed for the development of a clinical candidate with a more favorable overall profile, underscoring the power of incorporating saturated heterocycles like tetrahydropyran in modern drug design.

Conclusion

Tetrahydropyran-4-boronic acid and its pinacol ester are indispensable tools in the medicinal chemist's arsenal. Their stability, versatility, and reliable reactivity in Suzuki-Miyaura cross-coupling reactions enable the efficient introduction of the valuable tetrahydropyran-4-yl scaffold into drug candidates. As demonstrated, the strategic incorporation of this moiety can profoundly and positively impact the developability of a compound by enhancing solubility and metabolic stability. The protocols and insights provided herein are intended to empower researchers to effectively leverage this building block in their own drug discovery endeavors.

References

  • Synthesis and c-Met Kinase Inhibition. Tetrahedron. (URL not available)
  • Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. (2015). National Center for Biotechnology Information. [Link]

  • Design, synthesis, and biological evaluation of potent c-Met inhibitors. (2008). National Center for Biotechnology Information. [Link]

  • α-Arylation of Saturated Azacycles and N-Methylamines via Palladium(II)-Catalyzed C(sp3). SciSpace. (URL not available)
  • Design, synthesis, and biological evaluation of potent c-Met inhibitors. (2008). Princeton University. [Link]

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. (2017). National Center for Biotechnology Information. [Link]

  • An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. (2010). Royal Society of Chemistry. [Link]

  • Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. (2005). National Center for Biotechnology Information. [Link]

  • Recent Progress in the Development of Small Molecule c-Met Inhibitors. (2020). National Center for Biotechnology Information. [Link]

  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters.
  • Innovative medicinal chemistry strategies for enhancing drug solubility.
  • Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. (2010). National Center for Biotechnology Information. [Link]

  • Palladium Catalyzed Asymmetric Three-Component Coupling of Boronic Esters, Indoles, and Allylic Acetates. (2017). National Center for Biotechnology Information. [Link]

  • Strategies to Improve Solubility of Drug Candidates. (2015). American Chemical Society. [Link]

  • Innovative medicinal chemistry strategies for enhancing drug solubility. (2024). National Center for Biotechnology Information. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2014). National Center for Biotechnology Information. [Link]

  • Improving Solubility via Structural Modific
  • Suzuki Coupling. Organic Chemistry Portal. (URL not available)
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (2024). National Center for Biotechnology Information. [Link]

  • Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. DeepDyve. (URL not available)
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). National Center for Biotechnology Information. [Link]

  • Universal Tetrahydropyran-4-boronic acid pinacol ester. Alt.wiche.edu. (URL not available)
  • Recent Advances in the Synthesis of Borinic Acid Derivatives. (2021). MDPI. [Link]

  • Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Google Books. (URL not available)

Sources

Protecting Group Strategies for Tetrahydropyran-4-boronic Acid in Multi-step Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthetic Utility of Tetrahydropyran-4-boronic Acid

Tetrahydropyran-4-boronic acid and its derivatives are increasingly valuable building blocks in medicinal chemistry and organic synthesis. The tetrahydropyran (THP) motif is a prevalent scaffold in numerous biologically active molecules, imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The boronic acid functionality serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.

However, the inherent reactivity of the boronic acid group (B(OH)₂) presents significant challenges in multi-step syntheses. Boronic acids are susceptible to a range of side reactions, including protodeboronation, oxidation, and the formation of boroxines (anhydrides), which can lead to decreased yields and purification difficulties.[1] Therefore, the judicious use of protecting groups is paramount to temporarily mask the boronic acid moiety, allowing for chemical transformations on other parts of the molecule without compromising the integrity of this crucial functional group.[2]

This application note provides a comprehensive guide to the most effective protecting group strategies for tetrahydropyran-4-boronic acid, with a focus on practical applications in multi-step synthesis. We will delve into the rationale behind the selection of specific protecting groups, provide detailed, validated protocols for their installation and removal, and discuss their compatibility with common synthetic transformations.

Choosing the Right Armor: A Comparative Analysis of Boronic Acid Protecting Groups

The selection of an appropriate protecting group is dictated by the overall synthetic strategy, including the nature of the subsequent reaction steps and the need for orthogonal deprotection. For tetrahydropyran-4-boronic acid, two classes of protecting groups have emerged as particularly effective: pinacol esters and N-methyliminodiacetic acid (MIDA) esters .

Pinacol Boronate Esters: The Workhorse of Boronic Acid Protection

Pinacol boronate esters are the most widely used protecting group for boronic acids due to their ease of formation, general stability, and compatibility with a broad range of reaction conditions.[1] The steric bulk of the pinacol group shields the boron center from unwanted reactions and prevents the formation of boroxines.

Key Advantages:

  • Ease of Preparation: Readily formed by condensation of the boronic acid with pinacol, often with azeotropic removal of water.

  • Chromatographic Stability: Generally stable to silica gel chromatography, facilitating purification of intermediates.

  • Reaction Compatibility: Tolerant of a wide array of non-aqueous reaction conditions, including many standard organic transformations.

Limitations:

  • Deprotection Conditions: Removal of the pinacol group typically requires harsh conditions, such as strong acid or oxidative cleavage, which may not be compatible with sensitive functional groups.[1][3]

  • Direct Use in Suzuki-Miyaura Coupling: While some pinacol esters can be used directly in Suzuki-Miyaura reactions, the reaction rates can be slower compared to the free boronic acid.

N-Methyliminodiacetic Acid (MIDA) Boronates: A Paradigm of Stability and Controlled Release

MIDA boronates represent a significant advancement in boronic acid protection, offering exceptional stability and a unique mechanism for controlled release of the free boronic acid.[4] The trivalent N-methyliminodiacetic acid ligand chelates to the boron atom, inducing a change in hybridization from sp² to sp³, which renders the boron center unreactive towards transmetalation in Suzuki-Miyaura coupling under anhydrous conditions.[4]

Key Advantages:

  • Exceptional Stability: MIDA boronates are remarkably stable to a wide range of reaction conditions, including strongly acidic and basic media, as well as many oxidizing and reducing agents.[5] They are also exceptionally stable to storage and handling.

  • Chromatographic Purity: MIDA boronates are crystalline solids that are highly amenable to purification by silica gel chromatography.[6]

  • Controlled Deprotection: The MIDA group is readily cleaved under mild aqueous basic conditions to regenerate the free boronic acid in situ for subsequent reactions. This "slow release" strategy is particularly advantageous for unstable boronic acids.[4][6]

Limitations:

  • Preparation: The formation of MIDA boronates can be more demanding than that of pinacol esters, often requiring anhydrous conditions and a dehydrating agent.[6]

Data Presentation: Comparison of Protecting Group Stability

Protecting GroupFormation ConditionsDeprotection ConditionsStability to ChromatographyKey Features
Pinacol Ester Reflux in toluene with pinacol (azeotropic removal of H₂O)1. Aqueous HCl (reflux) 2. NaIO₄, NH₄OAc in acetone/H₂O 3. Transesterification with diethanolamine followed by acid hydrolysis[3][7]GoodWidely used, cost-effective, generally good stability.
MIDA Ester N-methyliminodiacetic acid, DMSO, heat1 M NaOH (aq) at room temperatureExcellentExceptional stability, controlled release of boronic acid.[4][6]

Experimental Protocols

Protocol 1: Preparation of Tetrahydropyran-4-boronic Acid Pinacol Ester

This protocol describes the formation of the pinacol ester of tetrahydropyran-4-boronic acid.

Materials:

  • Tetrahydropyran-4-boronic acid

  • Pinacol

  • Toluene, anhydrous

  • Round-bottom flask

  • Dean-Stark apparatus

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add tetrahydropyran-4-boronic acid (1.0 eq).

  • Add pinacol (1.1 eq) and anhydrous toluene (approximately 50 mL).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude tetrahydropyran-4-boronic acid pinacol ester can often be used in the next step without further purification. If necessary, the product can be purified by silica gel chromatography using a mixture of ethyl acetate and hexanes as the eluent.

Protocol 2: Deprotection of Tetrahydropyran-4-boronic Acid Pinacol Ester

This protocol outlines the cleavage of the pinacol ester to regenerate the free boronic acid using a two-step procedure involving transesterification with diethanolamine.[3]

Materials:

  • Tetrahydropyran-4-boronic acid pinacol ester

  • Diethanolamine

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve tetrahydropyran-4-boronic acid pinacol ester (1.0 eq) in diethyl ether in a round-bottom flask.

  • Add diethanolamine (1.2 eq) to the solution at room temperature with stirring.

  • A precipitate of the diethanolamine-boronate adduct will form. Stir the suspension for 1 hour.

  • Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

  • Suspend the collected solid in a biphasic mixture of diethyl ether and 1 M HCl.

  • Stir the mixture vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the free tetrahydropyran-4-boronic acid.

Protocol 3: Preparation of Tetrahydropyran-4-boronic Acid MIDA Ester

This protocol describes the synthesis of the highly stable MIDA ester of tetrahydropyran-4-boronic acid.[6]

Materials:

  • Tetrahydropyran-4-boronic acid

  • N-methyliminodiacetic acid (MIDA)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • High-vacuum line

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add tetrahydropyran-4-boronic acid (1.0 eq) and N-methyliminodiacetic acid (1.05 eq).

  • Add anhydrous DMSO via syringe.

  • Heat the mixture to 80 °C with vigorous stirring under high vacuum for 4-6 hours to remove water.

  • Monitor the reaction by TLC or ¹H NMR for the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Precipitate the product by adding the reaction mixture to rapidly stirred diethyl ether.

  • Collect the crystalline MIDA boronate by vacuum filtration, wash with diethyl ether, and dry under vacuum.

Protocol 4: Deprotection of Tetrahydropyran-4-boronic Acid MIDA Ester

This protocol details the mild basic hydrolysis of the MIDA ester to liberate the free boronic acid.[4]

Materials:

  • Tetrahydropyran-4-boronic acid MIDA ester

  • 1 M Sodium hydroxide (NaOH) solution

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the tetrahydropyran-4-boronic acid MIDA ester (1.0 eq) in THF in a round-bottom flask.

  • Add 1 M NaOH solution (2.0 eq) at room temperature with stirring.

  • Stir the mixture for 1-2 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, acidify the mixture to pH ~2 with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the free tetrahydropyran-4-boronic acid.

Visualization of Key Concepts

Logical Workflow for Protecting Group Strategy

G cluster_0 Synthetic Pathway Start Multi-step Synthesis with Tetrahydropyran-4-boronic Acid Protect Protect Boronic Acid Start->Protect Transform Perform Chemical Transformations on other functional groups Protect->Transform Deprotect Deprotect Boronic Acid Transform->Deprotect Final Utilize Free Boronic Acid (e.g., Suzuki-Miyaura Coupling) Deprotect->Final

Caption: A generalized workflow for employing a protecting group strategy in a multi-step synthesis involving tetrahydropyran-4-boronic acid.

Decision Tree for Protecting Group Selection

G cluster_0 Protecting Group Selection Start Need to protect Tetrahydropyran-4-boronic acid? Q1 Are subsequent reaction conditions harsh or varied? Start->Q1 Pinacol Use Pinacol Ester Q1->Pinacol No Q2 Is mild, controlled deprotection a priority? Q1->Q2 Yes MIDA Use MIDA Ester Q2->Pinacol No Q2->MIDA Yes

Caption: A decision-making framework for selecting between a pinacol or MIDA ester protecting group based on synthetic requirements.

Orthogonal Protection Strategy

In a scenario where the substrate contains both a hydroxyl group and a boronic acid, an orthogonal protecting group strategy is essential. For instance, the hydroxyl group can be protected as a silyl ether (e.g., TBS), which is stable to the basic conditions required for MIDA boronate deprotection but can be selectively removed under acidic or fluoride-mediated conditions.

G cluster_0 Orthogonal Protection Start Substrate with -OH and -B(OH)₂ Protect_OH Protect -OH as TBS ether (TBSCl, Imidazole) Start->Protect_OH Protect_BOH Protect -B(OH)₂ as MIDA ester (MIDA, DMSO) Protect_OH->Protect_BOH Deprotect_BOH Deprotect MIDA ester (aq. NaOH) Protect_BOH->Deprotect_BOH Selective Deprotection Deprotect_OH Deprotect TBS ether (TBAF or aq. HCl) Protect_BOH->Deprotect_OH Selective Deprotection

Caption: An example of an orthogonal protecting group strategy for a molecule containing both a hydroxyl and a boronic acid group.

Conclusion

The successful incorporation of the tetrahydropyran-4-boronic acid moiety into complex molecules via multi-step synthesis is critically dependent on the implementation of a robust protecting group strategy. Both pinacol and MIDA esters offer effective means of masking the reactive boronic acid group, each with its own set of advantages and limitations. The choice between these protecting groups should be guided by the specific demands of the synthetic route, including the reaction conditions to be employed and the requirements for deprotection. By following the detailed protocols and considering the strategic guidance provided in this application note, researchers can confidently navigate the challenges of working with this valuable building block and unlock its full potential in the synthesis of novel chemical entities.

References

  • Gillis, E. P.; Burke, M. D. (2007). A Simple and Modular Approach to Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

  • Darses, S.; Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 108(1), 288–325. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(15), 3932-3935. [Link]

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. (2009). A general solution for the problem of slow, unproductive protein secretion. Nature Chemical Biology, 5(9), 667–673. [Link]

  • Chem-Station. Protecting Groups for Boronic Acids. [Link]

  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford university press. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 49761667, Tetrahydropyran-4-boronic acid. [Link]

  • Rychnovsky, S. D. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Organic Syntheses. Preparation of MIDA Anhydride and Reaction with Boronic Acids. [Link]

  • TutorChase. How do protective groups aid in multi-step syntheses? [Link]

  • Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with Tetrahydropyran: Protecting Groups and Intermediates. [Link]

  • PubMed. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]

  • Wikipedia. Protecting group. [Link]

  • HETEROCYCLES. A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. [Link]

  • Reddit. Boronic acid pinacol ester deprotection. [Link]

  • Royal Society of Chemistry. Tetrahydropyran (THP) as a protecting group for alcohols and its application in organic synthesis. [Link]

  • Santos, W. L. et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3462–3466. [Link]

  • PubMed. Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. [Link]

  • Royal Society of Chemistry. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. [Link]

  • ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of MIDA Boronates. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ResearchGate. Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates. [Link]

  • eScholarship.org. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. [Link]

Sources

Application Note: Utilizing THP-Protected Boronic Acids for Modular Synthesis of PROTAC® Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Linker in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to degrade specific proteins of interest (POIs).[1][2][3] These heterobifunctional molecules are composed of a ligand for the POI (the "warhead") and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[1][][5] It is now unequivocally clear that the linker is not merely a passive spacer but a critical determinant of PROTAC efficacy, influencing the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), as well as dictating physicochemical properties like solubility and cell permeability.[3][]

The empirical optimization of linker length, rigidity, and composition often requires the laborious synthesis of extensive compound libraries.[][7] This necessitates a modular and flexible synthetic strategy that allows for the rapid generation of diverse linker architectures. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for constructing the carbon-carbon bonds that form the backbone of many advanced linkers.[8][9] However, the reactivity of boronic acids can present challenges, including self-condensation to form boroxines and susceptibility to protodeboronation, which can complicate synthesis and purification.[10][11]

This application note details a robust strategy employing a tetrahydropyranyl (THP) protected boronic acid as a versatile building block for the modular synthesis of PROTAC linkers. The use of a protecting group allows for precise, sequential bond formation, and the acid-lability of the THP group provides an orthogonal deprotection strategy, enhancing synthetic flexibility.

The Strategic Advantage of THP-Boronic Acids

While pinacol and MIDA esters are common protecting groups for boronic acids, they often require specific, sometimes harsh, conditions for deprotection or are carried through to the final Suzuki coupling step.[10] The THP group offers a distinct advantage as a transient protecting group for a functional handle that will later be converted to a boronic acid or used for further conjugation. More commonly, a functional group on a precursor, such as a phenol, is protected with THP. This protected precursor can then undergo borylation and subsequent Suzuki coupling. The THP group is stable to the basic and organometallic conditions of many cross-coupling reactions but is readily cleaved under mild acidic conditions. This orthogonality is paramount in complex, multi-step syntheses typical for PROTACs, where other sensitive functional groups (e.g., Boc-protected amines) must be preserved.[2]

Key Advantages:

  • Orthogonal Deprotection: Cleavage under mild acidic conditions that are compatible with other common protecting groups (e.g., Boc, Fmoc).

  • Stability: Robust under the basic conditions of Suzuki-Miyaura coupling and other standard transformations.

  • Improved Handling: Masks the polar boronic acid group, potentially improving solubility in organic solvents and simplifying chromatographic purification.

Overall Synthetic Workflow

The core strategy involves a multi-stage approach that enables the late-stage diversification of the PROTAC linker. The workflow is designed for modularity, allowing different warheads, E3 ligands, and linker components to be systematically combined.

G cluster_0 Part 1: Building Block Synthesis cluster_1 Part 2: Core Assembly cluster_2 Part 3: Final Conjugation A Bifunctional Precursor (e.g., 4-bromo-2-fluorophenol) B THP Protection (e.g., DHP, p-TsOH) A->B C THP-Protected Precursor B->C D Miyaura Borylation (e.g., B2Pin2, Pd catalyst) C->D E THP-Protected Boronic Ester Linker D->E F Suzuki Coupling (e.g., Aryl Halide Warhead) E->F G PROTAC Intermediate F->G H THP Deprotection (Mild Acid) G->H I Activated Phenol Intermediate H->I J Final Coupling (e.g., SNAr or Etherification with E3 Ligand Moiety) I->J K Final PROTAC Molecule J->K

Figure 1. Modular workflow for PROTAC synthesis using a THP-protected building block.

Experimental Protocols

The following protocols provide a representative, step-by-step methodology. Researchers should adapt and optimize these conditions based on their specific substrates.

Protocol 1: Synthesis of THP-Protected Aryl Halide

This protocol describes the protection of a phenolic hydroxyl group, which will later serve as a conjugation point after deprotection.

Reaction Scheme: (4-Bromo-2-fluorophenol) + 3,4-Dihydro-2H-pyran --(p-TsOH)--> 2-(4-Bromo-2-fluorophenoxy)tetrahydro-2H-pyran

Materials & Reagents:

ReagentMW ( g/mol )Quantity (mmol)Mass/Volume
4-Bromo-2-fluorophenol191.0010.01.91 g
3,4-Dihydro-2H-pyran (DHP)84.1215.0 (1.5 eq)1.49 mL
p-Toluenesulfonic acid (p-TsOH)172.200.5 (0.05 eq)86 mg
Dichloromethane (DCM), dry--50 mL

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo-2-fluorophenol (1.91 g, 10.0 mmol).

  • Dissolve the starting material in 50 mL of dry dichloromethane (DCM).

  • Add 3,4-dihydro-2H-pyran (1.49 mL, 15.0 mmol) to the solution via syringe.

  • Add p-toluenesulfonic acid (86 mg, 0.5 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 5-10% Ethyl Acetate in Hexanes) to yield the pure THP-protected aryl bromide.

Self-Validation/Characterization:

  • ¹H NMR: Appearance of characteristic diastereotopic protons from the THP ring (typically multiplets between 1.5-2.0 ppm and 3.5-4.1 ppm) and the anomeric proton (a triplet or multiplet around 5.5 ppm).

  • LC-MS: A single major peak with the expected mass-to-charge ratio (m/z) for the product.

Protocol 2: Miyaura Borylation & Suzuki-Miyaura Cross-Coupling

This two-step, one-pot procedure first converts the aryl bromide to a boronic ester and then couples it with a warhead fragment. This avoids isolation of the potentially unstable boronic ester.

Reaction Scheme: (THP-Ar-Br) + B₂Pin₂ --(Pd cat.)--> [THP-Ar-Bpin] --(Warhead-X, Base, Pd cat.)--> THP-Ar-Warhead

Materials & Reagents:

ReagentMW ( g/mol )Quantity (mmol)Mass/Volume
THP-Protected Aryl Bromide (from Part 1)275.121.0275 mg
Bis(pinacolato)diboron (B₂Pin₂)253.941.1 (1.1 eq)280 mg
Warhead-Halide (e.g., a chloro-pyrimidine)-1.0 (1.0 eq)-
Pd(dppf)Cl₂ · CH₂Cl₂816.640.03 (3 mol%)24.5 mg
Potassium Acetate (KOAc)98.143.0 (3.0 eq)294 mg
2M Aqueous Sodium Carbonate (Na₂CO₃)-2.0 (2.0 eq)1.0 mL
1,4-Dioxane, anhydrous--10 mL

Procedure:

  • In an oven-dried microwave vial, combine the THP-protected aryl bromide (275 mg, 1.0 mmol), B₂Pin₂ (280 mg, 1.1 mmol), Pd(dppf)Cl₂ (24.5 mg, 0.03 mmol), and potassium acetate (294 mg, 3.0 mmol).

  • Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar) three times.

  • Add 5 mL of anhydrous 1,4-dioxane.

  • Heat the mixture to 80-100 °C for 2-4 hours to form the boronic ester. Monitor by taking a small aliquot, quenching with water, extracting, and analyzing by GC-MS or LC-MS to confirm consumption of the aryl bromide.

  • Cool the reaction to room temperature.

  • To the same vial, add the Warhead-Halide (1.0 mmol), 2M aqueous Na₂CO₃ solution (1.0 mL), and an additional 5 mL of 1,4-dioxane.

  • Degas the mixture by bubbling argon through the solution for 10 minutes.

  • Heat the reaction to 80-100 °C for 6-16 hours, or until LC-MS analysis indicates completion.

  • Cool the reaction to room temperature, dilute with ethyl acetate (30 mL), and wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the coupled intermediate.

Causality Behind Choices:

  • Pd(dppf)Cl₂: This catalyst is well-suited for both borylation and Suzuki coupling, demonstrating good functional group tolerance and thermal stability.

  • Two-Base System: KOAc is a mild base suitable for the borylation step. A stronger base like Na₂CO₃ is then added to facilitate the transmetalation step of the Suzuki cycle.[11]

G Pd0 Pd(0)L2 OA_complex Oxidative Addition (Warhead-Pd(II)-X)L2 Pd0->OA_complex Warhead-X TM_complex Transmetalation (Warhead-Pd(II)-Ar-THP)L2 OA_complex->TM_complex THP-Ar-B(pin) + Base RE_complex Reductive Elimination TM_complex->RE_complex RE_complex->Pd0 Product: Warhead-Ar-THP

Figure 2. Simplified Suzuki-Miyaura catalytic cycle for the PROTAC intermediate synthesis.

Protocol 3: THP-Group Deprotection and Final Conjugation

This final step unmasks the reactive phenol for coupling to the E3 ligase moiety.

Materials & Reagents:

ReagentMW ( g/mol )Quantity (mmol)Mass/Volume
THP-Protected Intermediate (from Part 2)-0.5-
Trifluoroacetic acid (TFA)114.02-~0.1 mL (5-10%)
or p-Toluenesulfonic acid (p-TsOH)172.200.05 (0.1 eq)8.6 mg
Methanol (MeOH) or DCM--5 mL

Procedure:

  • Dissolve the THP-protected intermediate (0.5 mmol) in 5 mL of methanol or DCM in a round-bottom flask.

  • Add a catalytic amount of acid (e.g., one drop of TFA or 8.6 mg of p-TsOH).

  • Stir at room temperature for 1-3 hours. Monitor closely by TLC or LC-MS to ensure complete deprotection without degradation of the product.

  • Once complete, quench the acid by adding a few drops of triethylamine or by washing with saturated aqueous NaHCO₃ solution.

  • Remove the solvent under reduced pressure. The crude phenolic product can often be used directly in the next step or purified via chromatography if necessary.

  • The resulting phenol can be conjugated to an E3-ligand moiety (e.g., a fluoro-thalidomide derivative) via a nucleophilic aromatic substitution (SₙAr) reaction using a suitable base (e.g., K₂CO₃ or DIPEA) in a polar aprotic solvent like DMF or DMSO.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low Suzuki Yield Inactive catalyst; inefficient transmetalation.Degas solvents thoroughly. Use a different phosphine ligand (e.g., SPhos) or a stronger base (e.g., Cs₂CO₃).[12]
Protodeboronation Presence of water/protons before coupling.Ensure all reagents and solvents are anhydrous for the borylation step. Minimize reaction time.
Incomplete Deprotection Insufficient acid or short reaction time.Add a small amount of additional acid. Allow the reaction to stir longer, monitoring carefully.
Product Degradation Substrate is sensitive to the chosen acid.Use a milder acid (e.g., pyridinium p-toluenesulfonate, PPTS) or run the reaction at 0 °C.

Conclusion

The strategic use of a THP-protected boronic acid building block provides a powerful and flexible platform for the synthesis of diverse PROTAC linkers. The orthogonality of the THP protecting group allows for a modular assembly process, enabling chemists to rapidly explore the critical structure-activity relationships of the linker region. By following these validated protocols, researchers in drug development can accelerate the optimization cycle and more efficiently identify potent and effective protein-degrading therapeutics.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • Steinebach, C., et al. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. [Link]

  • Kamath, A. V., et al. (2013). Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes. PMC. [Link]

  • Frutos, R. P., et al. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. [Link]

  • Tsuji, Y. (2016). Protecting Groups for Boronic Acids. Chem-Station Int. Ed. [Link]

  • Zhu, L., & Li, C. (2016). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. PubMed Central. [Link]

  • Ciardi, M., et al. (2020). Optimization of the Suzuki cross-coupling reaction. ResearchGate. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

  • Al-Karaki, E. K., et al. (2024). Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. MDPI. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

  • Ando, T., et al. (2009). Synthesis of boronic acid derivatives of tyropeptin: proteasome inhibitors. PubMed. [Link]

  • Ariccio, M., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. NIH. [Link]

  • Maple, H. J., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC. [Link]

  • Silva, M. P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]

Sources

Application Note: Tetrahydropyran-4-boronic acid in Fragment-Based Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Small Scaffolds

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] The core principle of FBDD is to screen low molecular weight compounds (fragments, typically <300 Da) that, despite their weak initial binding affinity, can be optimized into potent and selective drug candidates through structure-guided design.[3][4][5] This approach offers several advantages, including a more thorough exploration of chemical space and a higher probability of achieving favorable drug-like properties.[2][3]

Within the diverse landscape of fragment libraries, certain scaffolds stand out for their inherent chemical utility. Tetrahydropyran-4-boronic acid (THP-4-boronic acid) is one such fragment, uniquely positioned at the intersection of desirable structural and functional properties for FBDD. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of THP-4-boronic acid in FBDD screening campaigns. We will delve into the causality behind experimental choices, provide detailed protocols for key biophysical screening methods, and present a logical framework for hit validation and progression.

Why Tetrahydropyran-4-boronic acid? A Dual-Function Fragment

The value of THP-4-boronic acid in FBDD stems from the synergistic combination of its two key chemical moieties: the tetrahydropyran (THP) ring and the boronic acid group.

  • The Tetrahydropyran (THP) Scaffold: The THP ring is a saturated heterocyclic motif frequently found in biologically active molecules and natural products.[6] Its non-planar, chair-like conformation provides a three-dimensional scaffold that can effectively probe protein binding pockets.[7] The oxygen atom within the ring can act as a hydrogen bond acceptor, contributing to binding affinity and specificity.[7] Furthermore, the THP scaffold is considered to have favorable pharmacokinetic properties, often improving solubility and metabolic stability.[8][9]

  • The Boronic Acid "Warhead": Boronic acids are versatile functional groups in medicinal chemistry.[][11][12] The boron atom, with its empty p-orbital, acts as a Lewis acid, enabling it to form reversible covalent bonds with nucleophilic residues in a protein's active site, most notably serine, threonine, and lysine.[1][11][13] This ability to form a transient covalent bond can significantly enhance the binding affinity of a low molecular weight fragment, making it more readily detectable in biophysical assays.[14][15][16] Boronic acids can also participate in hydrogen bonding interactions, further contributing to their binding versatility.[1] This reversible covalent inhibition mechanism offers a compelling balance between the high potency of covalent inhibitors and the reduced risk of off-target toxicity associated with irreversible modifiers.[14][16][17]

The combination of a favorable, 3D-rich scaffold with a reactive yet reversible "warhead" makes THP-4-boronic acid an exceptional tool for FBDD. It allows for the identification of hits that might otherwise be missed due to weak, transient interactions, while simultaneously providing a clear vector for subsequent chemical elaboration.

FBDD Workflow with Tetrahydropyran-4-boronic acid

A typical FBDD campaign utilizing THP-4-boronic acid involves a multi-stage process designed to identify, validate, and characterize fragment binding to a protein target of interest. The workflow is iterative, with data from each stage informing the next.

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Characterization cluster_3 Phase 4: Hit-to-Lead A Fragment Library (incl. THP-4-boronic acid) B Primary Screen (e.g., SPR, NMR) A->B C Orthogonal Screen (e.g., NMR, DSF) B->C D Dose-Response & Affinity Determination C->D E X-ray Crystallography or Cryo-EM D->E F Structure-Guided Design E->F G Synthesis of Analogs F->G H SAR Exploration G->H H->F I Lead Compound H->I

Figure 1: A typical Fragment-Based Drug Discovery workflow.

Chemical and Physical Properties of Tetrahydropyran-4-boronic acid

A clear understanding of the physicochemical properties of THP-4-boronic acid is crucial for designing effective screening experiments.

PropertyValueSource
Molecular Formula C₅H₁₁BO₃PubChem[18][19]
Molecular Weight 129.95 g/mol PubChem[18][19]
IUPAC Name oxan-4-ylboronic acidPubChem[18]
CAS Number 1072952-46-5ChemicalBook, PubChem[18][20][21]
Solubility Soluble in water and other organic solventsChemicalBook[9]

Biophysical Screening Techniques: Protocols and Considerations

The detection of low-affinity fragment binding requires sensitive biophysical techniques. THP-4-boronic acid is well-suited for a variety of these methods.

Surface Plasmon Resonance (SPR) Screening

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[22] It is highly sensitive and can detect the binding of small fragments to an immobilized protein target.[23][24]

Causality behind Experimental Choices:

  • Immobilization Strategy: The choice of immobilization chemistry is critical to ensure the target protein remains active and accessible. Amine coupling is common, but site-specific capture methods (e.g., His-tag capture) are often preferred to ensure a homogenous orientation of the protein.

  • Fragment Concentration: Fragments are typically screened at higher concentrations (µM to mM range) than larger molecules to compensate for their lower affinity. A concentration range that allows for the detection of weak binders without causing non-specific binding or solubility issues should be determined.

  • Reference Surface: A reference surface is essential to subtract bulk refractive index changes and non-specific binding, thereby reducing the rate of false positives.[3]

Detailed Protocol for SPR Primary Screening:

  • Protein Immobilization:

    • Equilibrate the sensor chip (e.g., CM5) with running buffer (e.g., HBS-EP+).

    • Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (typically 5000-10000 RU).

    • Deactivate excess reactive groups with a 1 M ethanolamine-HCl, pH 8.5 injection.

    • A reference channel should be prepared similarly but without protein injection.

  • Fragment Library Preparation:

    • Prepare a stock solution of THP-4-boronic acid and other fragments in 100% DMSO (e.g., 100 mM).

    • Create a working plate by diluting the fragments to the desired screening concentration (e.g., 200 µM) in running buffer. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%).

  • Screening Assay:

    • Equilibrate the system with running buffer containing the matched DMSO concentration.

    • Perform a buffer blank injection to establish a stable baseline.

    • Inject the fragment solutions over the target and reference surfaces. A typical contact time is 60-120 seconds, followed by a dissociation phase of 120-300 seconds.

    • Regenerate the surface if necessary with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • Double-reference the data by subtracting the reference channel signal from the active channel signal, and then subtracting the buffer blank signal.

    • Identify hits based on a response threshold significantly above the noise level.

    • For confirmed hits, perform a dose-response analysis by injecting a series of fragment concentrations to determine the equilibrium dissociation constant (KD).

Nuclear Magnetic Resonance (NMR) Spectroscopy Screening

NMR spectroscopy is a highly robust and informative technique for FBDD.[24][25][26][27] It can not only detect binding but also provide information on the binding site and affinity.[4]

Causality behind Experimental Choices:

  • Protein- vs. Ligand-Observed NMR: Protein-observed methods (e.g., ¹H-¹⁵N HSQC) are highly sensitive and provide direct information about the binding site on the protein.[4] Ligand-observed methods (e.g., Saturation Transfer Difference - STD) are useful when protein labeling is not feasible or when screening fragment cocktails.[5]

  • Fragment Solubility and Stability: Fragments must be soluble and stable in the NMR buffer at the screening concentration. The boronic acid moiety of THP-4-boronic acid is generally stable under typical NMR conditions.

Detailed Protocol for ¹H-¹⁵N HSQC NMR Screening:

  • Protein Preparation:

    • Express and purify ¹⁵N-labeled target protein.

    • Prepare a solution of the protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0, with 10% D₂O).

  • Fragment Preparation:

    • Prepare a high-concentration stock solution of THP-4-boronic acid in a deuterated solvent (e.g., DMSO-d₆).

    • Prepare a working solution of the fragment at a concentration typically 10-100 fold higher than the protein concentration.

  • NMR Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Add a small aliquot of the THP-4-boronic acid stock solution to the protein sample.

    • Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.

  • Data Analysis:

    • Overlay the two spectra and identify chemical shift perturbations (CSPs). Significant CSPs for specific amide resonances indicate that the fragment is binding to the protein in the vicinity of those residues.

    • The magnitude of the CSPs can be used to map the binding site on the protein structure.

    • Titration experiments, where the fragment concentration is incrementally increased, can be used to determine the KD of the interaction.

X-ray Crystallography Screening

X-ray crystallography provides the ultimate validation of fragment binding by delivering a high-resolution three-dimensional structure of the protein-fragment complex.[28][29] This information is invaluable for structure-guided optimization of the initial hit.[30]

Causality behind Experimental Choices:

  • Crystal Soaking vs. Co-crystallization: Soaking pre-existing protein crystals with a fragment-containing solution is often the faster and more straightforward approach. Co-crystallization may be necessary if the fragment induces a conformational change that disrupts the crystal lattice.

  • Fragment Solubility in Crystallization Buffer: The fragment must be soluble at high concentrations in the crystallization mother liquor to achieve sufficient occupancy in the crystal.

Detailed Protocol for Crystallographic Fragment Screening:

  • Crystal Preparation:

    • Grow high-quality crystals of the target protein.

  • Fragment Soaking:

    • Prepare a soaking solution containing THP-4-boronic acid at a high concentration (e.g., 1-10 mM) in the crystallization mother liquor. A cryo-protectant may also be included.

    • Transfer a protein crystal to the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the native protein structure as a search model.

    • Carefully examine the resulting electron density maps for evidence of the bound fragment. The boronic acid moiety, if forming a covalent bond with a serine or threonine residue, will often show clear and unambiguous electron density.

Hit Validation and Progression

Once a hit is identified with THP-4-boronic acid, a series of validation and characterization steps are necessary to confirm its binding and guide further optimization.

Hit_Validation A Primary Hit from SPR or NMR Screen B Orthogonal Biophysical Assay (e.g., DSF, ITC) A->B Confirms Binding C Dose-Response Curve & K D Determination B->C Quantifies Affinity D Structural Biology (X-ray Crystallography) C->D Elucidates Binding Mode E Biochemical/Cellular Assay (if applicable) C->E Assesses Functional Activity F Validated Hit for Hit-to-Lead Chemistry D->F E->F

Figure 2: Hit validation and progression workflow.

Orthogonal Assays

It is crucial to confirm hits from the primary screen using an orthogonal biophysical method to eliminate false positives. For example, if the primary screen was SPR, a follow-up with NMR or Differential Scanning Fluorimetry (DSF) would provide confidence in the hit.

Structure-Activity Relationship (SAR) by Analogs

Once the binding mode of THP-4-boronic acid is confirmed, typically by X-ray crystallography, the hit-to-lead optimization phase can begin. This involves synthesizing analogs of the initial fragment to explore the structure-activity relationship (SAR) and improve binding affinity and selectivity. The THP ring and the boronic acid provide clear vectors for chemical modification.

Conclusion

Tetrahydropyran-4-boronic acid is a highly valuable fragment for FBDD campaigns. Its unique combination of a favorable 3D scaffold and a reversible covalent warhead makes it an effective tool for identifying and validating novel starting points for drug discovery. By employing a robust workflow of sensitive biophysical screening techniques and a rigorous hit validation process, researchers can leverage the full potential of this powerful fragment to accelerate the discovery of new therapeutics.

References

  • An update on the discovery and development of reversible covalent inhibitors - PMC - NIH. (2023-04-29).
  • SPR-based fragment screening: advantages and applications - PubMed. (n.d.).
  • Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. (2024-05-16).
  • Application of 2-Chloropyridine-3-boronic acid in Fragment-Based Drug Discovery - Benchchem. (n.d.).
  • Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases - NIH. (n.d.).
  • Covalent Inhibition in Drug Discovery - PMC - PubMed Central - NIH. (n.d.).
  • Covalent inhibitors in drug discovery: from accidental discoveries to avoided liabilities and designed therapies. (n.d.).
  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. (n.d.).
  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action | ACS Chemical Biology - ACS Publications. (n.d.).
  • Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab. (2024-07-25).
  • Multiplexed experimental strategies for fragment library screening using SPR biosensors. (2020-12-23).
  • Biophysical screening in fragment-based drug design: a brief overview - Oxford Academic. (2019-02-06).
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures. (2025-03-20).
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (n.d.).
  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. (2024-02-27).
  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (n.d.).
  • X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC - NIH. (n.d.).
  • (a) Action mechanism of a generic boronic acid inhibitor. (b-d)... - ResearchGate. (n.d.).
  • Tetrahydropyran: properties, applications and safety - ChemicalBook. (2023-12-19).
  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC - PubMed Central. (n.d.).
  • Tetrahydrofuran, Tetrahydropyran, Triazoles and Related Heterocyclic Derivatives as HIV Protease Inhibitors - ResearchGate. (2025-08-09).
  • The Chemistry of Tetrahydropyran: From Synthesis to Application in Fine Chemicals. (n.d.).
  • Boronic Acid Fragment Library. (n.d.).
  • X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors | Request PDF - ResearchGate. (n.d.).
  • Tetrahydropyran-4-boronic acid | C5H11BO3 | CID 49761667 - PubChem. (n.d.).
  • NMR Screening in Fragment-Based Drug Design: A Practical Guide - PubMed. (n.d.).
  • NIH Public Access - Sandiego. (n.d.).
  • NMR Screening Methods in Fragment-Based Drug Discovery - CNR-IRIS. (2011).
  • Fragment-based screening by protein-detected NMR spectroscopy - PMC - NIH. (n.d.).
  • TETRAHYDROPYRAN-4-BORONIC ACID | 1072952-46-5 - ChemicalBook. (2022-08-26).
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. (n.d.).
  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? - Frontiers. (n.d.).
  • Boronic acid/boronic ester fragment library - MedchemExpress.com. (n.d.).
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.).
  • Tetrahydropyran-4-boronic acid pinacol ester 1131912-76-9 - Sigma-Aldrich. (n.d.).
  • Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.).
  • Tetrahydropyran-4-boronic acid | CAS 1072952-46-5 | SCBT - Santa Cruz Biotechnology. (n.d.).
  • TETRAHYDROPYRAN-4-BORONIC ACID | 1072952-46-5 - ChemicalBook. (n.d.).
  • (PDF) Fragment-based drug discovery: opportunities for organic synthesis - ResearchGate. (n.d.).
  • Fragment HIT Identification in FBDD - CrystalsFirst. (n.d.).
  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - NIH. (2014-08-10).
  • Fragment-Based Drug Discovery. (n.d.).
  • Frank von Delft: X rays for drug discovery - YouTube. (2016-09-23).
  • fragment-based drug discovery (FBDD) & access to drug research - YouTube. (2024-01-27).

Sources

Application Notes and Protocols for Tetrahydropyran-4-boronic Acid in Automated Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Saturated Heterocycles in Drug Discovery

The incorporation of saturated heterocyclic motifs is a cornerstone of modern medicinal chemistry. These three-dimensional structures, such as the tetrahydropyran (THP) ring, are increasingly sought after to improve the physicochemical properties of drug candidates, including solubility, metabolic stability, and lipophilicity, while providing defined vectors for exploring chemical space. Tetrahydropyran-4-boronic acid and its derivatives have emerged as invaluable building blocks for introducing the THP scaffold via robust and versatile cross-coupling methodologies.[1][2][3]

Automated synthesis platforms are now integral to accelerating drug discovery timelines, enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries.[4] However, the successful integration of specific reagents into these automated workflows requires a deep understanding of their chemical properties, stability, and reactivity. This document provides detailed application notes and protocols for the effective use of Tetrahydropyran-4-boronic acid and its more stable pinacol ester surrogate in automated Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties and Reagent Selection

A critical first step in designing an automated synthesis workflow is the selection of the appropriate boron species. While Tetrahydropyran-4-boronic acid is the parent reagent, its stability in solution, particularly over the extended periods common in automated runs, can be a concern. Boronic acids are susceptible to decomposition pathways such as protodeboronation and oxidation, which can lead to inconsistent reaction outcomes.[4]

For automated applications, the use of a more stable surrogate is highly recommended. Tetrahydropyran-4-boronic acid pinacol ester offers superior stability, making it the preferred reagent for preparing stock solutions and for use in high-throughput experimentation (HTE) platforms.[5][6][7]

PropertyTetrahydropyran-4-boronic acidTetrahydropyran-4-boronic acid pinacol ester
CAS Number 1072952-46-5[8]1131912-76-9[5]
Molecular Formula C₅H₁₁BO₃[8]C₁₁H₂₁BO₃[5]
Molecular Weight 129.95 g/mol [8]212.09 g/mol [5]
Physical Form SolidLiquid[5]
Storage Store at 2-8°CStore at 2-8°C[5]

Automated Synthesis Workflow: A Strategic Overview

The successful implementation of Tetrahydropyran-4-boronic acid pinacol ester in an automated Suzuki-Miyaura coupling campaign involves a series of logical steps, from reagent preparation to product analysis. The workflow is designed to ensure reproducibility and to efficiently identify optimal reaction conditions.

G cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Automated Reaction cluster_analysis Phase 3: Workup & Analysis prep_stock Prepare Stock Solutions (Boronic Ester, Aryl Halide, Catalyst, Ligand, Base) reagent_plate Dispense Reagents into Reaction Plate/Vials prep_stock->reagent_plate Automated Liquid Handler reaction Reaction Incubation (Controlled Heating & Stirring) reagent_plate->reaction quench Reaction Quenching reaction->quench Post-incubation workup Automated Workup (e.g., Liquid-Liquid Extraction) quench->workup analysis High-Throughput Analysis (LC-MS, UPLC) workup->analysis

Caption: Automated Suzuki-Miyaura Coupling Workflow.

Protocols for Automated Suzuki-Miyaura Coupling

The following protocols are designed as a robust starting point for the Suzuki-Miyaura cross-coupling of Tetrahydropyran-4-boronic acid pinacol ester with a variety of aryl and heteroaryl halides. These conditions are amenable to miniaturization and parallel synthesis on automated platforms.

Protocol 1: High-Throughput Reaction Screening

This protocol is designed for identifying the optimal catalyst, ligand, base, and solvent combination for a specific aryl halide substrate using a 24-well or 96-well plate format.

1. Preparation of Stock Solutions:

  • Tetrahydropyran-4-boronic acid pinacol ester (0.3 M): Dissolve the required amount in a suitable solvent (e.g., 1,4-Dioxane or THF).

  • Aryl Halide (0.2 M): Dissolve the aryl halide in the same solvent as the boronic ester.

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 10 mM): Prepare in the chosen reaction solvent.

  • Ligand (e.g., SPhos, 20 mM): Prepare in the chosen reaction solvent.[9]

  • Base (e.g., K₃PO₄, 2.0 M aqueous solution): Prepare a stock solution in deionized water.

2. Automated Reagent Dispensing (per well):

  • Aryl Halide solution: 100 µL (20 µmol, 1.0 equiv)

  • Tetrahydropyran-4-boronic acid pinacol ester solution: 100 µL (30 µmol, 1.5 equiv)

  • Palladium Pre-catalyst solution: 20 µL (0.2 µmol, 1 mol%)

  • Ligand solution: 20 µL (0.4 µmol, 2 mol%)

  • Aqueous Base solution: 30 µL (60 µmol, 3.0 equiv)

3. Reaction Execution:

  • Seal the reaction plate.

  • Incubate at the desired temperature (e.g., 80-100 °C) with efficient stirring for 4-12 hours on the automated platform.

4. Workup and Analysis:

  • Cool the reaction plate to room temperature.

  • Add a suitable organic solvent (e.g., Ethyl Acetate, 500 µL) and water (250 µL).

  • Agitate to mix and allow the layers to separate.

  • Aspirate an aliquot from the organic layer for analysis by LC-MS to determine product formation and relative conversion.

Protocol 2: Optimized Preparative Scale Synthesis

This protocol is suitable for a larger scale synthesis (0.5-1.0 mmol) on an automated platform once optimal conditions have been identified.

1. Reagent Preparation:

  • To a reaction vial, add the aryl halide (0.5 mmol, 1.0 equiv), Tetrahydropyran-4-boronic acid pinacol ester (0.75 mmol, 1.5 equiv), palladium pre-catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%), and base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv).

2. Solvent Addition:

  • Dispense the chosen solvent system (e.g., Toluene/Ethanol/Water 4:1:1, 5 mL) into the reaction vial.

3. Reaction Execution:

  • Seal the vial and heat to 90 °C with vigorous stirring for 6 hours.

4. Automated Workup:

  • Cool the reaction to room temperature.

  • Add water (5 mL) and ethyl acetate (10 mL).

  • The automated system can perform a liquid-liquid extraction, separating the organic layer.

  • The organic layer can be automatically passed through a silica gel plug for preliminary purification before collection.

Key Considerations for Automated Synthesis

  • Solubility: Ensure all reagents are fully dissolved in the chosen solvents at the stock solution concentrations. A solubility screen may be necessary for novel aryl halides.

  • Base Selection: The choice of base is critical. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[10] For automated systems, using an aqueous solution of the base can simplify liquid handling, but care must be taken to ensure reproducibility.

  • Catalyst and Ligand: The combination of a palladium source and a phosphine ligand is standard for Suzuki couplings.[11][12] Electron-rich and bulky ligands, such as SPhos or other biphenylphosphines, are often highly effective for coupling with challenging substrates.[9]

  • Atmosphere: While many modern palladium pre-catalysts are air-stable, performing reactions under an inert atmosphere (Nitrogen or Argon) is best practice to prevent degradation of the catalyst and boronic ester, thereby ensuring higher yields and reproducibility. Automated platforms can be equipped with inert gas manifolds.

  • Protodeboronation: This side reaction, where the boronic acid/ester is replaced by a hydrogen atom, can be minimized by using the more stable pinacol ester and by carefully controlling the amount of water and the choice of base.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion - Inactive catalyst- Insufficient temperature or time- Poor solubility of reagents- Use a different Pd pre-catalyst/ligand combination- Increase reaction temperature and/or time- Screen alternative solvents or solvent mixtures
Significant Protodeboronation - Excess water in the reaction- Base is too strong or reaction time too long- Use anhydrous solvents- Switch to a milder base (e.g., K₂CO₃)- Reduce reaction time
Inconsistent Results - Instability of stock solutions- Inaccurate liquid handling- Prepare fresh stock solutions, especially for the catalyst and ligand- Calibrate the liquid handling robotics- Use the more stable pinacol ester

Conclusion

The successful integration of Tetrahydropyran-4-boronic acid pinacol ester into automated synthesis workflows offers a powerful strategy for accelerating the discovery of novel chemical entities. By leveraging the stability of the pinacol ester and employing systematic high-throughput screening, researchers can rapidly identify optimal conditions for the Suzuki-Miyaura coupling. The protocols and considerations outlined in this guide provide a comprehensive framework for scientists and drug development professionals to effectively utilize this valuable building block in their automated synthesis campaigns.

References

  • Cui, X., Qin, T., Wang, J.-R., Liu, L., & Guo, Q.-X. (2007). A General and Efficient Protocol for the Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides with Arylboronic Acids. Synthesis, 2007(03), 393-399.
  • Molander, G. A., & Trice, S. L. J. (2012). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Organic & Biomolecular Chemistry, 10(34), 6671-6687.
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry, 14(14), 4267-4279.
  • Raines, R. T., & Gellman, S. H. (2020). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 117(41), 25338-25346.
  • Deshmukh, M. B. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
  • Fernandes, C., et al. (2020).
  • Alacid, E., & Nájera, C. (2007). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 72(5), 1589-1592.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Scott, J. S., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.
  • Fernandes, C., et al. (2020).
  • Chaumeil, H., et al. (2009). Syntheses of extreme sterically hindered 4-methoxyboronic acids. Tetrahedron, 65(32), 6261-6268.
  • Scott, J. S., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.
  • Iqbal, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5087.
  • JoVE. (2011). Masking Boronic Acids for Suzuki Coupling. Available at: [Link]

Sources

Application Notes and Protocols: Scale-up Synthesis of Tetrahydropyran-4-boronic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Tetrahydropyran-4-boronic Acid in Modern Drug Discovery

Tetrahydropyran-4-boronic acid and its esters are indispensable building blocks in contemporary organic synthesis and medicinal chemistry.[1][2] The tetrahydropyran (THP) motif is a prevalent scaffold in numerous biologically active molecules and approved pharmaceuticals, prized for its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. The incorporation of a boronic acid or a boronate ester at the 4-position provides a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through Suzuki-Miyaura cross-coupling reactions.[2] This versatility has cemented its status as a key intermediate in the synthesis of complex molecular architectures for drug development and material science.[1]

However, the transition from laboratory-scale synthesis to large-scale production presents a unique set of challenges. Issues such as reaction exothermicity, purification of polar intermediates, and the inherent instability of some boronic acids necessitate a carefully considered and optimized approach.[3][4] This document provides a comprehensive guide to the scale-up synthesis of tetrahydropyran-4-boronic acid and its pinacol ester derivative, focusing on practical considerations, robust protocols, and safety measures.

Synthetic Strategies for Scale-Up

Several synthetic routes to tetrahydropyran-4-boronic acid derivatives have been reported. The selection of an appropriate strategy for scale-up depends on factors such as starting material cost, reagent safety and handling, atom economy, and the robustness of the reaction conditions. Two of the most common and industrially viable approaches are the Grignard reaction and the lithiation-borylation sequence.

Grignard-Mediated Borylation

This classical approach involves the formation of a Grignard reagent from a suitable 4-halotetrahydropyran, followed by quenching with a trialkyl borate.[2]

Advantages:

  • Cost-effective starting materials (e.g., 4-bromotetrahydropyran).[5]

  • Well-established and widely understood reaction class.[6]

Challenges on Scale-Up:

  • Grignard Initiation: Initiation of the Grignard reaction can be inconsistent on a large scale.

  • Exothermicity: The formation of the Grignard reagent is highly exothermic and requires careful temperature control to prevent side reactions.

  • Wurtz Coupling: Dimerization of the Grignard reagent (Wurtz coupling) can be a significant side reaction, reducing the yield of the desired product.[7]

Lithiation-Borylation Sequence

This method utilizes a directed metalation approach, often involving a lithium-halogen exchange, followed by borylation.[8][9][10]

Advantages:

  • Generally proceeds at lower temperatures, offering better control over exotherms.

  • Can be more functional group tolerant than the Grignard route.

Challenges on Scale-Up:

  • Cryogenic Temperatures: Often requires very low temperatures (-78 °C), which can be challenging and costly to maintain in large reactors.[6]

  • Highly Reactive Reagents: The use of organolithium reagents like n-butyllithium requires stringent anhydrous conditions and specialized handling procedures due to their pyrophoric nature.

Process Optimization and Key Parameter Control

Successful scale-up hinges on the meticulous control of several critical process parameters.

ParameterLaboratory Scale ConsiderationScale-Up Implication & RecommendationRationale
Solvent Selection Typically anhydrous THF or diethyl ether.THF is preferred for its better solvating properties for the Grignard reagent. Ensure rigorous drying of the solvent to prevent quenching of the organometallic species.Water will rapidly destroy the Grignard or organolithium reagent, leading to low yields.
Temperature Control Dry ice/acetone bath for precise control.Utilize a reactor with efficient heat transfer capabilities (e.g., jacketed reactor with a reliable cooling system). For Grignard reactions, maintain the temperature below 30°C during formation. For lithiation, strict adherence to cryogenic temperatures is crucial.Poor temperature control can lead to runaway reactions and the formation of impurities.
Reagent Addition Rapid addition via syringe.Slow, controlled addition of the alkyl halide to the magnesium turnings (for Grignard) or the organolithium to the substrate is critical. Use a calibrated addition funnel or pump.Controls the reaction exotherm and minimizes the formation of byproducts like the Wurtz dimer.
Quenching Strategy Pouring the reaction mixture over a borate ester solution.Reverse addition (adding the organometallic solution to the borate ester) at low temperature is recommended.Minimizes over-addition and subsequent side reactions of the boronic ester product.
Work-up & Purification Standard liquid-liquid extraction and column chromatography.Acidic workup followed by extraction is common. Purification can be challenging due to the polarity of the boronic acid. Conversion to the pinacol ester allows for easier handling and purification by chromatography or crystallization.The pinacol ester is generally more stable and less polar, simplifying purification.[1]

Detailed Scale-Up Protocol: Grignard Route to Tetrahydropyran-4-boronic acid pinacol ester

This protocol describes a robust and scalable synthesis of tetrahydropyran-4-boronic acid pinacol ester starting from 4-bromotetrahydropyran.

Step 1: Grignard Reagent Formation
  • Reactor Setup: A dry, nitrogen-purged reactor equipped with a mechanical stirrer, thermocouple, condenser, and addition funnel is charged with magnesium turnings (1.2 equivalents).

  • Initiation: A small portion of a solution of 4-bromotetrahydropyran (1.0 equivalent) in anhydrous THF is added to the magnesium. A small crystal of iodine can be added to initiate the reaction if necessary.

  • Grignard Formation: Once the reaction has initiated (as indicated by a temperature rise and disappearance of the iodine color), the remaining 4-bromotetrahydropyran solution is added dropwise, maintaining the internal temperature below 30°C.

  • Completion: After the addition is complete, the mixture is stirred for an additional 1-2 hours at ambient temperature to ensure complete formation of the Grignard reagent.

Step 2: Borylation
  • Borate Solution: A separate dry, nitrogen-purged reactor is charged with triisopropyl borate (1.5 equivalents) in anhydrous THF and cooled to -78°C.

  • Quenching: The freshly prepared Grignard reagent is transferred via cannula or pressure to the cold triisopropyl borate solution at a rate that maintains the internal temperature below -60°C.

  • Warming: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature overnight with continued stirring.

Step 3: Hydrolysis and Esterification
  • Hydrolysis: The reaction mixture is cooled to 0°C and slowly quenched with aqueous HCl (2M) until the pH is acidic.

  • Phase Separation: The aqueous and organic layers are separated. The aqueous layer is extracted with ethyl acetate.

  • Solvent Exchange: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude boronic acid.

  • Esterification: The crude tetrahydropyran-4-boronic acid is dissolved in a suitable solvent (e.g., toluene or heptane) with pinacol (1.1 equivalents). The mixture is heated to reflux with a Dean-Stark trap to remove water.

  • Isolation: Once the reaction is complete (monitored by TLC or GC), the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization.

Purification Strategies for Scale-Up

Purification of boronic acids can be challenging on a large scale due to their propensity to form trimeric anhydrides (boroxines) and their amphiphilic nature.

  • Crystallization: For solid boronic acids or their esters, crystallization is the most effective and scalable purification method.[11]

  • Extraction: A pH-controlled aqueous extraction can be employed. Boronic acids are more soluble in basic aqueous solutions (forming the boronate salt) and can be re-acidified and extracted back into an organic solvent.[12]

  • Chromatography: While standard silica gel chromatography can be used, it is often problematic for boronic acids.[11] Treating the silica gel with boric acid has been shown to improve the purification of boronate esters.[13] For large-scale operations, automated flash chromatography systems are preferred.

Safety Considerations

Working with highly reactive and potentially hazardous materials on a large scale necessitates strict adherence to safety protocols.

  • Organolithium Reagents: n-Butyllithium is pyrophoric and must be handled under an inert atmosphere. All transfers should be done via cannula or syringe. Ensure appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is worn at all times.[14]

  • Grignard Reagents: The initiation of Grignard reactions can be unpredictable. The reaction is highly exothermic, and the risk of a runaway reaction must be mitigated through careful temperature monitoring and controlled addition rates.

  • Boronic Acids: While generally considered to have low toxicity, boronic acids and their derivatives can be irritating to the eyes, respiratory system, and skin.[14][15] Appropriate PPE should be worn, and handling should be performed in a well-ventilated area or fume hood.[16][17][18]

  • Waste Disposal: Boron-containing waste should be disposed of according to local regulations.[16][17]

Visualizing the Process

Reaction Workflow

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Work-up & Esterification Start 4-Bromotetrahydropyran + Mg Turnings in THF Initiation Initiate with I2 crystal Start->Initiation Addition Slow addition of 4-Bromotetrahydropyran Initiation->Addition Stirring Stir at RT for 1-2h Addition->Stirring Quench Transfer Grignard to borate Stirring->Quench Formed Grignard Reagent Borate Triisopropyl borate in THF at -78°C Borate->Quench Warm Slowly warm to RT Quench->Warm Hydrolysis Acidic work-up (HCl) Warm->Hydrolysis Boronate Ester Intermediate Extraction Extract with Ethyl Acetate Hydrolysis->Extraction Esterification React with Pinacol Extraction->Esterification Purification Distillation or Recrystallization Esterification->Purification

Caption: Grignard-based synthesis workflow.

Key Decision Points in Scale-Up

G Start Select Synthetic Route Grignard Grignard Route Start->Grignard Cost-sensitive, established process Lithiation Lithiation-Borylation Start->Lithiation Functional group tolerance needed Control_Exotherm Strict Temperature Control & Slow Addition Rate Grignard->Control_Exotherm Key Challenge Cryo_Handling Cryogenic Reactor & Inert Atmosphere Handling Lithiation->Cryo_Handling Key Challenge Purification Purification Strategy Control_Exotherm->Purification Cryo_Handling->Purification Crystallization Crystallization Purification->Crystallization Solid product Extraction pH-swing Extraction Purification->Extraction Liquid product, initial cleanup Chromatography Automated Chromatography Purification->Chromatography High purity needed

Caption: Decision-making in synthesis scale-up.

Conclusion

The scale-up synthesis of tetrahydropyran-4-boronic acid and its derivatives is a critical process for the pharmaceutical and chemical industries. A thorough understanding of the underlying chemistry, combined with careful process optimization and stringent safety protocols, is paramount for a successful, efficient, and safe manufacturing campaign. While both Grignard and lithiation-borylation routes are viable, the choice of method should be guided by a careful evaluation of the specific project requirements, including cost, scale, and the chemical nature of the target molecule. The pinacol ester of tetrahydropyran-4-boronic acid is often the preferred intermediate for large-scale work due to its enhanced stability and ease of purification.[1][19][20]

References

  • Boric Acid Safety & Hazards | Lab Alley. (n.d.). Lab Alley. Retrieved January 4, 2026, from [Link]

  • How to purify boronic acids/boronate esters? (2016, July 18). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. (n.d.). Cole-Parmer. Retrieved January 4, 2026, from [Link]

  • Boric Acid Safety Data Sheet. (n.d.). American Borate Company. Retrieved January 4, 2026, from [Link]

  • Purification of boronic acids? (2017, December 19). Reddit. Retrieved January 4, 2026, from [Link]

  • What Are The Safety Precautions For Using Boric Acid? (2025, April 26). Chemistry For Everyone. Retrieved January 4, 2026, from [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Oxford Academic. Retrieved January 4, 2026, from [Link]

  • Process for purification of boronic acid and its derivatives. (2005). Google Patents.
  • Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. (2026, January 2). Journal of the American Chemical Society. Retrieved January 4, 2026, from [Link]

  • Neochoritis, C. G., Shaabani, S., Ahmadianmoghaddam, M., Zarganes-Tzitzikas, T., Gao, L., Novotná, M., ... & Dömling, A. (2019). Rapid approach to complex boronic acids. Science Advances, 5(7), eaaw4607.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]

  • A Practical and Scalable Process for the Preparation of 4-Aminophenylboronic Acid Pinacol Ester. (2025, August 5). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Synthesis of boronic acids and esters from pinacolborane and aminoborane under ambient magne. (n.d.). eScholarship, University of California. Retrieved January 4, 2026, from [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009, April 30). Journal of the American Chemical Society. Retrieved January 4, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

  • HT synthesis of boronic acids using the building block approach. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Lithiation-Borylation in Synthesis. (n.d.). Retrieved January 4, 2026, from [Link]

  • Synthesis of boronic acid pinacol ester 4. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Lithiation-Borylation Methodology and Its Application in Synthesis. (2018, June 23). Retrieved January 4, 2026, from [Link]

  • Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Lithiation–Borylation Methodology and Its Application in Synthesis. (2014, September 29). Research Explorer. Retrieved January 4, 2026, from [Link]

  • Synthesis of boronic esters and boronic acids using grignard reagents. (2013). Google Patents.
  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

  • Method for synthesizing N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester. (n.d.). Google Patents.
  • Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural pr. SciSpace. Retrieved January 4, 2026, from [Link]

  • Standard Lithiation–Borylation A user's guide. (2017, February 28). Retrieved January 4, 2026, from [Link]

  • Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. (2018, January 29). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. (n.d.). eScholarship.org. Retrieved January 4, 2026, from [Link]

  • Synthesis of boronic esters and boronic acids using grignard reagents. (n.d.). Google Patents.
  • Recent Advances in the Synthesis of Borinic Acid Derivatives. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters. (n.d.). arkat usa. Retrieved January 4, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions with Alkylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving alkylboronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize these challenging yet powerful C(sp²)–C(sp³) bond-forming reactions. Here, we move beyond simple protocols to explain the underlying principles that govern success, enabling you to make informed decisions in your experimental design.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when working with alkylboronic acids in Suzuki-Miyaura couplings. The question-and-answer format is designed to help you quickly diagnose and solve problems in your reactions.

Q1: My reaction has stalled or is giving very low yield. What are the most likely causes?

A1: Low conversion is the most frequent issue. The primary culprits are often related to the inherent challenges of using alkylboronic acids. Here’s a checklist of what to investigate:

  • Catalyst Inactivity: The active Pd(0) species is essential for the catalytic cycle to begin. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. Ensure your reaction conditions are suitable for this reduction.[1] Alternatively, using a pre-formed Pd(0) source like Pd(PPh₃)₄ can be a solution. Also, be aware that oxygen can deactivate your catalyst through oxidation.[2] Rigorous degassing of solvents and running the reaction under a completely inert atmosphere (Argon or Nitrogen) is critical.[1][2]

  • Inefficient Transmetalation: This is a common rate-limiting step with alkylboronic acids.[3] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then transfers its alkyl group to the palladium center.[4] If the base is too weak, not soluble enough, or sterically hindered, this step will be slow. Consider switching to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.[1]

  • Protodeboronation: Alkylboronic acids are susceptible to this side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[2][5] This is often exacerbated by the presence of water and a strong base.

  • β-Hydride Elimination: This is a major competing pathway for alkylpalladium(II) intermediates that possess β-hydrogens.[6][7][8] Instead of reductive elimination to form the desired product, the intermediate decomposes to a palladium hydride and an alkene.

Q2: I'm observing a significant amount of a byproduct that corresponds to my starting aryl halide without the halogen. What is happening?

A2: This is a classic case of dehalogenation, a common side reaction in Suzuki couplings.[9] After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting arylpalladium(II) intermediate can react with a hydride source in the reaction mixture. This is often followed by reductive elimination to give the dehalogenated arene. Common hydride sources include amine bases or alcoholic solvents.[9] To mitigate this, ensure your solvents are pure and consider using a non-protic solvent if possible.

Q3: My alkylboronic acid seems to be decomposing before it can react. How can I improve its stability?

A3: The instability of alkylboronic acids is a well-documented challenge.[10][11] Besides protodeboronation, they can also undergo oxidation.[7] Here are some strategies to address this:

  • Switch to a More Stable Boron Reagent: This is often the most effective solution. Consider using an alkylboronic ester (e.g., a pinacol ester) or a potassium alkyltrifluoroborate salt.[1][4][10][11][12] These derivatives are generally more stable to storage and reaction conditions, and they slowly release the active boronic acid in situ.[10][11]

  • Use Anhydrous Conditions: Since water is often the culprit in protodeboronation, running the reaction under strictly anhydrous conditions can significantly improve the outcome.[1][2] This involves using dry solvents and a base like potassium trimethylsilanolate (TMSOK).[13]

  • Optimize the Base: As mentioned, a strong base can accelerate decomposition. If you suspect this is the issue, try a milder base like KF or K₂CO₃.[2]

Q4: My reaction is sluggish, even with a good catalyst and base. What else can I optimize?

A4: If the core components seem correct, consider these factors:

  • Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle. For challenging C(sp²)–C(sp³) couplings, bulky and electron-rich phosphine ligands are often necessary.[1][11] These ligands accelerate both oxidative addition and the final reductive elimination step, which can outcompete β-hydride elimination. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are excellent choices to screen.[1]

  • Solvent System: The solvent affects the solubility of your reagents and the kinetics of the reaction. A mixture of a non-polar solvent like dioxane or toluene with a small amount of water is a common starting point. The water can help to dissolve the base and facilitate the formation of the active boronate species.[1][14][15][16] However, for highly sensitive substrates, a completely anhydrous system may be better.[13]

  • Temperature: Increasing the reaction temperature can help to overcome the activation barriers for slow steps like oxidative addition or transmetalation.[1][17] However, be aware that higher temperatures can also accelerate decomposition pathways.[1] A careful optimization of the temperature is often required.

Part 2: Understanding and Preventing Common Side Reactions

A successful optimization strategy relies on understanding and mitigating common side reactions.

β-Hydride Elimination

This is arguably the most significant side reaction when using alkylboronic acids with β-hydrogens.[6][7][8]

  • Mechanism: After transmetalation, the desired alkyl group is on the palladium center. If this alkyl group has a hydrogen atom on the carbon that is two bonds away from the palladium (the β-position), this hydrogen can be transferred to the palladium, forming a palladium-hydride species and an alkene. This pathway is often kinetically favorable and prevents the desired reductive elimination.[8][18]

  • Prevention Strategies:

    • Use Bulky, Electron-Rich Ligands: Ligands like those developed by Buchwald and Fu promote reductive elimination to be faster than β-hydride elimination.[1][11][18]

    • Choose Alkyl Groups without β-Hydrogens: When possible, using alkyl groups like methyl or neopentyl that lack β-hydrogens completely avoids this problem.[8]

    • Use Nickel Catalysts: In some cases, nickel catalysts can be less prone to β-hydride elimination.[6][7]

Beta_Hydride_Elimination cluster_main Desired Pathway: Reductive Elimination cluster_side Side Reaction: β-Hydride Elimination RE_Start L | Ar-Pd-Alkyl | L RE_Product Ar-Alkyl RE_Start->RE_Product Reductive Elimination Pd0_RE Pd(0)L₂ BHE_Start L | Ar-Pd-Alkyl | L TS Agostic Interaction BHE_Start->TS β-H present BHE_Products L | Ar-Pd-H + Alkene | L TS->BHE_Products β-Hydride Elimination StartNode Alkylpalladium(II) Intermediate StartNode->RE_Start Desired Path StartNode->BHE_Start Competing Path Optimization_Workflow Start Define Reaction: Aryl Halide + Alkylboronic Acid Screen_Ligand 1. Ligand Screening (e.g., Buchwald ligands, P(t-Bu)₃) Start->Screen_Ligand Screen_Base 2. Base Screening (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) Screen_Ligand->Screen_Base Screen_Solvent 3. Solvent System Screening (e.g., Dioxane/H₂O, Toluene, Anhydrous THF) Screen_Base->Screen_Solvent Optimize_Temp 4. Temperature Optimization Screen_Solvent->Optimize_Temp Final_Reaction Optimized Conditions Optimize_Temp->Final_Reaction Analysis Analyze Yield & Purity (LC-MS, GC, NMR) Final_Reaction->Analysis Analysis->Start Success! Troubleshoot Low Yield or Side Products? Return to Troubleshooting Guide Analysis->Troubleshoot Problem? Troubleshoot->Screen_Ligand Re-evaluate

Caption: A systematic workflow for optimizing Suzuki coupling reactions.

Key Parameters for Optimization
Parameter Considerations Recommended Starting Points
Palladium Precatalyst Must be able to form the active Pd(0) species. Air-stable precatalysts are often more convenient.Pd(OAc)₂, Pd₂(dba)₃, or modern palladacycles like XPhos Pd G3. [1][2]
Ligand Crucial for C(sp²)–C(sp³) couplings. Should be bulky and electron-rich to promote reductive elimination.Buchwald-type ligands (SPhos, XPhos, RuPhos), P(t-Bu)₃. [1][11]
Base Activates the boronic acid. Its strength and solubility are key.K₃PO₄, Cs₂CO₃, K₂CO₃. Use finely powdered base for better results. [1][2]
Solvent Affects solubility and reaction kinetics. A small amount of water can be beneficial.Dioxane/H₂O (e.g., 10:1), Toluene/H₂O, THF. For sensitive substrates, consider anhydrous solvents. [1][13][15]
Temperature Balances reaction rate with substrate/catalyst stability.Start around 80-110 °C and adjust as needed. [1][17]
Boron Reagent Stability is a major concern.If the boronic acid is unstable, switch to its pinacol ester or trifluoroborate salt. [1][4][10][11][12]

Part 4: Experimental Protocols

General Protocol for a Screening Reaction

This protocol is a starting point for optimizing your reaction. It is crucial to perform this under an inert atmosphere.

  • Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the alkylboronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (1-5 mol%) and the ligand (1.2-1.5 times the palladium amount, if not using a pre-formed complex).

  • Solvent Addition: Add the degassed solvent system via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX L | Ar-Pd-X | L (Pd(II) Intermediate) Pd0->ArPdX Pd0->ArPdX Oxidative Addition OxAdd Oxidative Addition ArPdAlkyl L | Ar-Pd-Alkyl | L (Pd(II) Intermediate) ArPdX->ArPdAlkyl ArPdX->ArPdAlkyl Transmetalation Transmetalation Transmetalation ArPdAlkyl->Pd0 ArPdAlkyl->Pd0 Reductive Elimination RedElim Reductive Elimination (Rate-limiting for hindered substrates) Product Ar-Alkyl (Desired Product) ArX Ar-X AlkylB Alkyl-B(OR)₃⁻ Base Base + Alkyl-B(OH)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 4, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 4, 2026, from [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.). Retrieved January 4, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved January 4, 2026, from [Link]

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress. (n.d.). Retrieved January 4, 2026, from [Link]

  • Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews. (2019, May 27). Retrieved January 4, 2026, from [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024, September 8). Retrieved January 4, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved January 4, 2026, from [Link]

  • β-Hydride elimination - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • Roles of Water in Metal-Catalyzed Cross-Couplings | Anderson's Process Solutions. (2010, November 10). Retrieved January 4, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved January 4, 2026, from [Link]

  • In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant - Green Chemistry (RSC Publishing). (n.d.). Retrieved January 4, 2026, from [Link]

  • Transmetallation Versus β-Hydride Elimination: The Role of 1,4-Benzoquinone in Chelation-Controlled Arylation Reactions with Arylboronic Acids - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4). Retrieved January 4, 2026, from [Link]

  • The influence of water on the solid‐phase Suzuki–Miyaura reaction - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates - ResearchGate. (2025, August 6). Retrieved January 4, 2026, from [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (n.d.). Retrieved January 4, 2026, from [Link]

  • Direct Suzuki–Miyaura cross-coupling of C(sp2)–B(dan) bonds: designed in pursuit of usability - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved January 4, 2026, from [Link]

  • Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. (n.d.). Retrieved January 4, 2026, from [Link]

  • Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki-Miyaura Cross Coupling - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

  • Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross Coupling | Organic Letters. (2020, September 30). Retrieved January 4, 2026, from [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023, January 29). Retrieved January 4, 2026, from [Link]

  • Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction - ResearchGate. (2025, August 8). Retrieved January 4, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from [Link]

  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings - MDPI. (2020, March 5). Retrieved January 4, 2026, from [Link]

  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling - RSC Publishing. (2024, September 26). Retrieved January 4, 2026, from [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit. (2025, May 7). Retrieved January 4, 2026, from [Link]

  • Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PubMed Central. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Common Side Reactions with Tetrahydropyran-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tetrahydropyran-4-boronic acid. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during its use, particularly in cross-coupling applications. As an aliphatic boronic acid, it presents a unique reactivity profile compared to its aryl counterparts. This guide provides field-proven insights and protocols to help you optimize your reaction outcomes.

Troubleshooting Guide: Question & Answer

This section directly addresses specific experimental failures and unexpected results in a question-and-answer format. Each answer provides a mechanistic explanation, a diagnostic workflow, and detailed mitigation protocols.

Q1: My Suzuki-Miyaura reaction has stalled. The primary materials recovered are my starting aryl halide and a significant amount of tetrahydropyran. What is causing the consumption of my boronic acid?

Plausible Cause: Protodeboronation

This is a classic symptom of protodeboronation, a common side reaction for boronic acids where the C-B bond is cleaved and replaced by a C-H bond.[1][2] This process consumes the boronic acid, making it unavailable for the desired cross-coupling, thus leading to low yields and recovery of the starting halide. This decomposition can be accelerated by factors such as excessive heat, prolonged reaction times, or the presence of water in polar protic solvents, especially under basic conditions.[2] While many boronic acids are susceptible, some heteroaryl and alkyl boronic acids show a particular tendency for this pathway.[2][3]

Diagnostic Workflow

A logical approach is required to confirm protodeboronation as the primary issue. The following workflow helps to systematically identify the cause.

start Low yield of desired product. High recovery of aryl halide. check_crude Analyze crude reaction mixture (LC-MS and/or ¹H NMR). start->check_crude thp_detected Is tetrahydropyran (THP) detected as a major byproduct? check_crude->thp_detected confirm Hypothesis Confirmed: Protodeboronation is the primary side reaction. thp_detected->confirm  Yes re_evaluate Re-evaluate other parameters: - Catalyst activity - Base strength - Reaction temperature thp_detected->re_evaluate  No

Caption: Diagnostic workflow to identify protodeboronation.

Troubleshooting Protocols & Mitigation Strategies

  • Choice of Base and Solvent: The combination of base and solvent is critical. While aqueous bases are common, they can provide the proton source for protodeboronation.

    • Recommendation: Switch to anhydrous conditions. Use a non-aqueous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in an anhydrous polar aprotic solvent such as dioxane, THF, or DME.[2]

    • Rationale: Eliminating water minimizes the most readily available proton source, thereby suppressing the protodeboronation pathway.

  • Use of Boronic Acid Surrogates: If protodeboronation remains problematic, consider using a more stable surrogate.

    • Recommendation: Utilize the pinacol ester of tetrahydropyran-4-boronic acid (CAS 1131912-76-9) or an N-methyliminodiacetic acid (MIDA) boronate.[3][4]

    • Rationale: Boronic esters and MIDA boronates exhibit enhanced stability and can slowly release the active boronic acid in situ under the reaction conditions.[3] This "slow-release" mechanism maintains a low, steady concentration of the sensitive boronic acid, favoring the desired cross-coupling over decomposition.

  • Stoichiometry Adjustment:

    • Recommendation: Increase the stoichiometric excess of the tetrahydropyran-4-boronic acid from a typical 1.2-1.5 equivalents to 2.0-2.5 equivalents.

    • Rationale: This is a pragmatic, though less elegant, solution. It ensures that even with some degradation, sufficient nucleophilic partner remains available throughout the reaction to couple with the electrophile.[2]

ParameterStandard Condition (Prone to Protodeboronation)Recommended Condition (Mitigates Protodeboronation)
Base Na₂CO₃ (aq), K₂CO₃ (aq)K₃PO₄ (anhydrous), Cs₂CO₃ (anhydrous)
Solvent Dioxane/H₂O, Toluene/H₂OAnhydrous Dioxane, Anhydrous THF
Boron Source Boronic AcidBoronic Acid Pinacol Ester, MIDA Boronate
Stoichiometry 1.2 - 1.5 equiv.1.5 - 2.5 equiv. (if using boronic acid)
Caption: Comparison of reaction conditions for mitigating protodeboronation.
Q2: My reaction mixture contains a significant, non-polar byproduct with a mass corresponding to a bis-tetrahydropyran structure. What is this side reaction?

Plausible Cause: Homocoupling

The formation of a symmetrical biaryl (or in this case, a bi-aliphatic) species is a definitive sign of boronic acid homocoupling.[1] This side reaction can be catalyzed by both palladium and copper and often occurs under oxidative conditions.[5][6][7] The generally accepted mechanism for Pd-catalyzed homocoupling involves a Pd-peroxo species, which is generated in the presence of molecular oxygen (O₂).[1] However, other pathways that do not involve oxygen have also been identified, particularly with electron-deficient boronic acids or specific catalyst systems.[1][8]

Diagnostic Workflow

start Unexpected byproduct detected. ms_analysis Analyze byproduct by MS. (e.g., LC-MS, GC-MS) start->ms_analysis mass_check Does mass correspond to (2 x THP-moiety) - (B(OH)₂ groups)? ms_analysis->mass_check confirm Hypothesis Confirmed: Boronic Acid Homocoupling. mass_check->confirm  Yes other_side_rxn Investigate other potential side reactions (e.g., reaction with solvent, ligand, etc.). mass_check->other_side_rxn  No nmr_analysis Confirm structure via NMR. confirm->nmr_analysis

Caption: Diagnostic workflow to identify boronic acid homocoupling.

Troubleshooting Protocols & Mitigation Strategies

  • Rigorous Exclusion of Oxygen: This is the most critical step to prevent the common oxidative homocoupling pathway.

    • Protocol:

      • Assemble the reaction vessel and charge it with all solid reagents (boronic acid, aryl halide, catalyst, ligand, base).

      • Seal the vessel with a septum.

      • Perform at least three vacuum/inert gas (Argon or Nitrogen) backfill cycles to thoroughly remove atmospheric oxygen.

      • Introduce degassed solvents via cannula or syringe. To degas solvents, sparge with Argon for 30-60 minutes or use the freeze-pump-thaw method (3 cycles).

    • Rationale: By removing O₂, the formation of the Pd-peroxo species responsible for oxidative homocoupling is prevented.[1]

  • Catalyst and Ligand Selection: The choice of ligand can significantly influence the relative rates of cross-coupling versus homocoupling.

    • Recommendation: For challenging couplings where homocoupling is observed, consider using highly active, electron-rich, and sterically hindered phosphine ligands. Ligands like SPhos or XPhos have been shown to promote the desired cross-coupling pathway efficiently, often outcompeting side reactions.[2][8]

    • Rationale: These advanced ligands accelerate the rate-limiting oxidative addition and subsequent steps of the primary catalytic cycle, minimizing the time the catalyst is available to participate in off-cycle reactions like homocoupling.[9]

  • Investigate Catalyst-Free Homocoupling: In some cases, particularly with copper catalysis, homocoupling can be a significant competing pathway.

    • Control Experiment: Run the reaction under identical conditions but without the palladium catalyst. If homocoupling still occurs, it may indicate a copper-mediated pathway (if copper salts are present as additives) or another oxidant.[6][7]

    • Rationale: Understanding the specific catalyst responsible for the homocoupling is key. If copper is the culprit, mitigation might involve changing additives or catalyst systems entirely.

General FAQs

Q: What are the ideal storage conditions for Tetrahydropyran-4-boronic acid?

A: Like many boronic acids, Tetrahydropyran-4-boronic acid should be stored in a cool, dry place. The recommended storage temperature is often between 2-8°C.[4][10] It should be kept in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) to protect it from moisture and air, which can contribute to decomposition and the formation of cyclic boroxine anhydrides.[2]

Q: My bottle of Tetrahydropyran-4-boronic acid is old and appears clumpy. How can I purify it before use?

A: Impure or aged boronic acids can often be purified. A common method involves an acid/base workup.

  • Dissolve the impure boronic acid in a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Extract with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will deprotonate to form the water-soluble boronate salt.

  • Separate the aqueous layer and wash it with the organic solvent to remove non-acidic impurities.

  • Acidify the aqueous layer carefully with a strong acid (e.g., 1M HCl) until the boronic acid precipitates.

  • Extract the pure boronic acid back into an organic solvent, dry the organic layer (e.g., with MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. For boronic esters, column chromatography on silica gel or neutral alumina is a more common purification method.[11]

Q: Is the pinacol ester of Tetrahydropyran-4-boronic acid a better choice for my reaction?

A: In many cases, yes. The tetrahydropyran-4-boronic acid pinacol ester (a type of boronate ester) offers several advantages.[12]

  • Enhanced Stability: Boronate esters are generally more stable to air and moisture than their corresponding boronic acids, giving them a longer shelf-life and making them easier to handle.[3] They are less prone to protodeboronation and do not form boroxines.

  • Improved Solubility: They often have better solubility in organic solvents used for cross-coupling reactions.

  • Reaction Compatibility: They are highly effective in Suzuki-Miyaura coupling reactions, releasing the active boronic acid species under the basic reaction conditions.[13][14]

The primary trade-off is the higher molecular weight, meaning more mass is required to achieve the same molar quantity as the free boronic acid.

References

  • Ciancaleoni, G., et al. (2010). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme. [Link]

  • Besset, T., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules. [Link]

  • Besset, T., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. ResearchGate. [Link]

  • Nine Chongqing Chemdad Co., Ltd. (n.d.). TETRAHYDROPYRAN-4-BORONIC ACID. Chemdad. [Link]

  • PubChem. (n.d.). Tetrahydropyran-4-boronic acid. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • D'Este, F., et al. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research. [Link]

  • ResearchGate. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. ResearchGate. [Link]

  • Li, M., & Wang, B. (2015). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. [Link]

Sources

Preventing protodeboronation of Tetrahydropyran-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of Tetrahydropyran-4-boronic acid, with a specific focus on preventing undesired protodeboronation during synthetic applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the nature of protodeboronation and the stability of aliphatic boronic acids like Tetrahydropyran-4-boronic acid.

Q1: What is protodeboronation and why is it a problem?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the context of a cross-coupling reaction like the Suzuki-Miyaura coupling, this process consumes your starting material, converting Tetrahydropyran-4-boronic acid into tetrahydropyran, which reduces the overall yield of your desired product. This decomposition pathway competes directly with the productive catalytic cycle.

Q2: How can I detect if protodeboronation is occurring in my reaction?

A2: The most direct way is to monitor your reaction mixture over time using analytical techniques that can distinguish the starting material, the desired product, and the protodeboronated byproduct (tetrahydropyran).

  • GC-MS: Ideal for identifying volatile byproducts like tetrahydropyran.

  • LC-MS: Useful for monitoring the consumption of the boronic acid and the formation of the coupled product. The byproduct may also be observable depending on its chromatographic behavior.

  • ¹H NMR Spectroscopy: A crude NMR of the reaction mixture can show characteristic peaks for tetrahydropyran, allowing for quantification relative to an internal standard.

Q3: Is Tetrahydropyran-4-boronic acid particularly unstable?

A3: Aliphatic boronic acids are generally more stable than many electron-deficient or certain heteroaromatic boronic acids.[1] However, like all boronic acids, it is susceptible to protodeboronation, especially under the basic aqueous conditions often employed in Suzuki-Miyaura cross-coupling reactions.[2][3] The key factors influencing its stability are pH, temperature, and reaction time.[4]

Q4: Does the choice of base matter?

A4: Absolutely. The choice of base is critical. Base-catalyzed protodeboronation typically proceeds through the formation of the more nucleophilic and reactive tetrahedral boronate species (THP-B(OH)₃⁻).[1][5] Stronger bases or high concentrations of hydroxide ions can increase the concentration of this intermediate, accelerating the rate of protodeboronation. The reaction pH is a dominant factor in the rate of this side reaction.[6][7]

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a structured, cause-and-effect approach to solving specific experimental challenges related to protodeboronation.

Issue 1: Low yield in a Suzuki-Miyaura coupling reaction with significant formation of tetrahydropyran byproduct.

This is a classic symptom of protodeboronation outcompeting the desired cross-coupling reaction. The core strategy is to either accelerate the productive coupling reaction or decelerate the decomposition pathway.

Workflow: Mitigating Protodeboronation in Suzuki Coupling

G start_node Low Yield & Protodeboronation Detected decision_node decision_node start_node->decision_node Initial Assessment action_node1 Strategy 1: Accelerate Catalytic Cycle decision_node->action_node1 Is reaction slow? action_node2 Strategy 2: Stabilize Boronic Acid decision_node->action_node2 Are conditions harsh? action_node action_node result_node Improved Yield sub_action1_1 Use advanced precatalyst or more active ligand action_node1->sub_action1_1 Optimize Catalyst sub_action1_2 Monitor for increased protodeboronation action_node1->sub_action1_2 Increase Temperature (with caution) sub_action2_1 Switch to weaker base (e.g., K₃PO₄, CsF) action_node2->sub_action2_1 Modify Base/Solvent sub_action2_2 Convert to Pinacol or MIDA boronate ester action_node2->sub_action2_2 Use a 'Slow-Release' Strategy sub_action1_1->result_node sub_action1_2->result_node sub_action2_1->result_node sub_action2_2->result_node

Caption: Troubleshooting workflow for addressing protodeboronation.

Solution A: Modify Reaction Conditions to Disfavor Protodeboronation

The rate of protodeboronation is highly sensitive to the reaction environment. Adjusting these parameters can significantly suppress the side reaction.

  • Rationale: The goal is to minimize the concentration of the reactive boronate anion and the availability of proton sources (like water).

  • Recommendation:

    • Base Selection: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, or CsF. These bases are effective in the catalytic cycle but maintain a lower hydroxide concentration.

    • Solvent System: While aqueous conditions are common, consider reducing the water content or switching to a less protic or anhydrous solvent system (e.g., Toluene, 2-MeTHF, or Dioxane with rigorously dried base).[4]

    • Temperature Control: While higher temperatures can accelerate the desired reaction, they also increase the rate of protodeboronation.[2] Find the minimum temperature required for efficient coupling. Consider catalysts that are highly active at lower temperatures.[4][8]

ParameterCondition A (High Protodeboronation)Condition B (Reduced Protodeboronation)Rationale
Base 2M NaOH (aq)K₃PO₄ (solid) or CsF (solid)Minimizes free hydroxide, reducing boronate formation.
Solvent Dioxane / H₂O (4:1)Toluene or 2-MeTHF (anhydrous)Removes the primary proton source for the side reaction.
Temperature 100 °CRoom Temperature to 60 °CReduces the rate of the decomposition pathway.
Solution B: Employ a "Slow-Release" Strategy with Boronic Esters

This is often the most robust solution. By converting the boronic acid to a more stable derivative, you protect it from the reaction conditions. This derivative then slowly hydrolyzes in situ to release the active boronic acid at a low concentration, which is immediately consumed in the catalytic cycle.[8][9]

  • Rationale: Keeping the instantaneous concentration of the free boronic acid low ensures that the rate of the bimolecular cross-coupling reaction is favored over the unimolecular decomposition.[1]

  • Recommendation: Use the commercially available Tetrahydropyran-4-boronic acid pinacol ester .[10][11] Pinacol esters are significantly more stable than the corresponding boronic acids under many basic conditions.[12][13] MIDA boronates are another excellent but less direct alternative, known for their exceptional stability.[8][12]

Mechanism: Slow-Release Protection Strategy

G storage_node THP-B(pin) (Stable Reservoir) active_node THP-B(OH)₂ (Low Concentration) storage_node->active_node Slow Hydrolysis (Rate-Limiting Release) cycle_node Pd Catalytic Cycle (Fast Consumption) active_node->cycle_node Transmetalation side_reaction_node Protodeboronation (Slow/Minimized) active_node->side_reaction_node product_node Desired Product cycle_node->product_node

Caption: The "slow-release" strategy minimizes free boronic acid concentration.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Tetrahydropyran-4-boronic acid pinacol ester

This protocol provides a starting point for minimizing protodeboronation.

  • Reagent Preparation: To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 equiv.), Tetrahydropyran-4-boronic acid pinacol ester (1.2-1.5 equiv.), and the palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂ at 2 mol %).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or 2-MeTHF) to the desired concentration (typically 0.1-0.5 M). Add the base (e.g., K₃PO₄, 3.0 equiv.) as a solid. If using an aqueous base, ensure it is thoroughly degassed.

  • Reaction Execution: Heat the reaction mixture to the optimized temperature (e.g., 80 °C) and stir until the aryl halide is consumed, as monitored by TLC, GC, or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Wikipedia. Protodeboronation. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]

  • FAO AGRIS. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. [Link]

  • ResearchGate. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]

  • The University of Manchester Research Explorer. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]

  • Hayes, H. L. D., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Reddit. For the pro's (Suzuki). r/Chempros. [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • ResearchGate. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • ResearchGate. Boron-reagents unstable towards protodeboronation. [Link]

  • PubMed Central. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. [Link]

  • Journal of the American Chemical Society. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • OUCI. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. [Link]

  • Organic Chemistry Portal. Protodeboronation. [Link]

  • PubChem. Tetrahydropyran-4-boronic acid. [Link]

  • ResearchGate. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. [Link]

Sources

Stability and storage conditions for Tetrahydropyran-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tetrahydropyran-4-boronic acid (CAS 1072952-46-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge on the stability and optimal storage conditions of this versatile building block. By understanding its chemical behavior, you can ensure the integrity of your experiments and the reliability of your results.

Introduction to Tetrahydropyran-4-boronic acid

Tetrahydropyran-4-boronic acid is a valuable reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds in the synthesis of many pharmaceutical drugs.[1] Its tetrahydropyran moiety can influence pharmacological properties such as solubility and metabolic stability in drug candidates.[1] However, like many boronic acids, its stability can be a concern if not handled and stored correctly. This guide will address the common challenges and questions regarding its use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Tetrahydropyran-4-boronic acid?

A1: While specific degradation studies on Tetrahydropyran-4-boronic acid are not extensively published, we can infer its stability based on the well-documented behavior of other alkyl boronic acids. The two main degradation pathways are:

  • Protodeboronation: This is a common decomposition route for boronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2][3] This reaction is often catalyzed by acidic or basic conditions and can be influenced by the presence of water.[2][4]

  • Oxidation: Boronic acids are susceptible to oxidation, which can convert the boronic acid into an alcohol and boric acid.[5] This process can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture.[6][7] Studies on other boronic acids have shown that reactive oxygen species (ROS) can contribute to this degradation.[8][9][10][11]

Q2: How should I store Tetrahydropyran-4-boronic acid to ensure its long-term stability?

A2: Proper storage is crucial for maintaining the quality of Tetrahydropyran-4-boronic acid. Here are the recommended storage conditions:

ParameterRecommendationRationale
Temperature 2-8°C[12]Refrigeration slows down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[13]Minimizes exposure to oxygen and moisture, thereby preventing oxidation and protodeboronation.
Container Keep in a tightly sealed container.[13]Prevents the ingress of moisture and air.
Light Protect from light.While not as common a degradation pathway for this specific compound, some organic molecules are light-sensitive. It is good practice to store in an opaque container or in the dark.
Moisture Store in a dry environment.[13]Boronic acids can be hygroscopic, and the presence of water can facilitate protodeboronation.[13]

Q3: Can I handle Tetrahydropyran-4-boronic acid on the open bench?

A3: For short periods, handling in the air is generally acceptable for weighing and preparing solutions. However, for prolonged storage or sensitive reactions, it is best practice to handle the compound under an inert atmosphere to minimize the risk of degradation.

Q4: I suspect my Tetrahydropyran-4-boronic acid has degraded. How can I check its purity?

A4: You can assess the purity of your material using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR are powerful tools to check for the presence of degradation products. The appearance of new signals or changes in the integration of existing signals can indicate decomposition.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify and quantify the parent compound and any potential impurities or degradation products.

  • Melting Point: A broadened or depressed melting point compared to the literature value can be an indicator of impurity.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low yield in Suzuki-Miyaura coupling reaction. Degradation of the boronic acid (protodeboronation or oxidation).- Use freshly opened or properly stored Tetrahydropyran-4-boronic acid.- Confirm the purity of the reagent before use using NMR or LC-MS.- Ensure anhydrous reaction conditions and degas solvents to remove oxygen.
Inconsistent reaction outcomes. Partial degradation of the boronic acid leading to variable active reagent concentration.- Implement stringent storage and handling protocols as outlined in the FAQs.- Aliquot the reagent upon receipt to avoid repeated exposure of the bulk material to the atmosphere.
Appearance of an unexpected alcohol byproduct (Tetrahydropyran-4-ol). Oxidative degradation of the boronic acid.- Handle the boronic acid under an inert atmosphere.- Use degassed solvents for your reaction.
Formation of a tetrahydropyran byproduct. Protodeboronation of the boronic acid.- Carefully control the pH of the reaction mixture; avoid strongly acidic or basic conditions if possible.- Use anhydrous solvents and reagents.

Experimental Workflow & Diagrams

Workflow for Assessing Purity

G cluster_0 Protodeboronation cluster_1 Oxidation a Tetrahydropyran-4-boronic acid b Tetrahydropyran a->b H⁺ or OH⁻, H₂O c Tetrahydropyran-4-boronic acid d Tetrahydropyran-4-ol c->d [O]

Caption: Major degradation pathways.

References

  • The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. RSC Publishing.
  • Improving the oxidative stability of boronic acids through stereoelectronic effects.
  • The proposed mechanism for protodeboronation of arylboronic acids.
  • A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid st
  • Protodeboron
  • Protodeboron
  • Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH.
  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
  • How to Store Boric Acid. Lab Alley.
  • Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction. PubMed.
  • Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction.
  • Tetrahydropyran-4-boronic acid pinacol ester (CAS No. 1131912-76-9) SDS. Guidechem.
  • Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction. ACS Figshare.
  • Understanding Boronic Acids: Properties, Handling, and Sourcing.
  • Boronic acid. Wikipedia.
  • SAFETY D
  • Protodeboronation and its application in synthesis.
  • Tetrahydropyran-4-boronic acid pinacol ester. Sigma-Aldrich.
  • Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH.
  • Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.
  • TETRAHYDROPYRAN-4-BORONIC ACID CAS#: 1072952-46-5. ChemicalBook.
  • Tetrahydropyran-4-boronic acid | CAS 1072952-46-5. SCBT - Santa Cruz Biotechnology.
  • Tetrahydropyran-4-boronic acid pinacol ester. Chem-Impex.
  • Degradation pathways of a peptide boronic acid deriv
  • 6-(Tetrahydro-2H-pyran-4-yloxy)pyridine-3-boronic acid, pinacol ester. Apollo Scientific.
  • Bor
  • SAFETY D
  • Tetrahydropyran-4-boronic acid pinacol ester. Sigma-Aldrich.
  • Tetrahydropyran-4-boronic acid. PubChem.
  • Tetrahydropyran-4-boronic acid pinacol ester | 1131912-76-9. Manchester Organics.
  • Tetrahydropyran-4-boronic acid | 1072952-46-5. Benchchem.
  • Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP)

Sources

Technical Support Center: Tetrahydropyran-4-boronic acid pinacol ester - Stability and Hydrolysis Prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the handling and use of Tetrahydropyran-4-boronic acid pinacol ester, focusing on the critical challenge of premature hydrolysis and its prevention. Our goal is to empower you with the expertise to ensure the integrity of your reagent and the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the stability and handling of Tetrahydropyran-4-boronic acid pinacol ester.

Q1: What is Tetrahydropyran-4-boronic acid pinacol ester and why is it used?

Tetrahydropyran-4-boronic acid pinacol ester is a valuable reagent in organic synthesis, most notably as a coupling partner in Suzuki-Miyaura cross-coupling reactions.[1] The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, and this reagent allows for its incorporation into complex molecules. The pinacol ester form offers enhanced stability compared to the corresponding boronic acid, protecting it from degradation pathways like protodeboronation and oxidation.[2] This improved stability facilitates purification, storage, and handling.

Q2: What is hydrolysis in the context of this compound, and why is it a problem?

Hydrolysis is a chemical reaction where the boronic ester reacts with water, cleaving the boron-oxygen bonds of the pinacol group to form the corresponding tetrahydropyran-4-boronic acid and pinacol. This is often an equilibrium-driven process.[3]

Premature hydrolysis is problematic for several reasons:

  • Stoichiometric Inaccuracy: The formation of the boronic acid and its potential to dehydrate into a cyclic trimer (a boroxine) complicates accurate mass measurement, leading to incorrect reagent stoichiometry in reactions.[4]

  • Reduced Reaction Yields: While the generated boronic acid is often the active species in Suzuki couplings, its uncontrolled, premature formation can lead to degradation via side reactions like protodeboronation (loss of the boron group entirely).[2][5]

  • Inconsistent Results: The rate of hydrolysis can be highly sensitive to trace amounts of water, leading to poor reproducibility between experiments.[4]

Q3: What are the primary factors that cause the hydrolysis of my boronic ester?

The stability of boronic esters is influenced by several factors:

  • Water/Protic Solvents: Water is the primary reactant for hydrolysis. The presence of water, even in solvents not considered "aqueous," can initiate the process.[2][3]

  • pH: The rate of hydrolysis is strongly influenced by pH. Both acidic and basic conditions can catalyze the reaction.[6]

  • Temperature: Higher temperatures can accelerate the rate of hydrolysis.

  • Stationary Phase in Chromatography: During purification by column chromatography, the silica gel's acidic surface can promote hydrolysis.[7] This is also a known issue in RP-HPLC analysis, where on-column hydrolysis can give misleading purity readings.[8][9]

Part 2: Troubleshooting Guide for Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Problem: My Suzuki-Miyaura reaction has a low yield, and I suspect my boronic ester has degraded. How can I confirm this?

Answer: Low yields are a common consequence of boronic ester degradation.[2] To diagnose this, you should assess the integrity of your starting material and analyze your reaction mixture for byproducts.

Diagnostic Steps:

  • Confirm Starting Material Purity: Before starting your reaction, check the purity of the Tetrahydropyran-4-boronic acid pinacol ester. The most direct method is ¹H NMR spectroscopy.

    • Procedure: Dissolve a small sample of the ester in an anhydrous deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

    • What to Look For: Look for a sharp singlet around 1.2-1.3 ppm, corresponding to the 12 protons of the two methyl groups on the pinacol ring. The presence of a separate singlet for free pinacol indicates that hydrolysis has occurred. Also, look for the appearance of broad signals that could indicate the presence of the boronic acid or its boroxine form.

  • Analyze the Reaction Mixture: Use LC-MS or GC-MS to analyze a sample from your crude reaction mixture.

    • What to Look For: Search for the mass of the protodeboronated byproduct (tetrahydropyran) and the homocoupled boronic ester product. Significant amounts of these indicate that your ester is degrading under the reaction conditions.[1][10]

Problem: I'm performing a Suzuki coupling using an aqueous base. How can I minimize ester hydrolysis while still promoting the reaction?

Answer: While anhydrous conditions are ideal for preserving the ester, many Suzuki protocols successfully use aqueous bases.[2] The key is to manage the reaction kinetics so that the productive catalytic cycle outcompetes the degradation pathways.

Strategies:

  • Use a "Slow-Release" Strategy: The pinacol ester itself can be viewed as a slow-release form of the active boronic acid.[5] The base in the reaction facilitates a controlled, in situ hydrolysis to the boronate anion needed for transmetalation.

  • Choice of Base: Use milder bases like K₃PO₄ or Cs₂CO₃, which are effective in promoting the reaction but can be less aggressive in causing global hydrolysis and subsequent protodeboronation compared to strong hydroxides.[2]

  • Vigorous Stirring: In biphasic systems (e.g., Toluene/Water), ensure vigorous stirring. This creates a high interfacial surface area, facilitating the transfer of reagents between phases and promoting the desired reaction at the interface, rather than allowing the ester to sit in the aqueous layer and hydrolyze.[10]

  • Minimize Reaction Time: Monitor your reaction closely. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure of the product and any remaining starting materials to the basic aqueous conditions.[1]

Problem: My boronic ester seems to degrade during silica gel column chromatography. What can I do?

Answer: This is a known issue as the acidic nature of silica gel can catalyze hydrolysis.[7]

Solutions:

  • Neutralize the Silica Gel: Prepare a slurry of silica gel in your desired eluent and add a small amount of a non-nucleophilic base, like triethylamine (~1% v/v). Evaporate the solvent and dry the silica gel under vacuum before packing the column. This neutralizes the acidic sites.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a treated silica gel like Florisil.

  • Avoid Protic Solvents: Use anhydrous, non-polar eluents (e.g., Hexane/Ethyl Acetate mixtures) and avoid alcohols like methanol, which can participate in transesterification or hydrolysis.

Part 3: Protocols and Best Practices

This section provides detailed methodologies for handling, analysis, and use of the boronic ester.

Protocol 1: Recommended Storage and Handling
  • Storage: Store Tetrahydropyran-4-boronic acid pinacol ester at 2-8°C under an inert atmosphere (Argon or Nitrogen).[11] The container should be tightly sealed to prevent moisture ingress.

  • Handling: Always handle the reagent under an inert atmosphere, especially when weighing and transferring. Use dry solvents and glassware to prevent accidental hydrolysis.

Protocol 2: General Anhydrous Suzuki-Miyaura Coupling

This protocol is designed to minimize hydrolysis and protodeboronation by excluding water.

  • Vessel Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the reaction vessel, add the aryl halide (1.0 equiv.), Tetrahydropyran-4-boronic acid pinacol ester (1.2–1.5 equiv.), and a suitable anhydrous base (e.g., potassium trimethylsilanolate (TMSOK) or finely powdered K₃PO₄, 2.0–3.0 equiv.).[10][12]

  • Inerting: Seal the vessel and purge with inert gas for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.

  • Solvent Addition: Add a degassed, anhydrous aprotic solvent (e.g., Dioxane, Toluene, or THF) via a dry syringe.

  • Reaction: Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Protocol 3: Quantifying Ester Integrity via ¹H NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of the boronic ester and a known mass of an internal standard (e.g., 1,3,5-trimethoxybenzene) into a clean NMR tube.

  • Solvent: Add ~0.6 mL of a dry deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (e.g., d1 = 30s) to allow for full signal relaxation.

  • Analysis: Integrate the characteristic signal for the pinacol ester's methyl protons and the signal from the internal standard. Compare this to the integration of any free pinacol signal to determine the percentage of hydrolysis.

Part 4: Mechanistic Insights and Visual Guides

Understanding the underlying chemical processes is key to troubleshooting.

Hydrolysis Mechanism

The hydrolysis of a boronic acid pinacol ester is typically initiated by the nucleophilic attack of water or a hydroxide ion on the electron-deficient boron atom. This is followed by proton transfer and cleavage of the B-O bond to release pinacol and the boronic acid.

Hydrolysis cluster_reactants Reactants cluster_products Products Ester R-B(OPin) center1 Ester->center1 H2O + H₂O H2O->center1 Acid R-B(OH)₂ Pinacol + Pinacol center1->Acid Hydrolysis

Caption: The hydrolysis of a boronic pinacol ester to a boronic acid.

Troubleshooting Flowchart for Low Reaction Yield

When faced with a low-yielding Suzuki reaction, a systematic approach can quickly identify the root cause.

Troubleshooting Start Low or No Yield Observed CheckEster 1. Check Boronic Ester Integrity (Run ¹H NMR of starting material) Start->CheckEster SeeHydrolysis Significant Hydrolysis or Protodeboronation Detected? CheckEster->SeeHydrolysis YesHydrolysis Source of Degradation: - Improper Storage (Moisture) - Contaminated Solvents - Degradation during workup/purification SeeHydrolysis->YesHydrolysis Yes NoHydrolysis 2. Investigate Reaction Conditions SeeHydrolysis->NoHydrolysis No CheckConditions Common Issues? NoHydrolysis->CheckConditions ConditionsList A. Inactive Catalyst B. Wrong Base/Solvent Combo C. Insufficient Degassing (O₂) D. Incorrect Temperature CheckConditions->ConditionsList Yes Optimize Systematically Optimize Conditions: Use fresh catalyst, screen bases, ensure inert atmosphere. ConditionsList->Optimize

Caption: A logical workflow for troubleshooting low Suzuki coupling yields.

Data Summary Table

ParameterImpact on HydrolysisRecommended Mitigation Strategy
Water Content HighUse anhydrous solvents; handle under inert atmosphere.
pH Acidic or strongly basic conditions accelerate hydrolysisUse mild bases (e.g., K₃PO₄); neutralize silica gel for chromatography.
Solvent Choice Protic solvents (e.g., MeOH, H₂O) are reactantsPrefer aprotic solvents (THF, Dioxane, Toluene) for storage and anhydrous reactions.[12]
Temperature High temperatures increase reaction rateStore at recommended 2-8°C; run reactions at the lowest effective temperature.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
  • Thomas, A. A., et al. (2018). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. PMC - NIH.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Semantic Scholar.
  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
  • ResearchGate. (n.d.). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Denmark, S. E., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
  • ResearchGate. (n.d.). Fig. 1 1 H-NMR analysis of the reaction mixtures of boronic esters 1a-d....
  • BenchChem. (n.d.). Addressing the instability of boronic acids in Suzuki-Miyaura coupling.
  • Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters.
  • Kumar, A., et al. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect.
  • ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION for the article.
  • ResearchGate. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
  • Sigma-Aldrich. (n.d.). Tetrahydropyran-4-boronic acid pinacol ester.

Sources

Technical Support Center: Purification of Tetrahydropyran-4-boronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products involving Tetrahydropyran-4-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for common purification challenges. Our goal is to equip you with the knowledge to optimize your purification strategies, ensuring the high purity of your target compounds.

Troubleshooting Guides

This section provides detailed protocols and explanations for overcoming specific purification hurdles you may encounter.

Issue 1: Persistent Contamination with Unreacted Tetrahydropyran-4-boronic Acid

A common challenge is the removal of excess Tetrahydropyran-4-boronic acid from the reaction mixture. Due to its polarity, it can co-elute with polar products during chromatography or be difficult to remove by simple extraction.

Principle: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts under basic conditions.[1] These salts are highly water-soluble and can be effectively removed from an organic solution of the desired product.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Repeat the wash 2-3 times.

  • Back-Extraction (Optional): To ensure no product has been lost to the aqueous phase, you can back-extract the combined basic aqueous layers with a fresh portion of the organic solvent.

  • Washing: Wash the organic layer with brine to remove any residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms during extraction, adding a small amount of brine can help to break it.

  • Product with Basic Functionality: If your product contains a basic functional group, it may also be extracted into the aqueous layer. In this case, careful pH control is necessary, or an alternative purification method should be considered.

Principle: Boronic acids react with diethanolamine to form stable, crystalline adducts that can often be precipitated from the reaction mixture, leaving the desired product in solution.[2][3] This method is particularly useful when the boronic acid is difficult to remove by other means.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable solvent like methylene chloride.[2]

  • Adduct Formation: Add diethanolamine (1.0 equivalent relative to the excess boronic acid) dropwise while stirring.[2]

  • Precipitation and Isolation: A precipitate of the diethanolamine adduct should form. Stir the slurry for 10-15 minutes, then isolate the solid by vacuum filtration.[2]

  • Product Recovery: The filtrate, containing the desired product, can then be concentrated and further purified if necessary.

Issue 2: Presence of Boroxine, the Trimeric Anhydride

Tetrahydropyran-4-boronic acid, like other boronic acids, can exist in equilibrium with its cyclic trimeric anhydride, known as a boroxine.[4][5][6][7][8] This can complicate purification and characterization.

Understanding Boroxine Formation:

The formation of boroxine is a reversible dehydration reaction.[5][9] The equilibrium between the boronic acid and the boroxine is influenced by the presence of water; anhydrous conditions favor boroxine formation.[5]

Diagram: Boronic Acid-Boroxine Equilibrium

G BoronicAcid 3 x Tetrahydropyran-4-boronic acid Boroxine Tetrahydropyran-4-boroxine BoronicAcid->Boroxine - 3 H₂O (Anhydrous conditions) Boroxine->BoronicAcid + 3 H₂O (Aqueous conditions) Water 3 x H₂O

Caption: Reversible equilibrium between Tetrahydropyran-4-boronic acid and its boroxine.

Principle: Since boroxine formation is reversible with the addition of water, it can be converted back to the monomeric boronic acid, which can then be removed using the methods described in Issue 1 .

Procedure:

  • During the reaction workup, ensure the use of aqueous solutions (e.g., during extraction) to hydrolyze the boroxine back to the boronic acid.

  • Proceed with a basic aqueous wash as outlined in Method 1 for removing the now monomeric boronic acid.

Issue 3: Co-elution of Product and Impurities during Column Chromatography

Silica gel chromatography of boronic acid-containing mixtures can be challenging due to the potential for the boronic acid to streak or irreversibly bind to the silica.

Principle: Modifying the stationary or mobile phase can improve the separation of boronic acids and their derivatives.

Step-by-Step Protocol:

  • TLC Analysis: First, analyze the crude mixture by thin-layer chromatography (TLC) to determine an appropriate solvent system.

  • Column Preparation: Pack a silica gel column with the chosen eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

Troubleshooting and Optimization:

  • Streaking on TLC: If the boronic acid streaks on the TLC plate, adding a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent can sometimes improve the spot shape and separation.

  • Irreversible Binding: If the boronic acid appears to be sticking to the silica, consider using a less acidic stationary phase like neutral alumina.[10]

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) chromatography can be an effective alternative to normal-phase silica gel chromatography.[11] A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with Tetrahydropyran-4-boronic acid is giving a low yield. What are some common causes related to the boronic acid?

A1: Low yields in Suzuki-Miyaura couplings can stem from several factors related to the boronic acid:

  • Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[2] It can be promoted by strong bases and the presence of water.[2] Consider using milder bases like K₂CO₃ or KF, and if possible, anhydrous reaction conditions.[2]

  • Boronic Acid Quality: Boronic acids can degrade over time.[2] It's advisable to use fresh or properly stored Tetrahydropyran-4-boronic acid.

  • Homocoupling: The boronic acid can couple with itself, especially in the presence of oxygen.[2] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).[2]

Q2: How can I confirm the purity of my final product and ensure all boronic acid-related impurities have been removed?

A2: A combination of analytical techniques is recommended for purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of your product and identifying characteristic peaks of any remaining boronic acid or boroxine. ¹¹B NMR can also be used to distinguish between the boronic acid and boroxine.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for detecting even trace amounts of impurities. Developing a suitable LC method can help quantify the purity of your product.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for purity analysis in the pharmaceutical industry.

Q3: Are there any alternatives to traditional purification methods for boronic acid reaction products?

A3: Yes, several alternative strategies can be employed:

  • Boronate Affinity Chromatography: This technique utilizes a resin with immobilized boronic acid ligands that can selectively bind to compounds containing cis-diols.[12] While more specialized, it can be a highly effective purification method for certain classes of molecules.

  • Crystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[10][11] Careful solvent screening is crucial for success.[13]

Q4: What is the best way to store Tetrahydropyran-4-boronic acid to maintain its purity?

A4: To minimize degradation, Tetrahydropyran-4-boronic acid should be stored in a cool, dry place, tightly sealed to protect it from moisture and air. Storing it under an inert atmosphere (e.g., in a desiccator with a nitrogen or argon atmosphere) is ideal.

Summary of Purification Techniques

Technique Principle Best For Removing Key Considerations
Basic Aqueous Extraction Formation of water-soluble boronate salts.Unreacted Tetrahydropyran-4-boronic acid.Product should be stable to basic conditions and lack basic functional groups.
Diethanolamine Derivatization Precipitation of a crystalline boronic acid adduct.Unreacted Tetrahydropyran-4-boronic acid.Product should remain soluble after adduct formation.
Hydrolysis Conversion of boroxine back to boronic acid.Boroxine impurities.Requires the presence of water in the workup.
Modified Column Chromatography Altering stationary or mobile phases for better separation.A variety of impurities with different polarities.Requires careful method development (TLC screening).
Recrystallization Differential solubility of the product and impurities.Small amounts of impurities from a solid product.Product must be a crystalline solid; requires solvent screening.

References

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Boronic Acid Affinity Chromatography Resin. Retrieved from [Link]

  • Reddit. (2017). Purification of boronic acids?. Retrieved from [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, Oxford Academic. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Boronate Affinity Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2017). Trying to remove a boronic acid in a workup. Help!. Retrieved from [Link]

  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

  • YouTube. (2015). How to Purify Boric Acid (by Recrystallization). Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Google Patents. (2005). WO2005019229A1 - Process for purification of boronic acid and its derivatives.
  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2025). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Retrieved from [Link]

  • ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]

  • NIH. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Retrieved from [Link]

  • PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

  • Heterocycles. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • Semantic Scholar. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Retrieved from [Link]

  • LOCKSS. (n.d.). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Suzuki-Miyaura Coupling with Hindered Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for one of the most powerful and versatile C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling. Specifically, we will address the nuances and challenges of catalyst selection when working with sterically hindered boronic esters.

Navigating the complexities of sterically demanding substrates requires a deep understanding of the interplay between catalyst, ligand, base, and solvent. This resource is structured to provide not just procedural guidance, but also the underlying mechanistic rationale to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Problem 1: Low to No Product Yield

You've set up your Suzuki-Miyaura coupling with a hindered boronic ester and a challenging aryl halide, but after the allotted reaction time, TLC or LC-MS analysis shows primarily starting materials.

Potential Causes & Recommended Actions:

  • Inefficient Oxidative Addition: The initial step of the catalytic cycle, where the palladium catalyst inserts into the aryl halide bond, can be sluggish with sterically hindered or electron-rich halides.[1][2]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, and RuPhos are designed to accelerate both oxidative addition and the subsequent reductive elimination step.[3] Consider using modern palladium precatalysts, such as G3 or G4 Buchwald precatalysts, which efficiently generate the active Pd(0) species.[3]

  • Slow Transmetalation: The transfer of the organic group from the boron atom to the palladium center is often the rate-limiting step, especially with hindered boronic esters.[1][3]

    • Solution 1: Stronger Base: A robust base is crucial for the formation of the more nucleophilic boronate species, which facilitates transmetalation.[4][5] Switching from weaker bases like K₂CO₃ to stronger, non-coordinating bases such as K₃PO₄ or Cs₂CO₃ can significantly improve yields.[1][3] Ensure the base is finely powdered to maximize its surface area and reactivity.

    • Solution 2: Solvent System: The choice of solvent can dramatically impact the solubility of the base and the stability of the catalytic species.[6] For many hindered couplings, a mixture of a high-boiling point aprotic solvent like dioxane or toluene with a small amount of water can be beneficial.[1][3][4] The water helps to solubilize the inorganic base.[1]

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen, leading to catalyst decomposition and the formation of palladium black.[3]

    • Solution: Rigorous degassing of all solvents and reagents is critical.[1] Purging the reaction vessel with an inert gas like argon or nitrogen for an extended period before adding the catalyst is a mandatory step.[1][3]

Problem 2: Significant Protodeboronation of the Boronic Ester

You observe a significant amount of the arene corresponding to your boronic ester, indicating that the C-B bond is being cleaved by a proton source before cross-coupling can occur.

Potential Causes & Recommended Actions:

  • Base-Mediated Decomposition: The combination of a strong base and water can promote the cleavage of the C-B bond, a common issue with sensitive boronic acids and esters.[7]

    • Solution 1: Base Screening: While a strong base is often necessary, excessively harsh conditions can be detrimental. A careful screening of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, or even KF) is recommended to find the optimal balance between transmetalation efficiency and boronic ester stability.[1][7]

    • Solution 2: Anhydrous Conditions: For highly sensitive substrates, running the reaction under strictly anhydrous conditions can minimize protodeboronation.[1][7] Bases like potassium trimethylsilanolate (TMSOK) can be effective in these systems.[1][8]

  • Palladium-Catalyzed Protodeboronation: Recent studies have shown that bulky phosphine ligands, while beneficial for the coupling steps, can paradoxically promote palladium-catalyzed protodeboronation, especially in the presence of adventitious water.[9][10][11]

    • Solution: Careful ligand selection is crucial. While bulky ligands are often necessary, it's a trade-off. If protodeboronation is a major issue, consider screening a range of ligands with varying steric bulk. Additionally, using Pd(0) sources like Pd₂(dba)₃ or Buchwald precatalysts that rapidly form Pd(0) may help reduce this side reaction compared to starting with Pd(OAc)₂.[9]

  • Inherent Instability of the Boronic Ester: Some boronic esters, particularly those derived from certain heterocycles, are inherently prone to decomposition.[7][12]

    • Solution: Consider converting the boronic acid to a more stable derivative, such as a MIDA (N-methyliminodiacetic acid) boronate. These can slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.[7]

Problem 3: Formation of Homocoupling Byproducts

Your reaction mixture contains significant amounts of biaryl products derived from the coupling of two molecules of your aryl halide or two molecules of your boronic ester.

Potential Causes & Recommended Actions:

  • Oxygen Contamination: The presence of oxygen can facilitate the oxidative homocoupling of boronic esters.[3]

    • Solution: As mentioned for catalyst deactivation, ensure all components of your reaction are thoroughly degassed and the reaction is run under a strictly inert atmosphere.[3]

  • Reaction Conditions Favoring Homocoupling: Certain catalyst systems and reaction conditions can be more prone to promoting this side reaction.[7]

    • Solution 1: Ligand and Catalyst Choice: Experiment with different palladium sources and ligands. Some systems are inherently less prone to homocoupling.

    • Solution 2: Slow Addition: In some cases, the slow addition of the boronic ester to the reaction mixture via a syringe pump can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[7]

    • Solution 3: Stoichiometry: Using a slight excess of the boronic ester (e.g., 1.1-1.2 equivalents) can sometimes suppress homocoupling of the aryl halide. Conversely, an excess of the boronic ester can sometimes lead to its own homocoupling.[7] Careful optimization of the stoichiometry is key.

Frequently Asked Questions (FAQs)

Q1: Why are bulky, electron-rich phosphine ligands so effective for coupling hindered substrates?

A1: Steric hindrance around the coupling partners slows down key steps in the Suzuki-Miyaura catalytic cycle, namely oxidative addition and reductive elimination.[3] Bulky, electron-rich ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), address these challenges in several ways:[3]

  • Promotion of Reductive Elimination: The steric bulk of the ligand creates a congested environment around the palladium center. This steric pressure favors the reductive elimination step, where the new C-C bond is formed and the product is released from the catalyst, thus turning over the catalytic cycle more efficiently.

  • Facilitation of Oxidative Addition: The electron-donating nature of these ligands increases the electron density on the palladium center, making it more nucleophilic and promoting the initial oxidative addition step with the aryl halide.[2]

  • Stabilization of the Active Catalyst: These ligands form stable, monoligated Pd(0) species that are highly active in the catalytic cycle.

Q2: I'm working with a particularly hindered ortho-disubstituted boronic ester. What are the most critical parameters to optimize?

A2: For substrates with ortho-substituents, you are dealing with significant steric challenges. The following parameters are crucial:

  • Ligand Choice: This is paramount. Start with a robust, sterically demanding ligand like XPhos or RuPhos.[3][13]

  • Base Selection: A strong, non-coordinating base like K₃PO₄ or Cs₂CO₃ is often required to drive the transmetalation of the hindered boronate.[3]

  • Higher Temperatures: Increased reaction temperatures are often necessary to overcome the higher activation energy associated with hindered substrates.[3] This necessitates the use of high-boiling point solvents like toluene, dioxane, or DMF.[3][4]

Q3: Can I use a boronic acid directly, or is it always better to use the pinacol ester for hindered couplings?

A3: While boronic acids can be used, converting them to a more stable boronic ester, such as a pinacol ester, offers several advantages, especially when dealing with challenging substrates:[7]

  • Increased Stability: Pinacol esters are generally more resistant to protodeboronation and other decomposition pathways compared to the corresponding boronic acids.[1][14] This is particularly important in reactions that require elevated temperatures and extended reaction times.

  • Improved Handling and Purification: Boronic esters are often crystalline solids that are easier to handle and purify than boronic acids, which can sometimes be difficult to isolate and may exist as mixtures with their corresponding boroxines.

  • Controlled Release: In some advanced applications, derivatives like MIDA boronates can be used for the slow, controlled release of the boronic acid, which can be beneficial for sensitive substrates.[7]

Q4: My starting materials are not fully soluble in the reaction mixture. What should I do?

A4: Proper solubility of all reaction components is critical for efficient catalysis.[1] If you observe poor solubility:

  • Solvent Screening: A change of solvent is the most direct solution. Common solvents for Suzuki-Miyaura couplings include toluene, dioxane, THF, and DMF.[4] For particularly insoluble substrates, a solvent screen is highly recommended.

  • Co-solvent Systems: As mentioned, for many hindered couplings, a biphasic system like dioxane/water or toluene/water can be effective.[1][4] The aqueous phase helps dissolve the inorganic base, while the organic phase dissolves the substrates and catalyst.

  • Temperature: Increasing the reaction temperature will generally improve the solubility of your starting materials.

Data & Protocols

Catalyst & Ligand Performance Summary

The following table provides a general comparison of different palladium catalyst systems for the coupling of hindered boronic esters. Yields are illustrative and highly substrate-dependent.

Catalyst SystemLigandBaseSolventTemperature (°C)General Performance with Hindered Substrates
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O80-100Often sluggish, may require long reaction times and give low to moderate yields.[15]
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃K₃PO₄Dioxane80-100Good for many substrates, but can be sensitive to air.
XPhos Pd G3XPhosK₃PO₄Dioxane/H₂O100-110Excellent for a wide range of hindered substrates, often giving high yields.[15]
SPhos Pd G2SPhosCs₂CO₃Toluene/H₂O100-110Highly effective, particularly for electron-rich and hindered aryl chlorides.[15]
RuPhos Pd G3RuPhosK₃PO₄t-AmylOH100A robust system known for its high activity with challenging substrates.
General Experimental Protocol for a Hindered Suzuki-Miyaura Coupling

This protocol provides a starting point and should be optimized for your specific substrates.

  • Reagent Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the hindered boronic ester (1.2 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes. This step is critical to remove oxygen.[3]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[3]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[3]

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 100-110 °C).[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][7]

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L_n-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 ArylHalide R¹-X Boronate R²-B(OR)₂⁻ Product R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart Start Low Yield with Hindered Boronic Ester Cause1 Slow Transmetalation? Start->Cause1 Likely Cause Cause2 Inefficient Oxidative Addition? Start->Cause2 Possible Cause Cause3 Catalyst Deactivation? Start->Cause3 Possible Cause Solution1a Use Stronger Base (K₃PO₄, Cs₂CO₃) Cause1->Solution1a Solution Solution1b Increase Reaction Temperature Cause1->Solution1b Solution Solution2 Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Cause2->Solution2 Solution Solution3 Ensure Rigorous Degassing & Inert Atmosphere Cause3->Solution3 Solution

Caption: Troubleshooting flowchart for low yield in hindered couplings.

References

  • Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Available at: [Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. Available at: [Link]

  • Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Available at: [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available at: [Link]

  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]

  • Iridium-Catalyzed Stereocontrolled C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates Enabled by Boron-to-Zinc Transmetalation. Journal of the American Chemical Society. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Role of a base in Suzuki-Miyaura reaction. ResearchGate. Available at: [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics (ACS Publications). Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters (ACS Publications). Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. NIH. Available at: [Link]

  • Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. NIH. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Available at: [Link]

  • Struggling with Suzuki Reaction. Reddit. Available at: [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Available at: [Link]

  • How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Chemistry Stack Exchange. Available at: [Link]

Sources

Technical Support Center: Managing Boroxine Formation from Tetrahydropyran-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tetrahydropyran-4-boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. A common yet manageable challenge encountered with boronic acids is their propensity to form cyclic trimeric anhydrides, known as boroxines. This guide provides an in-depth understanding of this phenomenon, troubleshooting strategies, and best practices to ensure the integrity of your starting material and the success of your reactions.

Section 1: The Chemistry of Boroxine Formation

Boronic acids exist in a dynamic equilibrium with their corresponding boroxines through a dehydration reaction.[1][2] Specifically, three molecules of Tetrahydropyran-4-boronic acid can condense, releasing three molecules of water to form a six-membered, planar boroxine ring.[3][4]

3 R–B(OH)₂ ⇌ (RBO)₃ + 3 H₂O (where R = Tetrahydropyran-4-yl)

This equilibrium is reversible and its position is dictated by experimental conditions.[1][2] Factors that drive the equilibrium toward the boroxine include:

  • Heat: Heating a boronic acid, even under storage, can accelerate water loss.[5]

  • Anhydrous Conditions: Storing the acid over strong desiccants or dissolving it in dry, aprotic solvents can remove water, pulling the equilibrium to the right.[3]

  • Vacuum: Exposure to vacuum readily removes water, favoring boroxine formation.[6]

The formation of boroxine is an entropically driven process due to the release of three water molecules.[1][7] Understanding and controlling this equilibrium is the key to successfully managing your experiments.

Caption: Equilibrium between boronic acid and its boroxine.

Section 2: Troubleshooting Guide

This section addresses common issues in a direct question-and-answer format to help you troubleshoot experiments involving Tetrahydropyran-4-boronic acid.

Q1: My Suzuki-Miyaura coupling reaction yield is inconsistent or lower than expected. Could boroxine be the cause?

A: Yes, this is a classic symptom of boroxine contamination. There are two primary reasons for this:

  • Stoichiometric Inaccuracy: Boroxine formation significantly alters the molecular weight of your reagent. If you weigh out 100 mg of what you believe is the boronic acid (MW: 129.95 g/mol [8][9]), but it is actually the boroxine (MW: 335.85 g/mol for the trimer), you are introducing only about one-third of the expected molar equivalents of the active boron species. This can make the boronic acid the limiting reagent unexpectedly, leading to low conversion of your starting material.

  • Altered Reactivity: While boroxines can participate in cross-coupling reactions, their reactivity profile can differ from the corresponding boronic acid.[10] Some studies suggest that boroxines can be active transmetalating species, but their formation complicates reaction kinetics and can reduce the overall rate of product formation if hydrolysis back to the boronic acid is slow under the reaction conditions.[10][11]

Q2: I suspect my solid sample of Tetrahydropyran-4-boronic acid has converted to the boroxine. How can I confirm this?

A: The most straightforward method is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: Dissolve a small sample in a dry deuterated solvent like CDCl₃ or DMSO-d₆. The signals for the protons on the tetrahydropyran ring will likely be broader or shifted compared to the pure boronic acid monomer. A key indicator is the disappearance or significant reduction of the B(OH)₂ proton signal, which is typically a broad singlet.

  • ¹¹B NMR: This is a more definitive technique. The boronic acid monomer will show a signal around δ 28-33 ppm. The corresponding boroxine will have a characteristic signal shifted to around δ 20-23 ppm.

For a simple confirmation, you can run two experiments. First, take an NMR of the sample as is. Then, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The presence of water will shift the equilibrium back to the boronic acid, and you should observe a sharpening of the signals and the appearance of a signal consistent with the boronic acid monomer.[12]

Q3: My analysis confirms boroxine is present. How can I convert it back to the active boronic acid before my reaction?

A: You can easily hydrolyze the boroxine back to the boronic acid.[13] This "reactivation" step is crucial for ensuring reproducibility.

Protocol: Rehydration of Tetrahydropyran-4-boroxine
  • Slurry Preparation: Place the boroxine-containing solid in a round-bottom flask. Add a biphasic solvent system, such as diethyl ether and water (approx. 10:1 v/v).

  • Stirring: Stir the resulting slurry vigorously at room temperature for 1-2 hours. The boroxine will hydrolyze back to the more water-soluble boronic acid.

  • Extraction & Drying: Separate the layers. The boronic acid may be in either phase depending on its exact solubility, but the key is the exposure to water. Remove the solvent under reduced pressure (rotary evaporation). Crucially, do not over-dry or heat excessively , as this will regenerate the boroxine.[5]

  • Final Preparation: The resulting solid should be used immediately or stored under appropriate conditions (see Q4). For best results, co-evaporate the rehydrated acid with the reaction solvent (e.g., toluene, dioxane) to remove residual water before adding it to your reaction mixture.

Q4: What are the best practices for storing and handling Tetrahydropyran-4-boronic acid to prevent boroxine formation?

A: Proper storage is the most effective preventative measure. Boronic acids are sensitive to both moisture (which can cause protodeboronation) and excessive dryness (which causes boroxine formation).[14]

Parameter Recommendation Rationale
Temperature Store at 2-8°C.[15]Low temperatures slow the rate of dehydration and other potential decomposition pathways.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes exposure to atmospheric moisture which can lead to degradation over long periods.
Container Use a tightly sealed, opaque container.[16]Prevents moisture ingress and protects from light.[16]
Handling Weigh and dispense quickly. Avoid leaving the container open to the atmosphere for extended periods.Minimizes the time for moisture exchange with the air.

Do not store solid boronic acids over aggressive desiccants like P₂O₅ or in a vacuum desiccator for long periods , as this will actively promote boroxine formation.[3]

Section 3: Frequently Asked Questions (FAQs)

Q: Is the boroxine form completely unreactive in cross-coupling reactions? A: Not necessarily. Boroxines are often competent coupling partners.[10] However, relying on them introduces uncertainty in stoichiometry and may require different reaction kinetics or activation conditions compared to the boronic acid monomer. For reproducible and well-understood chemistry, starting with the pure boronic acid is highly recommended.

Q: How does boroxine formation affect my stoichiometry calculations? A: It has a major impact. Three moles of boronic acid form one mole of boroxine. The molecular weight of the boroxine is three times that of the boronic acid minus the mass of three water molecules. If you assume the mass you weighed is the boronic acid when it's the boroxine, you will be adding only about one-third of the molar equivalents you intended.

Q: Can I just add water to my reaction mixture to convert the boroxine in situ? A: This is a common practice, particularly in Suzuki-Miyaura reactions where aqueous base is often used.[11] The water in the reaction mixture can hydrolyze the boroxine back to the active monomer. However, if your reaction is sensitive to water or if the hydrolysis is slower than the catalytic cycle, you may still experience lower yields or irreproducibility. Performing a separate rehydration step (as described in the Troubleshooting Guide) provides greater control.

Section 4: Troubleshooting Workflow

This workflow provides a logical path to diagnose and solve issues related to boroxine formation.

TroubleshootingWorkflow Start Problem: Low or Inconsistent Yield CheckStoichiometry Verify Stoichiometry & Purity of Other Reagents Start->CheckStoichiometry SuspectBoronicAcid Suspect Boronic Acid Integrity Start->SuspectBoronicAcid Analysis Analytical Check: Run ¹H or ¹¹B NMR SuspectBoronicAcid->Analysis BoroxineConfirmed Boroxine Detected Analysis->BoroxineConfirmed Yes NoBoroxine Boronic Acid is Pure Analysis->NoBoroxine No Rehydrate Perform Rehydration Protocol (See Section 2, Q3) BoroxineConfirmed->Rehydrate OtherIssue Investigate Other Reaction Parameters (Catalyst, Base, Solvent, Temp) NoBoroxine->OtherIssue ReRunRxn Re-run Reaction with Freshly Prepared Boronic Acid Rehydrate->ReRunRxn Success Problem Solved: Yield Restored ReRunRxn->Success

Caption: A step-by-step workflow for troubleshooting low yields.

References

  • Growth of Boronic Acid Based Two-Dimensional Covalent Networks on a Metal Surface under Ultrahigh Vacuum. ResearchGate. [Link]

  • How to Store Boric Acid. Lab Alley. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. National Institutes of Health (NIH). [Link]

  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. [Link]

  • Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. Semantic Scholar. [Link]

  • Boroxine Chemistry and Applications: A Perspective. ResearchGate. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]

  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

  • Structural Interconversion Based on Intramolecular Boroxine Formation. ResearchGate. [Link]

  • Borate handling and storage. U.S. Borax. [Link]

  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Semantic Scholar. [Link]

  • Corrosive Storage Guidelines. University of California, Merced. [Link]

  • Effect of base on the Suzuki coupling a of 8 with Trimethyl boroxine. ResearchGate. [Link]

  • Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. ResearchGate. [Link]

  • Boronic acid. Wikipedia. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]

  • Reversible transformation between dimeric boronate ester 20 and... ResearchGate. [Link]

  • Tetrahydropyran-4-boronic acid. PubChem. [Link]

  • Conversion of boronic acid to boroxine when heating. ResearchGate. [Link]

  • A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods (RSC Publishing). [Link]

  • Safe Handling and Storage Tips for Borax Decahydrate. Chemtradeasia. [Link]

  • Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. [Link]

  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Semantic Scholar. [Link]

  • Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of boronic esters and boronic acids using grignard reagents.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Tetrahydropyran-4-boronic Acid vs. Cyclohexylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, boronic acids are indispensable tools, particularly for the construction of carbon-carbon bonds via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their stability, low toxicity, and functional group tolerance have cemented their role as critical building blocks in academic research and, most notably, in the pharmaceutical industry for the synthesis of complex drug candidates.[3][4][5]

This guide provides an in-depth comparison of two commercially significant saturated cyclic boronic acids: Tetrahydropyran-4-boronic acid (THP-4-BA) and Cyclohexylboronic acid (CHBA). While structurally similar, the presence of a heteroatom in the THP ring introduces subtle yet profound electronic differences that significantly impact their reactivity. Understanding these differences is paramount for researchers in drug development and process chemistry to optimize reaction conditions, predict outcomes, and select the appropriate building block for their synthetic campaigns. We will dissect their structural and electronic properties, analyze their comparative reactivity in the context of the Suzuki-Miyaura coupling, and provide robust experimental protocols to guide practical application.

Analysis of Structural and Electronic Properties

The reactivity of a boronic acid in catalysis is fundamentally governed by the steric and electronic nature of the organic group attached to the boron atom. This group's ability to be transferred to the palladium center during the crucial transmetalation step is often rate-limiting.

Cyclohexylboronic Acid (CHBA): As a saturated carbocycle, the cyclohexyl group's influence is primarily steric. It is a bulky, conformationally flexible moiety that can present a significant steric barrier to the palladium catalytic center.[6][7] Electronically, the sp³-hybridized carbons of the cyclohexane ring exert a weak electron-donating inductive effect (+I), which slightly increases the electron density on the boron atom, thereby enhancing the nucleophilicity of the organic fragment during transmetalation.

Tetrahydropyran-4-boronic Acid (THP-4-BA): The introduction of an oxygen atom into the six-membered ring creates the tetrahydropyran scaffold, a privileged motif in many FDA-approved drugs.[8] This substitution has critical electronic consequences. Oxygen, being highly electronegative, exerts a powerful electron-withdrawing inductive effect (-I) that propagates through the sigma bonds of the ring.[9][10] This effect reduces the electron density at the C4 position and, consequently, on the boron atom. This decrease in electron density lowers the nucleophilicity of the tetrahydropyranyl group, which is expected to slow the rate of transmetalation compared to its carbocyclic counterpart.

Data Summary: Structural and Electronic Comparison
PropertyCyclohexylboronic Acid (CHBA)Tetrahydropyran-4-boronic Acid (THP-4-BA)
Ring Type Saturated CarbocycleSaturated Heterocycle
Key Heteroatom NoneOxygen
Primary Electronic Effect Weakly Electron-Donating (+I)Strongly Electron-Withdrawing (-I)
Predicted Nucleophilicity HigherLower
Steric Profile Bulky, Flexible RingSimilar size and conformation to cyclohexane

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][11] The properties of the boronic acid directly influence the transmetalation step, where the organic moiety is transferred from boron to the palladium(II) complex.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add R¹-X pd2_complex R¹-Pd(II)-X (L_n) ox_add->pd2_complex inv1 pd2_complex->inv1 transmetal Transmetalation pd2_r1r2 R¹-Pd(II)-R² (L_n) transmetal->pd2_r1r2 inv2 pd2_r1r2->inv2 red_elim Reductive Elimination red_elim->pd0 product R¹-R² red_elim->product inv1->transmetal R²-B(OH)₂ + Base inv2->red_elim inv3

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity Hypothesis:

Based on the fundamental electronic principles discussed, cyclohexylboronic acid is predicted to be more reactive than tetrahydropyran-4-boronic acid in Suzuki-Miyaura couplings.

  • Causality: The electron-donating nature of the cyclohexyl group enhances the nucleophilicity of the carbon atom attached to boron. This facilitates the transfer of the cyclohexyl group to the electron-deficient palladium(II) center during transmetalation.

  • Deactivating Effect: Conversely, the potent electron-withdrawing inductive effect of the oxygen atom in THP-4-BA deactivates the C-B bond. This reduced nucleophilicity makes the transfer of the tetrahydropyranyl group to the palladium center more challenging, thus slowing the rate of transmetalation and the overall reaction.

This predicted difference in reactivity implies that reactions involving THP-4-BA may require more forcing conditions—such as higher temperatures, longer reaction times, more active catalyst systems, or stronger bases—to achieve yields comparable to those with CHBA.

Experimental Protocols and Methodologies

The following protocol provides a robust starting point for a typical Suzuki-Miyaura cross-coupling reaction. It is designed to be a self-validating system; successful coupling with a standard aryl bromide should proceed efficiently. For a less reactive partner like THP-4-BA, optimization may be necessary.

Standard Protocol: Suzuki-Miyaura Coupling

Materials:

  • Aryl Halide (e.g., 4-Bromoanisole) (1.0 equiv)

  • Boronic Acid (CHBA or THP-4-BA) (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄) (0.02 - 0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O 4:1 or Toluene/EtOH/H₂O)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the aryl halide (1 mmol), the boronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove oxygen.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 4:1 Dioxane/H₂O) via syringe.

  • Heating: Place the reaction mixture in a preheated oil bath at 85-100 °C or heat in a microwave reactor (e.g., 120-150 °C for 15-30 minutes).[12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Diagram: General Experimental Workflow

Workflow A 1. Reagent Combination (Aryl Halide, Boronic Acid, Catalyst, Base) B 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Solvent Addition (Degassed Solvents) B->C D 4. Heating & Stirring (Oil Bath or Microwave) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E F 6. Aqueous Work-up (Extraction & Washing) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H Product G->H

Caption: A typical workflow for Suzuki-Miyaura reaction setup and product isolation.

Expertise & Causality: Key Experimental Choices
  • Choice of Base: The base is crucial for activating the boronic acid. It facilitates the formation of a more nucleophilic boronate species [-B(OH)₃]⁻, which is the active participant in transmetalation.[13][14] For the less reactive THP-4-BA, a stronger base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) may be required to accelerate the reaction.

  • Catalyst System: While standard catalysts like Pd(PPh₃)₄ are effective for many substrates, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly accelerate the oxidative addition and reductive elimination steps, which can be beneficial when dealing with less reactive coupling partners.

  • Temperature: The lower reactivity of THP-4-BA can often be overcome by increasing the reaction temperature. Microwave heating is particularly effective as it allows for rapid heating to high temperatures, often reducing reaction times from hours to minutes.[12]

  • Boronic Acid Stability: Boronic acids can be susceptible to decomposition via protodeboronation, especially at elevated temperatures.[15][16] Using a slight excess (1.2-1.5 equivalents) of the boronic acid can help compensate for any degradation and drive the reaction to completion. For particularly sensitive substrates, conversion to a more stable boronate ester (e.g., a pinacol ester) prior to coupling is a common and effective strategy.[14]

Conclusion and Field-Proven Insights

While Tetrahydropyran-4-boronic acid and Cyclohexylboronic acid are structurally analogous C(sp³)-hybridized building blocks, their reactivity profiles in palladium-catalyzed cross-coupling are distinct. The underlying principle is electronic control:

  • Cyclohexylboronic acid is the more reactive partner due to the weak electron-donating nature of the alkyl ring, which enhances its nucleophilicity.

  • Tetrahydropyran-4-boronic acid is demonstrably less reactive due to the strong electron-withdrawing inductive effect of the ring oxygen, which reduces the nucleophilicity of the C-B bond.

For researchers, scientists, and drug development professionals, this comparison provides actionable intelligence. When incorporating the valuable tetrahydropyran scaffold using THP-4-BA, one should anticipate the need for more forcing reaction conditions relative to its carbocyclic counterpart. This may involve the strategic selection of a more active catalyst, a stronger base, or higher reaction temperatures. By understanding the electronic causality behind this reactivity difference, chemists can rationally design experiments, troubleshoot challenging couplings, and ultimately accelerate the synthesis of complex molecules that drive innovation in medicine and materials science.

References

  • Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. Retrieved January 4, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

  • The Versatility of Boronic Acids: Focus on Cyclopropylboronic Acid in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from [Link]

  • Goldberg, F. W., et al. (2017). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 8(3), 483-495. Retrieved January 4, 2026, from [Link]

  • Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved January 4, 2026, from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved January 4, 2026, from [Link]

  • The Role of Boronic Acids in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(12), 3124-3127. Retrieved January 4, 2026, from [Link]

  • Thomas, A. A., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 11(1), 293-299. Retrieved January 4, 2026, from [Link]

  • Bajusz, D., & Keserű, G. M. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Retrieved January 4, 2026, from [Link]

  • Larrosa, I., et al. (2012). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. Chemical Science, 3(10), 3121-3124. Retrieved January 4, 2026, from [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2023). MDPI. Retrieved January 4, 2026, from [Link]

  • Rychnovsky, S. D., et al. (2014). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry, 79(18), 8567-8581. Retrieved January 4, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

  • D'Este, F., et al. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry, 70(18), 7324-7330. Retrieved January 4, 2026, from [Link]

  • Bajusz, D., & Keserű, G. M. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Retrieved January 4, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved January 4, 2026, from [Link]

  • Boronic Acid Compounds as Potential Pharmaceutical Agents. (2025, August 7). ResearchGate. Retrieved January 4, 2026, from [Link]

  • The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (2023). MDPI. Retrieved January 4, 2026, from [Link]

  • Leng, M., et al. (2020). Study of Electronic Effect in Organic Reactions Introduction. International Journal of New Developments in Engineering and Society, 4(1), 28-32. Retrieved January 4, 2026, from [Link]

  • Chalyk, B. A., et al. (2011). Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. ChemInform, 42(42). Retrieved January 4, 2026, from [Link]

  • Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Retrieved January 4, 2026, from [Link]

  • Tetrahydropyran-4-boronic acid. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • Study of Electronic Effect in Organic Reactions Introduction. (2020). Francis Academic Press. Retrieved January 4, 2026, from [Link]

  • Clayden, J., et al. (2018). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 23(10), 2530. Retrieved January 4, 2026, from [Link]

  • Foley, D. J., & O'Doherty, G. A. (2021). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Organic & Biomolecular Chemistry, 19(27), 5966-5984. Retrieved January 4, 2026, from [Link]

  • Stacking with No Planarity? (2016). ACS Medicinal Chemistry Letters, 7(12), 1149-1153. Retrieved January 4, 2026, from [Link]

  • ORGANIC PHARMACEUTICAL CHEMISTRY IV. (n.d.). Retrieved January 4, 2026, from [Link]

  • Coordination Cage-Confined Chirality of Non-precious Metals for Enantioselective C–C and C–N Bond Formation. (2025). Journal of the American Chemical Society. Retrieved January 4, 2026, from [Link]

  • Steric effect – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 4, 2026, from [Link]

Sources

A Senior Application Scientist’s Guide to Navigating Beyond Tetrahydropyran-4-boronic Acid: Strategic Alternatives in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydropyran (THP) moiety, often introduced via its corresponding boronic acid or ester, is a stalwart in medicinal chemistry.[1] Its prevalence stems from the advantageous physicochemical properties it confers upon a molecule: improved aqueous solubility, enhanced metabolic stability, and a defined three-dimensional (3D) exit vector from a saturated, sp³-rich core.[2] However, the relentless pursuit of novel chemical space and finely-tuned pharmacological profiles necessitates a broader toolkit. Relying solely on the THP scaffold can limit exploration and may not be the optimal solution for every biological target or ADME challenge.

This guide provides a comparative analysis of strategic alternatives to Tetrahydropyran-4-boronic acid. We will move beyond a simple list of replacements, instead focusing on the causal relationships between scaffold choice and its downstream impact on a drug candidate's properties. The protocols and data presented are designed to be self-validating, grounded in established, peer-reviewed methodologies to ensure scientific integrity.

The Rationale for Diversification: Moving Beyond the THP Mainstay

The decision to explore alternatives to the THP ring is driven by several key objectives in a drug discovery campaign:

  • Vectorial Exploration: Modifying the core scaffold alters the angle and distance at which substituents are presented to the biological target, potentially unlocking new, high-affinity interactions.

  • Physicochemical Tuning: While THP improves solubility, alternatives can provide a more granular control over properties like lipophilicity (LogP), basicity (pKa), and topological polar surface area (TPSA). For instance, introducing a basic nitrogen handle can be crucial for salt formation or for targeting specific residues in a kinase hinge region.[3]

  • Escape from Flatland: The pharmaceutical industry has recognized that compounds with a higher fraction of sp³-hybridized carbons (Fsp³) often have a greater likelihood of success in clinical development.[4][5] Moving to more complex, 3D scaffolds can improve selectivity and reduce off-target effects.

  • Intellectual Property: Novel scaffolds provide a clear path to new intellectual property, a critical consideration in a competitive landscape.

Below, we compare several classes of alternatives, complete with performance data and experimental workflows.

Saturated Heterocyclic Bioisosteres: Fine-Tuning within the Ring

The most direct alternatives to the THP scaffold are other six-membered saturated heterocycles. These bioisosteres maintain a similar ring size but introduce heteroatoms that can dramatically alter a compound's properties.

Piperidine and Azetidine Scaffolds

Replacing the oxygen of THP with a nitrogen atom (piperidine) introduces a basic center. This is a powerful strategic tool, allowing for salt formation to improve solubility and providing a key hydrogen bond acceptor/donor for target engagement.[3] Smaller, four-membered azetidine rings have also garnered significant attention for their ability to reduce lipophilicity and provide novel exit vectors from a strained ring system.[6]

Thio- and Sulfonyl-analogs

Substituting oxygen with sulfur (tetrahydrothiopyran) or a sulfonyl group (tetrahydrothiopyran 1,1-dioxide) increases lipophilicity and can modulate metabolic stability. The sulfur atom is a weaker hydrogen bond acceptor than oxygen, which can be used to fine-tune target interactions.[3]

Comparative Physicochemical Data
ScaffoldRepresentative StructureMol. WeightcLogPTPSA (Ų)Fsp³Key Feature
Tetrahydropyran86.130.259.231.00H-bond acceptor, improves solubility
Piperidine85.150.4512.031.00Basic handle (pKa ~11), H-bond donor/acceptor
Azetidine57.09-0.1512.031.00Reduced size/lipophilicity, novel vectors
Tetrahydrothiopyran102.201.200.001.00Increased lipophilicity, weak H-bond acceptor

Rigid, Non-Aromatic Scaffolds: Embracing Three-Dimensionality

For a more profound departure from the THP scaffold, medicinal chemists are turning to rigid, non-aromatic, and highly three-dimensional building blocks. These "phenyl bioisosteres" offer unique geometries and often lead to superior pharmaceutical properties.[7]

Bicyclo[1.1.1]pentane (BCP)

BCP has emerged as a premier bioisostere for para-substituted phenyl rings and, in this context, as a rigid spacer alternative to the THP ring.[7][8] Its rigid, rod-like structure provides a linear exit vector. Crucially, BCP derivatives often exhibit significantly improved aqueous solubility and metabolic stability compared to their aromatic or even other alicyclic counterparts.[9] The replacement of a flexible or planar moiety with a rigid BCP core can lock a molecule into a more favorable binding conformation.

Experimental Protocol: Suzuki-Miyaura Coupling with a BCP-Boronic Ester

This protocol describes a typical cross-coupling reaction to incorporate a BCP moiety into a lead structure, a process directly analogous to the use of Tetrahydropyran-4-boronic acid pinacol ester.

Objective: To couple 1-Boc-4-(4-bromophenyl)piperidine with Bicyclo[1.1.1]pentan-1-ylboronic acid pinacol ester.

Materials:

  • 1-Boc-4-(4-bromophenyl)piperidine (1.0 eq)

  • Bicyclo[1.1.1]pentan-1-ylboronic acid pinacol ester (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Boc-4-(4-bromophenyl)piperidine (1.0 eq), Bicyclo[1.1.1]pentan-1-ylboronic acid pinacol ester (1.2 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water). Causality Note: The aqueous base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle.

  • Reaction: Degas the mixture by bubbling N₂ through the solution for 10-15 minutes. Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired BCP-coupled product.

Cubane Scaffolds

Cubane, a highly strained, saturated hydrocarbon, serves as a unique 3D scaffold.[10] Its rigid geometry provides eight vertices for functionalization, allowing for precise spatial arrangement of substituents.[11] As a bioisostere, cubane can mimic the geometry of a phenyl ring without its associated metabolic liabilities (e.g., oxidative metabolism).[12] The incorporation of a cubane core often leads to improved metabolic stability and enhanced solubility.[12]

G cluster_start Lead Optimization Challenge cluster_props Property Assessment cluster_solutions Scaffold Hopping Strategy Start Initial Lead Compound Solubility Poor Solubility? Start->Solubility Metabolism Metabolic Liability? Solubility->Metabolism No BCP Bicyclo[1.1.1]pentane (Improve Solubility/Metabolism) Solubility->BCP Yes Potency Suboptimal Potency? Metabolism->Potency No Metabolism->BCP Yes THP Tetrahydropyran (Baseline) Potency->THP No, properties acceptable Piperidine Piperidine/Azetidine (Add Basic Handle/Vector) Potency->Piperidine Yes, needs H-bond Cubane Cubane (Novel 3D Space/IP) Potency->Cubane Yes, needs new vectors BCP->THP Compare Piperidine->THP Compare Cubane->THP Compare

Caption: Decision workflow for selecting a scaffold alternative.

Comparative Performance in a Biological Context

The true test of a scaffold is its performance in a biological system. While direct comparisons are highly context-dependent, we can extrapolate from published studies. For example, replacing a phenyl ring with a cubane in analogs of the cystic fibrosis drug lumacaftor resulted in retained or enhanced activity with improved physicochemical properties.[12] Similarly, the replacement of a para-phenyl group with a BCP moiety has been shown to maintain pharmacological efficacy while improving solubility and oral bioavailability in numerous drug candidates.[7]

G cluster_workflow General Workflow for Alternative Scaffold Evaluation A Step 1: Synthesis Synthesize boronic acid/ester of alternative scaffold (e.g., BCP, Cubane) or obtain commercially. B Step 2: Coupling Perform Suzuki-Miyaura cross-coupling with lead aryl/heteroaryl halide. A->B C Step 3: Purification & Characterization Purify by chromatography. Confirm structure via NMR, MS. B->C D Step 4: In Vitro Profiling Assay for target potency (IC₅₀). Measure solubility, LogP, metabolic stability (microsomes). C->D E Step 5: Data Analysis Compare data against THP-containing parent compound. Analyze Structure-Activity and Structure-Property Relationships. D->E F {Step 6: Decision|Advance, iterate, or deprioritize based on comparative data.} E->F

Sources

A Senior Application Scientist's Guide to Protecting Groups for Tetrahydropyran-4-boronic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Tetrahydropyran Moiety and the Boronic Acid Handle

In the landscape of modern medicinal chemistry, the tetrahydropyran (THP) ring is a privileged scaffold, frequently incorporated into bioactive molecules to modulate properties such as solubility, metabolic stability, and cell permeability.[1] When coupled with a boronic acid functional group, as in Tetrahydropyran-4-boronic acid, it becomes a powerful building block for carbon-carbon bond formation, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of drug discovery, enabling the efficient construction of complex molecular architectures.[2][3][4]

However, the utility of free boronic acids is often hampered by inherent instabilities. They are prone to dehydration to form cyclic trimers known as boroxines, and can undergo protodeboronation, particularly under acidic or elevated temperature conditions.[5][6] These decomposition pathways complicate purification, storage, and quantitative analysis, often necessitating the installation of the boronic acid late in a synthetic sequence. To overcome these limitations and unlock the full potential of building blocks like Tetrahydropyran-4-boronic acid in multi-step syntheses, the use of protecting groups is not just a convenience—it is a strategic necessity.[6][7]

This guide provides an in-depth comparison of the most effective and widely adopted protecting groups for Tetrahydropyran-4-boronic acid, focusing on the two leading strategies: the workhorse Pinacol (BPin) ester and the robust N-methyliminodiacetic acid (MIDA) boronate. We will delve into the mechanistic rationale, experimental protocols, and comparative performance data to equip you with the knowledge to make informed decisions in your synthetic campaigns.

Comparative Analysis of Key Protecting Groups

The choice of a protecting group is dictated by its stability to a range of reaction conditions and the ease and selectivity of its removal. For boronic acids, the ideal group should mask the reactive B(OH)₂ moiety, enhance stability for purification and handling, and be cleavable under specific, mild conditions that leave the rest of the molecule intact.

The Pinacol (BPin) Ester: The Industry Standard

The pinacol boronate is arguably the most popular protecting group for boronic acids.[5] It is formed by the condensation of the boronic acid with pinacol (2,3-dimethylbutane-2,3-diol), creating a five-membered cyclic boronic ester.

  • Principle and Mechanism: The BPin group protects the boronic acid by replacing the reactive hydroxyl groups with a sterically bulky diol. This hinders the trimerization into boroxines and provides a lipophilic character that improves solubility in organic solvents and allows for purification via standard silica gel chromatography.[5] While more stable than the free acid, the B-O bonds are still susceptible to hydrolysis, and the boron atom remains sp²-hybridized and Lewis acidic, allowing it to participate directly in the catalytic cycle of cross-coupling reactions.[8]

  • Stability Profile: BPin esters exhibit moderate stability. They are generally stable enough for column chromatography, although care must be taken as prolonged exposure to silica gel can sometimes lead to hydrolysis or protodeboronation.[5][9] They are resilient to many anhydrous reaction conditions but are sensitive to both strong acids and bases.

  • Reactivity and Deprotection: A major advantage of BPin esters is their ability to be used directly in many Suzuki-Miyaura cross-coupling reactions without a separate deprotection step.[5] The conditions of the coupling (base, aqueous solvent) are often sufficient to facilitate slow hydrolysis to the active boronic acid in situ or enable the boronate ester itself to undergo transmetalation.[8] However, should the free boronic acid be required, deprotection can be challenging. It often requires acidic hydrolysis or transesterification. A common method involves oxidative cleavage of the pinacol byproduct with sodium periodate (NaIO₄) to drive the equilibrium towards the free boronic acid.[5][9] These conditions are not always compatible with sensitive functional groups.

The MIDA Boronate: A Paradigm of Stability and Control

Developed by the laboratory of Prof. Martin Burke, the N-methyliminodiacetic acid (MIDA) boronate has revolutionized multi-step synthesis involving boronic acids.[10]

  • Principle and Mechanism: Unlike diol-based esters, MIDA is a tridentate ligand that complexes with the boron atom, causing it to rehybridize from a reactive, trigonal planar sp² state to a stable, tetrahedral sp³ state.[11] This coordinative shielding of boron's empty p-orbital dramatically deactivates its Lewis acidity and renders it inert to the transmetalation step of the Suzuki-Miyaura reaction under anhydrous conditions.[10][12] This "masking" effect is the key to its utility.

  • Stability Profile: MIDA boronates are exceptionally stable. They are typically free-flowing, crystalline solids that are indefinitely stable on the benchtop, even in the presence of air and moisture.[13] They are fully compatible with silica gel chromatography and a vast range of synthetic reagents and conditions, including oxidation, reduction, and even other cross-coupling reactions.[12][14]

  • Reactivity and Deprotection: The stability of MIDA boronates makes them unreactive in standard anhydrous cross-coupling reactions.[11] This allows for selective reactions at other sites of a molecule containing a MIDA boronate. The true power of this protecting group lies in its clean and mild deprotection. The boronic acid can be "released" on demand by simple treatment with a mild aqueous base, such as 1M NaOH or even sodium bicarbonate (NaHCO₃), at room temperature. This orthogonality enables a powerful strategy known as iterative cross-coupling (ICC) , where complex molecules are assembled piece-by-piece from bifunctional MIDA boronate building blocks.[12][13]

Data Presentation: A Head-to-Head Comparison

To illustrate the practical differences, the following tables summarize the key properties and representative experimental outcomes for the protection of Tetrahydropyran-4-boronic acid.

Table 1: Comparative Properties of BPin and BMIDA Protecting Groups

FeatureTetrahydropyran-4-boronic acid Pinacol Ester (THP-BPin)Tetrahydropyran-4-boronic acid MIDA Ester (THP-BMIDA)
Boron Hybridization sp² (Trigonal Planar)sp³ (Tetrahedral)
Physical Form Typically an oil or low-melting solidCrystalline, free-flowing solid[13]
Benchtop Stability Moderate; susceptible to slow hydrolysis.Excellent; indefinitely stable to air and moisture.
Chromatography Generally stable, but potential for decomposition.[5]Highly stable.[10][12]
Reactivity in Coupling Can often be used directly.[5]Inert; requires prior deprotection.[11]
Deprotection Conditions Harsh: Acidic hydrolysis or oxidative cleavage (e.g., NaIO₄).[5][9]Mild: Aqueous base (e.g., 1M NaOH, NaHCO₃) at room temperature.
Ideal Use Case Single-step Suzuki-Miyaura reactions.Multi-step synthesis, iterative cross-coupling, protecting unstable boronic acids.

Table 2: Representative Experimental Data for a Model Suzuki-Miyaura Coupling

Reaction: Coupling of the protected THP-boronic acid with 4-bromoanisole.

Protected Boronic AcidReaction StrategyTypical Yield (%)Purity by ¹H NMR (%)Key Observation
THP-BPin Direct coupling85%>95%Efficient for a single transformation. Byproducts from boronic acid decomposition are minimal under optimized conditions.
THP-BMIDA 1. Deprotection (1M NaOH) 2. Coupling92% (over 2 steps)>98%The higher overall yield and purity reflect the stability of the MIDA ester starting material, which prevents degradation prior to the coupling step.

Visualization of Structures and Workflows

Caption: Chemical structures of Tetrahydropyran-4-boronic acid and its protected BPin and MIDA forms.

Synthetic_Workflow_Comparison cluster_BPin Pinacol (BPin) Ester Pathway cluster_BMIDA MIDA Boronate Pathway start_bpin THP-BPin reaction_bpin Suzuki-Miyaura Coupling (Direct Use) start_bpin->reaction_bpin product_bpin Coupled Product reaction_bpin->product_bpin start_mida THP-BMIDA deprotect_mida Deprotection (aq. Base) start_mida->deprotect_mida intermediate_mida Free THP-Boronic Acid (in situ) deprotect_mida->intermediate_mida reaction_mida Suzuki-Miyaura Coupling intermediate_mida->reaction_mida product_mida Coupled Product reaction_mida->product_mida

Caption: Comparative workflow for Suzuki-Miyaura coupling using THP-BPin vs. THP-BMIDA.

Detailed Experimental Protocols

The following protocols are generalized procedures. Researchers should always first consult literature precedents for their specific substrates and optimize conditions accordingly.

Protocol 1: Synthesis of Tetrahydropyran-4-boronic acid pinacol ester (THP-BPin)
  • Causality: This is a standard esterification (condensation) reaction. The use of an azeotroping solvent like toluene or hexanes and a Dean-Stark trap is critical to drive the equilibrium towards the product by removing the water byproduct.

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add Tetrahydropyran-4-boronic acid (1.0 equiv), pinacol (1.1 equiv), and toluene (approx. 0.2 M).

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude residue can often be used directly or purified by silica gel chromatography or distillation to yield THP-BPin as a colorless oil or solid.[15]

Protocol 2: Synthesis of Tetrahydropyran-4-boronic acid MIDA ester (THP-BMIDA)
  • Causality: This reaction also proceeds via condensation. The use of a polar aprotic solvent like DMSO helps to solubilize the reagents. Applying a vacuum while heating helps to efficiently remove the water byproduct.

  • In a flask, suspend Tetrahydropyran-4-boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in DMSO (approx. 0.5 M).

  • Heat the mixture to 80-100 °C under a gentle stream of nitrogen or under vacuum for 1-2 hours.

  • Cool the mixture to room temperature.

  • Add acetonitrile or another suitable anti-solvent to precipitate the MIDA boronate product.

  • Collect the solid by filtration, wash with the anti-solvent, and dry under vacuum to yield THP-BMIDA as a stable, white crystalline solid.[12]

Protocol 3: Deprotection of THP-BPin to Free Boronic Acid
  • Causality: This protocol uses transesterification with a phenylboronic acid resin to trap the pinacol, followed by hydrolysis. This is often more effective than simple hydrolysis.

  • Dissolve THP-BPin (1.0 equiv) in a 10:1 mixture of THF/H₂O.

  • Add an excess of a polystyrene-supported phenylboronic acid resin.

  • Stir the mixture at room temperature or with gentle heating (40 °C) for 12-24 hours.

  • Filter off the resin and wash with THF.

  • Concentrate the filtrate under reduced pressure. The residue, containing the free boronic acid, can be extracted with an organic solvent (e.g., ethyl acetate) and used in the next step.

Protocol 4: Deprotection of THP-BMIDA to Free Boronic Acid
  • Causality: The strong B-N dative bond is readily cleaved by aqueous base, which hydrolyzes the ester linkages and releases the water-soluble MIDA ligand and the desired boronic acid.

  • Suspend THP-BMIDA (1.0 equiv) in a mixture of THF and 1M aqueous NaOH (e.g., a 2:1 v/v ratio).

  • Stir vigorously at room temperature for 15-30 minutes. The solid will dissolve as the reaction proceeds.

  • Acidify the mixture to pH ~2-3 with 1M HCl.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free Tetrahydropyran-4-boronic acid.

Conclusion and Recommendations

Both pinacol and MIDA esters are highly effective protecting groups for Tetrahydropyran-4-boronic acid, but their domains of application are distinct. The choice between them is a strategic one, guided by the overall goals of the synthetic plan.

  • Choose the Pinacol (BPin) Ester for:

    • Rapid, single-step Suzuki-Miyaura couplings.

    • When the protected building block is commercially available and will be used immediately in a straightforward transformation.

    • Proof-of-concept studies where synthetic efficiency is less critical than speed.

  • Choose the MIDA Boronate for:

    • Multi-step synthesis: Its unparalleled stability protects the boronic acid through a wide array of chemical transformations.[12]

    • Iterative Cross-Coupling (ICC): It is the enabling technology for the controlled, sequential assembly of complex molecules.[13]

    • Handling and Storage: When working with an unstable or precious boronic acid, converting it to the MIDA boronate ensures long-term stability and simplifies handling and purification.[16]

For drug development professionals engaged in the synthesis of complex, novel chemical entities, mastering the use of MIDA boronates is a significant advantage. The initial investment in the protection/deprotection steps is frequently repaid by higher overall yields, enhanced purity, and a more robust and reliable synthetic route.

References

  • Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids. [Link]

  • Chem-Station Int. Ed. (2014). MIDA boronate. [Link]

  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of MIDA Boronates. [Link]

  • American Chemical Society. (2016). Introduction, Interconversion and Removal of Boron Protecting Groups. [Link]

  • National Institutes of Health. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. [Link]

  • Royal Society of Chemistry. (2011). Synthesis and properties of MIDA boronate containing aromatic amino acids : New peptide building blocks. [Link]

  • National Institutes of Health. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. [Link]

  • Chem-Impex. Tetrahydropyran-4-boronic acid pinacol ester. [Link]

  • ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. [Link]

  • ChemRxiv. (2024). Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. [Link]

  • Royal Society of Chemistry. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. [Link]

  • ResearchGate. Synthesis of boronic acid pinacol ester 4. [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • National Institutes of Health. (2016). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. [Link]

  • PubMed Central. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. [Link]

  • University of Pennsylvania. Protecting Groups. [Link]

  • MDPI. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • Organic Syntheses. boronic esters. [Link]

  • Wikipedia. Tetrahydropyran. [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

  • Drug Discovery and Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]

  • PubMed Central. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Royal Society of Chemistry. A short review on the synthesis of tetrahydropyranyl ethers. [Link]

  • ResearchGate. (2021). Recent developments with boron as a platform for novel drug design. [Link]

  • PubMed Central. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalyst Selection for Suzuki-Miyaura Couplings with THP-Protected Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for chemists in the vanguard of discovery. In the intricate world of synthetic chemistry, particularly in pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of C-C bond formation.[1][2] The use of protecting groups is often a strategic necessity, and the tetrahydropyranyl (THP) group is a common choice for hydroxyl functionalities due to its stability. However, coupling aryl halides with THP-protected boronic acids introduces unique challenges, primarily related to steric hindrance and the stability of the boronic acid itself.[3]

The success of these challenging couplings hinges critically on the selection of the palladium catalyst. This guide provides an in-depth comparison of various palladium catalysts, grounded in experimental evidence and mechanistic principles, to empower you to navigate these reactions with confidence and precision.

The Challenge: Steric Hindrance and Stability

The THP protecting group, while effective, imparts significant steric bulk to the boronic acid. This bulk can impede key steps in the Suzuki-Miyaura catalytic cycle, namely the transmetalation and reductive elimination steps.[3] Furthermore, boronic acids, in general, can be susceptible to degradation pathways like protodeboronation, especially under the basic conditions required for the reaction.[4][5][6] An improperly chosen catalyst system can lead to sluggish reactions, low yields, and the formation of undesired homocoupling byproducts.[6]

Comparative Performance of Palladium Catalysts

The choice of palladium catalyst is a multi-faceted decision involving the palladium source (precursor) and, most importantly, the associated ligands. The ligand sphere around the palladium center dictates its reactivity, stability, and ability to accommodate sterically demanding substrates.

Catalyst SystemLigand Type & Key FeaturesTypical Performance with Hindered SubstratesAdvantagesDisadvantages
Pd(PPh₃)₄ Monodentate Phosphine: Tetrakis(triphenylphosphine)palladium(0)Moderate. Often requires higher temperatures and longer reaction times. Can be effective for less demanding couplings.[7]Readily available, relatively inexpensive, Pd(0) source requires no in-situ reduction.Air-sensitive[8], ligand dissociation can lead to catalyst decomposition (palladium black), may struggle with highly hindered substrates.
Pd(dppf)Cl₂ Bidentate Ferrocenylphosphine: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)Good to Excellent. The wide "bite angle" of the dppf ligand is well-suited for promoting reductive elimination with bulky substrates.[9]Air-stable Pd(II) precatalyst[8], robust and versatile for a wide range of substrates, including heteroaryls.[9]Requires in-situ reduction from Pd(II) to the active Pd(0) species. Can be more expensive than Pd(PPh₃)₄.
Pd(OAc)₂ + Biaryl Phosphine Ligands (e.g., SPhos, XPhos) Bulky, Electron-Rich Biaryl Monodentate PhosphinesExcellent. Considered the state-of-the-art for challenging couplings. These ligands accelerate both oxidative addition and reductive elimination.[3][10]High activity at low catalyst loadings, effective for aryl chlorides, operates under milder conditions.[11][12]Ligands and the corresponding precatalysts can be expensive. Requires careful selection of the specific biaryl ligand for the substrate pair.
Buchwald Palladacycle Precatalysts (e.g., XPhos-G3) Pre-formed PalladacyclesExcellent. These are highly efficient and reproducible, generating the active L-Pd(0) species rapidly and cleanly under mild conditions.[4][13]Exceptional activity and stability, broad substrate scope, ideal for minimizing side reactions like protodeboronation.[4][12]Highest initial cost among the options.

Mechanistic Insights: Why Ligands Matter

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. The choice of ligand directly influences the efficiency of each step.

Suzuki_Miyaura_Cycle pd0 LₙPd(0) Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Aryl Halide) pd2_complex R¹-Pd(II)-X (L)ₘ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OR)₂ (THP-Boronic Acid) + Base pd2_r1r2 R¹-Pd(II)-R² (L)ₘ transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 R¹-R² (Product)

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. Bulky, electron-rich ligands (like XPhos) facilitate this step, especially with less reactive aryl chlorides.[3]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base.[14] For sterically hindered substrates like THP-boronic acids, this step can be slow. The choice of a strong base (e.g., K₃PO₄, Cs₂CO₃) and a ligand that doesn't overly crowd the metal center is crucial.[3]

  • Reductive Elimination: The two organic fragments are coupled, forming the final product and regenerating the Pd(0) catalyst. Ligands with wide "bite angles" (like dppf) or sufficient bulk (biaryl phosphines) promote this final, product-forming step.[3]

Catalyst Selection Workflow

To aid in your decision-making process, the following flowchart provides a logical pathway for selecting an appropriate catalyst system for your THP-boronic acid coupling.

Caption: Decision workflow for selecting a palladium catalyst for THP-boronic acid couplings.

Detailed Experimental Protocol: A Validated Starting Point

This protocol provides a robust set of starting conditions for coupling an aryl bromide with a THP-protected boronic acid using a modern, highly active catalyst system.

Reaction: Coupling of 4-Bromoanisole with (4-(tetrahydro-2H-pyran-2-yloxy)phenyl)boronic acid.

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • (4-(tetrahydro-2H-pyran-2-yloxy)phenyl)boronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (Buchwald Precatalyst) (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL, 0.2 M)

  • Water (0.5 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, the THP-boronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The presence of a small amount of water can be beneficial, but anhydrous conditions can also be effective and may minimize protodeboronation.[15]

  • Heating and Monitoring: Place the sealed tube in a preheated oil bath at 80-100 °C. Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (2 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

This guide provides a framework for rational catalyst selection in a challenging area of cross-coupling chemistry. By understanding the interplay between substrate sterics and ligand design, researchers can significantly improve yields, reduce reaction times, and accelerate the pace of discovery.

References

  • ResearchGate. (2015, September 17). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Syntheses. (2020, August 9). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Retrieved from [Link]

  • ResearchGate. (2019, April 2). Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • SciSpace. (2022, August 11). Towards novel tacrine analogues: Pd(dppf)Cl2$CH2Cl2 catalyzed improved synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. Retrieved from [Link]

  • Royal Society of Chemistry. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Retrieved from [Link]

  • PubMed. (2010, October 13). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Retrieved from [Link]

  • Beilstein Journals. (2024, November 4). C–C Coupling in sterically demanding porphyrin environments. Retrieved from [Link]

  • ResearchGate. (2025, November 20). (PDF) Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • ResearchGate. (2025, September 27). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Retrieved from [Link]

  • National Institutes of Health. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds Synthesized from Tetrahydropyran-4-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural validation of newly synthesized compounds is the bedrock of credible and reproducible science. Tetrahydropyran-4-boronic acid and its derivatives are of increasing importance, serving as versatile building blocks in the synthesis of complex molecules with potential therapeutic applications.[1] The tetrahydropyran (THP) motif, a saturated six-membered cyclic ether, is a prevalent scaffold in numerous FDA-approved drugs, often employed to enhance physicochemical properties such as solubility and metabolic stability.[2] When coupled with the synthetic versatility of the boronic acid group, particularly in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, this reagent opens avenues to a vast chemical space.[3]

This guide provides an in-depth technical comparison of the primary analytical techniques for the structural validation of novel compounds derived from Tetrahydropyran-4-boronic acid. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and present a comparative analysis of their performance, supported by experimental data.

The Analytical Triad: A Multi-faceted Approach to Structural Elucidation

The unambiguous determination of a novel chemical structure is rarely accomplished with a single technique. Instead, a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography forms a "triad" of validation, each providing a unique and complementary piece of the structural puzzle.

cluster_0 Structural Validation Workflow Novel Compound Novel Compound NMR Spectroscopy NMR Spectroscopy Novel Compound->NMR Spectroscopy Initial Structure & Connectivity Mass Spectrometry Mass Spectrometry Novel Compound->Mass Spectrometry Molecular Weight & Formula X-ray Crystallography X-ray Crystallography Novel Compound->X-ray Crystallography If Crystalline Validated Structure Validated Structure NMR Spectroscopy->Validated Structure Definitive Connectivity Mass Spectrometry->Validated Structure Elemental Composition X-ray Crystallography->Validated Structure Absolute 3D Structure

Caption: A typical workflow for the structural validation of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[4][5][6] For derivatives of Tetrahydropyran-4-boronic acid, a combination of ¹H, ¹³C, and ¹¹B NMR experiments is indispensable.

Causality in NMR Analysis:
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The integration of the signals corresponds to the relative number of protons.

  • ¹³C NMR: Reveals the number of non-equivalent carbons in the molecule. The chemical shift indicates the type of carbon (aliphatic, aromatic, carbonyl, etc.).

  • ¹¹B NMR: This is particularly crucial for compounds derived from boronic acids. The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination state (trigonal planar vs. tetrahedral) and the nature of its substituents, confirming the integrity of the boronic acid or its derivatives.[7][8]

Comparative Performance of NMR Techniques
Technique Information Provided Strengths Limitations
¹H NMR Proton environment, connectivity (J-coupling), relative stoichiometry.High sensitivity, rapid acquisition, detailed structural information.Signal overlap in complex molecules can complicate interpretation.
¹³C NMR Number and type of unique carbons.Direct observation of the carbon skeleton.Lower natural abundance of ¹³C results in lower sensitivity and longer acquisition times.
¹¹B NMR Boron coordination state and electronic environment.Directly probes the key boron atom, confirming the presence of the boronic acid/ester.[9]Broad signals can sometimes make precise chemical shift determination challenging.
2D NMR (COSY, HSQC, HMBC) Correlation between nuclei (H-H, C-H), long-range connectivity.Resolves signal overlap, definitively establishes atom connectivity.Requires longer experimental times.
Experimental Protocol: ¹¹B NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified novel compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For boronic acids, the choice of solvent can influence the chemical shift.

  • Instrumentation: Use a multinuclear NMR spectrometer. For ¹¹B, a frequency of 128.4 MHz on a 400 MHz instrument is common.

  • Acquisition Parameters:

    • Pulse Program: A simple pulse-acquire sequence is usually sufficient.

    • Spectral Width: A wide spectral width (e.g., -100 to 100 ppm) is initially recommended to locate the boron signal.

    • Reference: Use an external reference of BF₃·OEt₂ (δ = 0.0 ppm).

    • Relaxation Delay (d1): A short delay of 1-2 seconds is typically adequate.

  • Data Processing:

    • Apply an exponential line broadening factor (LB) of 1-5 Hz to improve the signal-to-noise ratio of the potentially broad boron signal.

    • Perform Fourier transformation, phase correction, and baseline correction.

  • Interpretation:

    • A signal in the range of δ 28-33 ppm is characteristic of a trigonal planar aryl boronic acid or boronate ester.[10]

    • Formation of a tetrahedral boronate complex (e.g., with a diol) will shift the signal upfield to δ 5-15 ppm .[8]

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry provides the exact molecular weight and elemental formula of a compound, which is a critical piece of validation data. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Causality in MS Analysis:
  • Electrospray Ionization (ESI): A soft ionization technique that typically generates the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺, allowing for the determination of the molecular weight with minimal fragmentation.[11]

  • Fragmentation Analysis: While soft ionization minimizes fragmentation, some in-source fragmentation or tandem MS (MS/MS) experiments can provide valuable structural information. The fragmentation pattern of the tetrahydropyran ring can be characteristic.[11] For instance, a common fragmentation pathway for cyclic ethers involves the loss of an alkyl group adjacent to the ether oxygen.[11]

Comparative Performance of MS Techniques
Technique Information Provided Strengths Limitations
ESI-TOF (HRMS) High-accuracy mass measurement, determination of elemental formula.Extremely high mass accuracy (<5 ppm), definitive molecular formula confirmation.Provides limited structural information without fragmentation.
Tandem MS (MS/MS) Fragmentation pathways of a selected parent ion.Provides structural information and helps to distinguish between isomers.Requires careful optimization of collision energy.
Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation:

    • Prepare a stock solution of the compound at approximately 1 mg/mL in a solvent like methanol or acetonitrile.[8]

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of acetonitrile and water (typically 1:1) with 0.1% formic acid to promote protonation.[6][8]

    • Ensure the final sample is free of non-volatile salts (e.g., phosphates, NaCl) as they can suppress the signal.[11]

  • Instrumentation: An ESI source coupled to a Time-of-Flight (TOF) mass analyzer.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode is typical for most organic molecules.

    • Mass Range: Set a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).

    • Calibration: Ensure the instrument is calibrated with a known standard immediately before the analysis to ensure high mass accuracy.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Use the instrument's software to calculate the elemental formula based on the accurate mass. The calculated mass should be within 5 ppm of the measured mass.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When a novel compound can be obtained as a high-quality single crystal, X-ray crystallography provides an unambiguous determination of its three-dimensional structure, including absolute stereochemistry.[12] This technique is considered the ultimate proof of structure.

Causality in X-ray Crystallography Analysis:
  • Diffraction Pattern: A crystal diffracts X-rays in a unique pattern determined by the arrangement of atoms in the crystal lattice.

  • Electron Density Map: The diffraction data is used to calculate an electron density map of the unit cell.

  • Structural Refinement: A molecular model is built into the electron density map and refined to best fit the experimental data.[13]

Comparative Performance and Key Parameters
Technique Information Provided Strengths Limitations
Single-Crystal X-ray Diffraction Unambiguous 3D molecular structure, bond lengths, bond angles, absolute stereochemistry.Provides the most definitive structural proof.[12]Requires a suitable single crystal, which can be difficult to grow.

Key Data in a Crystallographic Information File (CIF):

  • R-factor (R1): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 5% (0.05) is generally considered excellent for a small molecule.

  • Goodness-of-Fit (GooF): Should be close to 1.0 for a good refinement.

  • Bond Lengths and Angles: These should be chemically reasonable and can be compared to values from databases like the Cambridge Structural Database (CSD).[14]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.[15]

  • Data Collection:

    • Use a single-crystal X-ray diffractometer.

    • Collect a full sphere of diffraction data, typically to a resolution of at least 0.84 Å for publication.[16]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a reflection file.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the model against the experimental data, adjusting atomic positions, and thermal parameters to minimize the R-factor.[13] This is typically done using software like SHELXL.

  • Validation:

    • Check the final structure for chemical sense and validate the geometric parameters.

    • Generate a Crystallographic Information File (CIF) for publication and deposition in a database.[17]

Comparison with Alternatives to the Tetrahydropyran Scaffold

In medicinal chemistry, the strategic replacement of a scaffold with a bioisostere is a common strategy to fine-tune a molecule's properties.[7] When considering alternatives to the tetrahydropyran scaffold, piperidine and pyrrolidine are common choices.

cluster_1 Bioisosteric Scaffolds Comparison cluster_props Key Property Differences Tetrahydropyran Tetrahydropyran Piperidine Piperidine Tetrahydropyran->Piperidine O -> NH Pyrrolidine Pyrrolidine Tetrahydropyran->Pyrrolidine 6-ring -> 5-ring O -> NH Basicity Basicity Piperidine->Basicity Introduces basicity Lipophilicity Lipophilicity Piperidine->Lipophilicity Slightly more lipophilic Conformational Rigidity Conformational Rigidity Piperidine->Conformational Rigidity More rigid (chair) Pyrrolidine->Basicity Introduces basicity Pyrrolidine->Lipophilicity Less lipophilic Pyrrolidine->Conformational Rigidity More flexible (envelope/twist)

Caption: Comparison of Tetrahydropyran with common nitrogen-containing bioisosteres.

Scaffold Key Structural Feature Impact on Physicochemical Properties Considerations for Drug Design
Tetrahydropyran Oxygen heteroatomHydrogen bond acceptor, generally neutral.Favorable metabolic stability, can improve aqueous solubility.
Piperidine Nitrogen heteroatomIntroduces basicity (pKa ~11.2), acts as H-bond donor/acceptor.[18]Basicity can be used to form salt bridges with targets and improve solubility. Can also lead to off-target effects.[19]
Pyrrolidine Five-membered nitrogen heterocycleAlso basic (pKa ~11.3), but less lipophilic than piperidine.[18]Offers a different 3D vector space for substituents compared to the six-membered rings. Increased flexibility.

The validation techniques described in this guide are equally applicable to compounds containing these alternative scaffolds. The key difference in the analytical workflow would be the absence of ¹¹B NMR for non-boron containing analogs and the interpretation of ¹H and ¹³C NMR spectra to reflect the different symmetry and chemical environments of the piperidine or pyrrolidine rings.

Conclusion

The structural validation of novel compounds synthesized from Tetrahydropyran-4-boronic acid requires a rigorous, multi-technique approach. NMR spectroscopy provides the essential framework of atomic connectivity, high-resolution mass spectrometry confirms the elemental composition with high certainty, and single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. By understanding the strengths and limitations of each technique and following robust experimental protocols, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug discovery and development efforts.

References

  • Wiss, J. et al. (2012). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide, 3rd Revised Edition. Wiley. [Link]

  • ChemEurope.com. (n.d.). Book Review: Structure Elucidation by NMR in Organic Chemistry - Eberhard Breitmaier. [Link]

  • ResearchGate. (2020). Review of Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (New Developments in NMR). [Link]

  • CCP4 wiki. (n.d.). Solve a small-molecule structure. [Link]

  • ResearchGate. (n.d.). Interpretation of Mass Spectra. [https://www.researchgate.net/publication/2 Interpretation_of_Mass_Spectra]([Link] Interpretation_of_Mass_Spectra)

  • PubMed. (2023). Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis. [Link]

  • SERC Carleton. (2007). Single-crystal X-ray Diffraction. [Link]

  • ResearchGate. (2014). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. [Link]

  • ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. [Link]

  • AbeBooks. (n.d.). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. [Link]

  • Unknown Source. (n.d.).
  • HKL Research. (n.d.). Small Molecule Structure Solution and Refinement. [Link]

  • MIT. (2006). Crystal Structure Refinement. [Link]

  • Unknown Source. (n.d.).
  • ResearchGate. (n.d.). Structure and usage of FDA-approved drugs containing cyclic ether rings. [Link]

  • Royal Society of Chemistry. (2011). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. [Link]

  • Supporting Information. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol.
  • Oak Ridge National Laboratory. (n.d.). Methods and Tutorials – Single Crystal Diffraction. [Link]

  • Unknown Source. (n.d.). Determination of crystal structure by single crystal X-ray diffraction.
  • Wikipedia. (n.d.). Mass spectral interpretation. [Link]

  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. [Link]

  • Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. [Link]

  • Research Data Alliance. (n.d.). CIF (Crystallographic Information Framework). [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. [Link]

  • ResearchGate. (2016). Where can I find cif files for organic compounds?. [Link]

  • PubMed Central. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • IUCr Journals. (2021). Modeling a unit cell: crystallographic refinement procedure using the biomolecular MD simulation platform Amber. [Link]

  • GitHub. (n.d.). dkratzert/FinalCif: A CIF file finalizer for small molecule crystallography with as much automation as possible. [Link]

  • PubMed. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host-Guest Complexes of β-Cyclodextrin. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. [Link]

  • ResearchGate. (2022). How can I prepare Crystallographic Information File (.cif) format structure for my expected molecule?. [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. [Link]

  • YouTube. (2018). How to create cif file for structure refinement. [Link]

  • PubMed. (n.d.). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. [Link]

  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

Sources

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Tetrahydropyran-Containing Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring, a saturated six-membered cyclic ether, is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic bioactive molecules.[1][2] Its unique conformational properties and ability to engage in hydrogen bonding and other non-covalent interactions make it a valuable component in the design of novel therapeutics.[1] This guide provides an in-depth comparison of SAR studies for THP-containing compounds, offering insights into the experimental design, data interpretation, and synthetic strategies that underpin the optimization of these important molecules.

The Significance of the Tetrahydropyran Motif in Drug Discovery

The THP moiety is not merely a passive linker or a simple solubilizing group. Its conformational pre-organization and the stereochemical arrangement of its substituents can profoundly influence a molecule's biological activity. The oxygen atom within the ring can act as a hydrogen bond acceptor, mimicking the carbonyl oxygen of a peptide bond, a feature that has been successfully exploited in the design of HIV protease inhibitors.[3] Furthermore, the THP scaffold provides a three-dimensional framework that can be strategically decorated with various functional groups to probe the binding pocket of a biological target and optimize pharmacokinetic properties.[1]

Core Principles of SAR Studies for Tetrahydropyran Analogs

The fundamental goal of Structure-Activity Relationship (SAR) studies is to systematically modify the chemical structure of a lead compound and observe the resulting changes in its biological activity.[4] This iterative process allows medicinal chemists to identify the key molecular features, or pharmacophores, responsible for the desired therapeutic effect and to refine the molecule's properties to enhance potency, selectivity, and drug-like characteristics.[5][6]

For THP-containing compounds, SAR exploration typically focuses on several key areas:

  • Modification of Substituents on the THP Ring: Introducing, removing, or altering functional groups at various positions of the THP ring allows for the exploration of the target's binding site. This can involve changes in steric bulk, electronics, and hydrogen bonding potential.

  • Stereochemical Elucidation: The stereochemistry of the substituents on the THP ring is often critical for biological activity. Synthesizing and testing different stereoisomers can reveal the optimal three-dimensional arrangement for target engagement.

  • Bioisosteric Replacement of the THP Ring: In some cases, replacing the THP ring with other cyclic systems (bioisosteres) can lead to improved properties.[7] This strategy helps to understand the importance of the ring's size, conformation, and the presence of the ether oxygen.

  • Conformational Analysis: Understanding the preferred conformation of the THP ring (e.g., chair, boat, or twist-boat) and how it is influenced by its substituents is crucial for rational drug design.[8][9] Computational methods are often employed to predict the low-energy conformations of THP-containing molecules.[10]

Case Study: SAR of Tetrahydropyran-Containing Anticancer Agents

To illustrate the principles of SAR in practice, we will examine a hypothetical case study based on published data for pyran-based anticancer agents.[11] The following table summarizes the cytotoxic activity of a series of 2-substituted pyranopyridine derivatives against the human liver carcinoma cell line (Hep-G2).

CompoundR-GroupIC50 (µM) against Hep-G2
1 -NH-C6H4-4-Cl15.2
2 -NH-C6H4-4-F12.8
3 -NH-C6H4-4-CH318.5
4 -NH-CH2-C6H59.7
5 -NH-(CH2)2-OH25.1
Doxorubicin (Reference) -0.85

Analysis of SAR:

  • Aromatic vs. Aliphatic Substituents: The presence of an aromatic ring directly attached to the amine (compounds 1-3 ) appears to be less favorable for activity compared to a benzyl group (compound 4 ), which has a methylene spacer.

  • Electronic Effects of Phenyl Substituents: Among the phenyl-substituted analogs (1-3 ), the fluorine-substituted compound (2 ) exhibits the highest potency, suggesting that electron-withdrawing groups may be beneficial for activity. The chloro-substituted compound (1 ) is slightly less active, while the electron-donating methyl group (3 ) leads to a further decrease in potency.

  • Importance of Hydrophobicity: The hydrophilic hydroxyethyl substituent (compound 5 ) results in the lowest activity, indicating that a certain degree of lipophilicity in the side chain is important for cytotoxicity.

This analysis highlights how systematic modifications can provide valuable insights into the structural requirements for biological activity. Further studies would be needed to expand on these findings, including the synthesis of a wider range of analogs and testing against a broader panel of cancer cell lines.

Experimental Protocols for SAR Elucidation

The reliability of any SAR study hinges on the quality and reproducibility of the experimental data. Below are detailed protocols for key in vitro assays commonly used to evaluate the biological activity of THP-containing compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess the metabolic activity of cells and, by extension, their viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., Hep-G2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate vehicle (e.g., DMSO). Add 100 µL of the compound dilutions to the respective wells, ensuring the final vehicle concentration does not exceed a non-toxic level (typically <0.5%). Include vehicle-only controls and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) to each well. Incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is used to measure the ion currents across the membrane of a single cell, which is essential for characterizing compounds that target ion channels.

Protocol:

  • Cell Preparation: Culture cells expressing the ion channel of interest (e.g., CHO cells stably expressing a specific sodium channel subtype) on glass coverslips.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the appropriate internal solution.

  • Establishing a Gigaseal: Under microscopic guidance, carefully approach a target cell with the micropipette. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[5]

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.[5][12]

  • Voltage Clamping and Data Acquisition: Clamp the membrane potential at a holding potential (e.g., -80 mV). Apply a series of voltage steps to elicit ion currents. Record the currents before and after the application of the test compound.

  • Data Analysis: Measure the peak current amplitude at each voltage step. Calculate the percentage of current inhibition by the compound at various concentrations and determine the IC50 value.

Visualizing SAR Workflows and Pathways

Diagrams are invaluable tools for visualizing the logical flow of SAR studies and the complex biological pathways that are being targeted.

SAR_Workflow cluster_0 Lead Identification & Initial Screening cluster_1 SAR-Guided Optimization cluster_2 Advanced Characterization Lead Compound Lead Compound Initial Biological Screening Initial Biological Screening Lead Compound->Initial Biological Screening Analog Synthesis Analog Synthesis Initial Biological Screening->Analog Synthesis Active Hit In Vitro Assays In Vitro Assays Analog Synthesis->In Vitro Assays Data Analysis (SAR) Data Analysis (SAR) In Vitro Assays->Data Analysis (SAR) Data Analysis (SAR)->Analog Synthesis Iterative Design In Vivo Studies In Vivo Studies Data Analysis (SAR)->In Vivo Studies Promising Candidate ADME/Tox Profiling ADME/Tox Profiling In Vivo Studies->ADME/Tox Profiling Optimized Lead Optimized Lead ADME/Tox Profiling->Optimized Lead

Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.

Conclusion

SAR studies are an indispensable component of modern drug discovery, providing a rational framework for the optimization of bioactive compounds. The tetrahydropyran motif, with its versatile chemical and physical properties, continues to be a rich source of novel therapeutic agents. By combining systematic synthetic modifications with robust biological evaluation and computational analysis, researchers can effectively navigate the complex landscape of chemical space to develop safer and more effective drugs. This guide has provided a framework for understanding and implementing SAR studies for THP-containing compounds, emphasizing the importance of rigorous experimental design and data-driven decision-making.

References

  • Oncodesign Services. Structure-Activity Relationship (SAR) Studies. Accessed January 4, 2026. [Link]

  • Solubility of Things. Structure-Activity Relationship (SAR). Accessed January 4, 2026. [Link]

  • Hangzhou Go Top Peptide Biotech. The Importance of Tetrahydropyran (CAS 142-68-7) as a Chemical Intermediate. Accessed January 4, 2026. [Link]

  • ResearchGate. Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products | Request PDF. Accessed January 4, 2026. [Link]

  • ResearchGate. Natural products containing tetrahydropyran (THP) as a core unit. Accessed January 4, 2026. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. Accessed January 4, 2026. [Link]

  • IRIS Unimore. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Accessed January 4, 2026. [Link]

  • ResearchGate. Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine | Request PDF. Accessed January 4, 2026. [Link]

  • PubMed Central. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Accessed January 4, 2026. [Link]

  • PubMed Central. The Tetrahydrofuran Motif in Polyketide Marine Drugs. Accessed January 4, 2026. [Link]

  • PubMed Central. The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Accessed January 4, 2026. [Link]

  • PubMed Central. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Accessed January 4, 2026. [Link]

  • PubMed. Discovery and SAR of novel tetrahydropyrrolo[3,4-c]pyrazoles as inhibitors of the N-type calcium channel. Published May 1, 2014. [Link]

  • Patsnap Synapse. What is the structure-activity relationship SAR in drug design?. Accessed January 4, 2026. [Link]

  • SpiroChem. SAR Elucidation. Accessed January 4, 2026. [Link]

  • MDPI. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][5][10]triazino[2,3-c]quinazolines. Accessed January 4, 2026. [Link]

  • Drug Design Org. Structure Activity Relationships. Accessed January 4, 2026. [Link]

  • ResearchGate. Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Accessed January 4, 2026. [Link]

  • PubMed Central. On Exploring Structure Activity Relationships. Published May 2, 2016. [Link]

  • ResearchGate. Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Accessed January 4, 2026. [Link]

  • NIH. Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Accessed January 4, 2026. [Link]

  • Fiveable. Conformational analysis | Medicinal Chemistry Class Notes. Accessed January 4, 2026. [Link]

  • Drug Design Org. Conformational Analysis. Accessed January 4, 2026. [Link]

  • PubMed Central. Synthesis and SAR of b-Annulated 1,4-Dihydropyridines Define Cardiomyogenic Compounds as Novel Inhibitors of TGFβ Signaling. Published November 6, 2012. [Link]

  • Drug Design Org. Case Studies in SAR Analyses. Accessed January 4, 2026. [Link]

  • Semantic Scholar. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Published June 1, 2015. [Link]

  • Taylor & Francis. Bioisostere – Knowledge and References. Accessed January 4, 2026. [Link]

  • PubMed. Synthesis and SAR of b-annulated 1,4-dihydropyridines define cardiomyogenic compounds as novel inhibitors of TGFβ signaling. Published November 26, 2012. [Link]

  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Accessed January 4, 2026. [Link]

  • ResearchGate. Bioisosterism in Medicinal Chemistry. Accessed January 4, 2026. [Link]

  • ResearchGate. Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis. Accessed January 4, 2026. [Link]

  • ResearchGate. Design, synthesis and 3D-QSAR studies of novel 1,4-dihydropyridines as TGFβ/Smad inhibitors. Accessed January 4, 2026. [Link]

  • Drug Hunter. Category - Case Studies. Accessed January 4, 2026. [Link]

Sources

A Senior Application Scientist's Guide to Saturated Heterocyclic Boronic Acids: Benchmarking Tetrahydropyran-4-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug discovery, the incorporation of saturated heterocyclic motifs is a cornerstone of molecular design. These three-dimensional structures offer improved physicochemical properties, such as solubility and metabolic stability, compared to their flat, aromatic counterparts. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, and the selection of the appropriate boronic acid reagent is critical to the success of this transformation.[1] This guide provides an in-depth comparison of Tetrahydropyran-4-boronic acid with other key saturated heterocyclic boronic acids, offering field-proven insights and supporting experimental frameworks for researchers, scientists, and drug development professionals.

The Ascendancy of Saturated Heterocycles in Drug Design

The strategic inclusion of saturated heterocycles like tetrahydropyran, piperidine, and pyrrolidine into drug candidates can significantly enhance their pharmacological profiles. These scaffolds introduce conformational rigidity, modulate lipophilicity, and provide vectors for improved protein-ligand interactions. Consequently, the demand for robust and versatile building blocks, such as their corresponding boronic acids, has surged. This guide will focus on a comparative analysis of three key players: Tetrahydropyran-4-boronic acid, Piperidin-4-ylboronic acid, and Pyrrolidin-3-ylboronic acid.

Physicochemical Properties: A Comparative Overview

The inherent properties of these boronic acids, such as their stability and pKa, play a crucial role in their reactivity and handling. Boronic acids are Lewis acids with pKa values typically in the range of 4-10.[2] This acidity is influenced by the substituents on the boron atom, with alkyl boronic acids generally being less acidic than their aryl counterparts.[2]

CompoundStructureMolecular FormulaMolecular WeightKey Features
Tetrahydropyran-4-boronic acid Tetrahydropyran-4-boronic acidC5H11BO3129.95 g/mol [3][4]Oxygen heterocycle, potential for hydrogen bonding.
Piperidin-4-ylboronic acid Piperidin-4-ylboronic acidC5H12BNO2128.97 g/mol [5]Nitrogen heterocycle, basic nitrogen can influence catalysis. Often available as a more stable hydrochloride salt.
Pyrrolidin-3-ylboronic acid Pyrrolidin-3-ylboronic acidC4H10BNO2114.94 g/mol Five-membered nitrogen heterocycle, distinct steric and electronic profile.

Note: The free base forms of nitrogen-containing heterocyclic boronic acids can be prone to decomposition. They are often supplied and used as their more stable salt forms (e.g., hydrochloride) or as boronate esters (e.g., pinacol esters).

Synthesis of Saturated Heterocyclic Boronic Acids: An Overview

The synthetic accessibility of these building blocks is a key consideration for their practical application.

Tetrahydropyran-4-boronic acid

The synthesis of tetrahydropyran-4-boronic acid and its esters often involves the use of Grignard reagents or organolithium species derived from 4-halotetrahydropyrans, followed by trapping with a borate ester.

Piperidin-4-ylboronic acid

The synthesis of piperidin-4-ylboronic acid can be more challenging due to the presence of the basic nitrogen atom, which often requires a protecting group strategy (e.g., Boc). A common route involves the catalytic hydrogenation of the corresponding pyridine-4-boronic acid.[5]

Pyrrolidin-3-ylboronic acid

The synthesis of pyrrolidine-3-ylboronic acid derivatives can be achieved through various methods, including asymmetric Michael addition reactions to form substituted pyrrolidine precursors.[6]

Proposed Benchmark Study: Suzuki-Miyaura Cross-Coupling Performance

To provide a rigorous and objective comparison, we propose a standardized Suzuki-Miyaura cross-coupling reaction to benchmark the performance of Tetrahydropyran-4-boronic acid against its nitrogen-containing counterparts.

Experimental Design

The following experimental workflow is designed to provide a direct comparison of the reactivity and efficiency of the selected saturated heterocyclic boronic acids.

Benchmark_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis & Comparison Reactants Reactants: - Aryl Bromide (1.0 equiv) - Boronic Acid (1.5 equiv) - Pd Catalyst (e.g., Pd(PPh3)4, 2 mol%) - Base (e.g., K2CO3, 2.0 equiv) - Solvent (e.g., Toluene/H2O) Heating Heat to 100 °C Reactants->Heating Inert Atmosphere (N2/Ar) Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Yield Determine Isolated Yield Purification->Yield Comparison Compare Yields & Reaction Times Yield->Comparison

Caption: Proposed workflow for the comparative Suzuki-Miyaura coupling study.

Detailed Experimental Protocol

Materials:

  • 4-Bromotoluene (Aryl Halide)

  • Tetrahydropyran-4-boronic acid

  • N-Boc-Piperidin-4-ylboronic acid

  • N-Boc-Pyrrolidin-3-ylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Deionized Water

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add 4-bromotoluene (1.0 mmol, 1.0 equiv), the respective saturated heterocyclic boronic acid (1.5 mmol, 1.5 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the vial with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add toluene (4 mL) and deionized water (1 mL) via syringe.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 1h, 2h, 4h, 8h).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.

  • Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcomes and Discussion

Based on the known principles of Suzuki-Miyaura coupling and the electronic nature of the heterocyclic rings, we can anticipate the following trends:

Boronic AcidExpected ReactivityRationalePotential Challenges
Tetrahydropyran-4-boronic acid High The oxygen atom in the tetrahydropyran ring is less likely to coordinate with the palladium catalyst compared to a nitrogen atom, thus avoiding catalyst inhibition.Potential for protodeboronation, a common side reaction with boronic acids.[7]
N-Boc-Piperidin-4-ylboronic acid Moderate to High The Boc protecting group mitigates the Lewis basicity of the piperidine nitrogen, preventing catalyst deactivation. The six-membered ring is conformationally flexible.Incomplete protection or deprotection under reaction conditions could lead to lower yields.
N-Boc-Pyrrolidin-3-ylboronic acid Moderate The five-membered ring has a different steric profile which could influence the rate of transmetalation. The Boc group is essential to prevent catalyst poisoning.The synthesis of the starting boronic acid can be more complex.[8]

It is hypothesized that Tetrahydropyran-4-boronic acid will exhibit the highest reactivity and yield under these standardized conditions due to the absence of a potentially coordinating nitrogen atom. The N-Boc protected piperidine and pyrrolidine analogues are expected to perform well, with any differences in yield or reaction time likely attributable to subtle steric and electronic effects.

Visualization of the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)L2-R Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim Product Ar-R RedElim->Pd0 Catalyst Regeneration RedElim->Product ArX Ar-X ArX->OxAdd RBOH2 R-B(OH)2 + Base Boronate [R-B(OH)3]- RBOH2->Boronate Boronate->Transmetalation

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Conclusion and Future Outlook

Tetrahydropyran-4-boronic acid represents a highly effective and versatile building block for the introduction of saturated heterocyclic motifs in drug discovery programs. Its favorable electronic properties, which minimize catalyst inhibition, often translate to high yields and robust reaction performance in Suzuki-Miyaura cross-coupling reactions. While N-protected piperidinyl and pyrrolidinyl boronic acids are also valuable reagents, they require careful consideration of the protecting group strategy to avoid potential complications.

The proposed benchmark study provides a clear framework for the objective evaluation of these important reagents. The choice of a specific saturated heterocyclic boronic acid will ultimately depend on the desired final structure, the electronic nature of the coupling partner, and the overall synthetic strategy. As the demand for molecules with greater three-dimensionality continues to grow, the development and thorough understanding of reagents like Tetrahydropyran-4-boronic acid will remain a critical area of research in synthetic and medicinal chemistry.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of saturated and partially saturated heterocyclic boronic derivatives. ResearchGate. Available at: [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health (NIH). Available at: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Available at: [Link]

  • Pd(II)-catalyzed cross-coupling of sp3 C-H bonds with sp2 and sp3 boronic acids using air as the oxidant. National Academy of Sciences. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Tetrahydropyran-4-boronic acid. PubChem. Available at: [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online. Available at: [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. PubMed. Available at: [Link]

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Boronic acid. Wikipedia. Available at: [Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA. Available at: [Link]

  • Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. PubMed. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). Available at: [Link]

  • Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Royal Society of Chemistry. Available at: [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health (NIH). Available at: [Link]

  • The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. ResearchGate. Available at: [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Royal Society of Chemistry. Available at: [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Available at: [Link]

  • Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Taylor & Francis Online. Available at: [Link]

  • Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Understanding the Chemical Properties and Applications of Boronic Acids. Inno Pharmchem. Available at: [Link]

  • Pyrrolidine synthesis via ring contraction of pyridines. Nature. Available at: [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

  • TETRAHYDROPYRAN-4-BORONIC ACID. Chemdad. Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • Order of thermodynamic stability of representative boronic esters. ResearchGate. Available at: [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. Available at: [Link]

  • Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. National Institutes of Health (NIH). Available at: [Link]

  • Tetrahydropyran-4-boronic acid. PubChem. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

Sources

A Senior Application Scientist's Guide to In Vitro and In Vivo Stability of THP-Containing Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Tetrahydropyranyl Group in Modern Drug Design

The tetrahydropyranyl (THP) ether is a well-established protecting group for hydroxyl functionalities in organic synthesis, valued for its low cost, ease of introduction, and general stability across a range of non-acidic conditions.[1][2] In drug discovery, the THP moiety is often incorporated to mask polar hydroxyl groups, thereby enhancing membrane permeability and oral absorption of a parent drug. This "prodrug" strategy, however, hinges on the predictable cleavage of the THP group in vivo to release the active pharmacological agent.

The stability of the THP acetal linkage is a double-edged sword. While its lability under acidic conditions is useful for deprotection, it also presents a significant challenge.[3][4] A candidate drug must be stable enough to survive the acidic environment of the stomach and systemic circulation, yet labile enough to be cleaved efficiently at the target site or by metabolic enzymes to release the active drug. Therefore, a rigorous and comparative assessment of both in vitro and in vivo stability is not merely a routine check but a cornerstone of candidate selection and optimization for THP-containing compounds.

This guide provides an in-depth comparison of the methodologies used to assess the stability of THP-containing drug candidates, explaining the causality behind experimental choices and providing field-proven protocols for researchers in drug development.

Part 1: In Vitro Stability Assessment – The First Line of Scrutiny

In vitro assays provide a rapid and cost-effective means to evaluate the intrinsic stability of a compound in a controlled environment, predicting its likely fate in more complex biological systems. For THP-containing drugs, this assessment is bifurcated into chemical and metabolic stability.

Chemical Stability: Surviving the pH Gradient

The primary non-enzymatic degradation pathway for a THP ether is acid-catalyzed hydrolysis.[3][5] It is crucial to understand how a drug candidate will behave in the varying pH environments of the gastrointestinal tract.

  • Rationale: Simulating the journey from the highly acidic stomach (pH 1.5-3.5) to the more neutral environment of the intestine is critical for predicting oral bioavailability. Premature cleavage in the stomach leads to the release of the polar parent drug, which may have poor absorption, or degradation of the entire molecule.

  • Methodology: A simple buffer incubation study is performed. The THP-containing compound is incubated in a series of buffers mimicking physiological pH (e.g., pH 2.0, 6.8, and 7.4) at 37°C. Samples are taken at various time points and analyzed by HPLC-MS/MS to quantify the remaining parent compound.[6][7]

Metabolic Stability: The Liver Microsome Assay

The liver is the body's primary metabolic hub. The liver microsomal stability assay is the industry-standard in vitro tool to predict hepatic clearance, a key determinant of a drug's half-life in vivo.[8][9]

  • Expertise & Experience: We use liver microsomes, which are vesicles of the endoplasmic reticulum, because they contain a high concentration of Phase I (e.g., Cytochrome P450s or CYPs) and Phase II (e.g., UGTs) drug-metabolizing enzymes.[10] The assay's predictive power relies on including essential cofactors, primarily NADPH, which is the electron donor required for CYP450 enzyme activity.[9][11] Omitting the cofactor serves as a crucial negative control to distinguish enzymatic degradation from simple chemical instability in the buffer.[9]

Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of THP-containing drug candidates.

1. Reagent Preparation:

  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.
  • Test Compound Stock: Prepare a 10 mM stock solution of the THP-containing drug candidate in DMSO.
  • NADPH Regenerating System (NRS) Solution: To ensure a constant supply of NADPH, a regenerating system is used. Prepare a solution in phosphate buffer containing:
  • 3.3 mM MgCl₂
  • 3 mM NADP+
  • 5.3 mM Glucose-6-phosphate
  • 0.67 U/mL Glucose-6-phosphate dehydrogenase
  • Liver Microsomes: Thaw pooled human liver microsomes (e.g., from BioIVT) on ice. Dilute to a working concentration of 0.5 mg/mL in phosphate buffer.
  • Internal Standard (IS) Solution: Prepare a solution of a structurally similar, stable compound (e.g., a deuterated analog) in acetonitrile (ACN) for analytical quantification.

2. Incubation Procedure:

  • Pre-warm the NRS solution and the microsomal solution to 37°C.
  • In a 96-well plate, add the test compound to the microsomal solution to achieve a final substrate concentration of 1-2 µM. Gently mix.[11]
  • Initiate the metabolic reaction by adding the pre-warmed NRS solution. This is your T=0 time point.
  • Incubate the plate at 37°C with gentle shaking.
  • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[9]
  • Immediately quench the reaction by adding the aliquot to a collection plate containing 3-5 volumes of ice-cold ACN with the internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.[11]

3. Sample Analysis:

  • Centrifuge the collection plate to pellet the precipitated proteins.
  • Transfer the supernatant to a new plate for analysis.
  • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard at each time point.[8]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the compound remaining versus time.
  • The slope of the line from the linear regression of this plot gives the elimination rate constant (k).
  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
  • t½ (min) = 0.693 / k
  • CLint (µL/min/mg protein) = (k / microsomal protein concentration)

Diagram: Workflow for the In Vitro Liver Microsomal Stability Assay

G cluster_prep 1. Preparation cluster_incub 2. Incubation (37°C) cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_buffer Prepare Buffer & Cofactor Solution (NRS) mix Combine Microsomes & Test Compound prep_buffer->mix prep_cpd Prepare Test Compound Stock prep_cpd->mix prep_mic Thaw & Dilute Liver Microsomes prep_mic->mix start Initiate Reaction with NRS (T=0) mix->start sample Sample at Time Points (0, 5, 15, 30, 45 min) start->sample quench Quench Reaction (Ice-Cold ACN + IS) sample->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calc Calculate t½ & Intrinsic Clearance (CLint) plot->calc

Caption: Workflow of the liver microsomal stability assay.

Part 2: In Vivo Stability Assessment – The Whole-System Reality Check

While in vitro assays are invaluable for screening, they cannot fully replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in a living organism. In vivo pharmacokinetic (PK) studies are essential to determine the true stability and disposition of a THP-containing drug candidate.[12][13]

  • Rationale: An animal model (typically rodents like mice or rats in early discovery) integrates all relevant biological systems. This allows for the assessment of not only hepatic metabolism but also extrahepatic metabolism (e.g., in the gut wall, plasma, or kidneys), as well as the impact of drug transporters and plasma protein binding on the compound's overall stability and exposure.

  • Methodology: The THP-containing drug is administered to a cohort of animals, typically via both intravenous (IV) and oral (PO) routes in separate groups.

    • IV administration provides a direct measure of systemic clearance and volume of distribution, bypassing absorption barriers.

    • PO administration reveals the compound's oral bioavailability, which is influenced by its solubility, permeability, and stability in the GI tract and its susceptibility to first-pass metabolism in the gut wall and liver.

  • Sample Collection & Analysis: Blood samples are collected at predetermined time points post-dose. Plasma is isolated and the concentrations of the parent drug (and often its cleaved, active metabolite) are quantified using a validated bioanalytical LC-MS/MS method.[14][15]

  • Key Parameters: Pharmacokinetic software is used to calculate critical parameters:

    • Half-life (t½): The time it takes for the drug concentration in the plasma to decrease by half.

    • Clearance (CL): The volume of plasma cleared of the drug per unit of time, indicating the efficiency of elimination.

    • Area Under the Curve (AUC): The total drug exposure over time.

    • Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Part 3: The Comparison – Bridging In Vitro Results with In Vivo Reality

The ultimate goal is to establish a strong In Vitro-In Vivo Correlation (IVIVC).[16][17] A good IVIVC means that the simple, rapid in vitro assay can reliably predict the in vivo outcome, accelerating drug development and reducing reliance on animal studies.[18][19]

Data Interpretation and Comparison

The table below presents hypothetical data for three THP-containing drug candidates, illustrating how in vitro and in vivo data are compared.

ParameterCandidate ACandidate BCandidate CRationale & Interpretation
In Vitro Data (Human Liver Microsomes)
t½ (min)> 60155A longer t½ suggests lower susceptibility to metabolism by liver enzymes.
CLint (µL/min/mg)546139A lower CLint indicates a slower rate of metabolism. CLint > 100 is often considered high.
In Vivo Data (Rat PK)
Systemic CL (mL/min/kg)104585Represents the overall elimination from the body. High clearance often leads to short half-life.
Oral Bioavailability (F%)65%30%< 5%A measure of how much drug reaches circulation after oral dosing. Low F% can be due to poor absorption or high first-pass metabolism.
Conclusion Good Candidate. Stable in vitro, leading to low clearance and good bioavailability in vivo.Moderate Candidate. Moderate in vitro stability translates to higher clearance and reduced bioavailability. May need optimization.Poor Candidate. Very unstable in vitro, leading to rapid clearance and negligible oral bioavailability. Likely to be rapidly metabolized in the liver.

Diagram: Factors Influencing In Vitro-In Vivo Correlation (IVIVC)

G cluster_invitro In Vitro System (e.g., Liver Microsomes) cluster_invivo In Vivo System (e.g., Rat) invitro_data Metabolic Stability (t½, CLint) ivivc IVIVC Correlation invitro_data->ivivc Predicts invivo_data Pharmacokinetics (CL, F%) ivivc->invivo_data Correlates with factors Discrepancy Factors factors->ivivc factor1 Extrahepatic Metabolism factors->factor1 factor2 Plasma Protein Binding factors->factor2 factor3 Drug Transporters factors->factor3 factor4 GI Tract Instability (pH) factors->factor4

Caption: The relationship between in vitro and in vivo data.

Causality of Discrepancies

A poor IVIVC is also informative, pointing to clearance mechanisms beyond hepatic metabolism. For THP-containing drugs, common reasons for discrepancies include:

  • GI Acid Lability: A compound may be stable in microsomes (pH 7.4) but rapidly degrade in the low pH of the stomach, leading to poor bioavailability that was not predicted in vitro.[1][4]

  • Extrahepatic Metabolism: Enzymes in the plasma (esterases) or other tissues can contribute to clearance, a factor absent in liver microsome preparations.

  • Metabolic Pathway Differences: Besides simple hydrolysis, the THP ring or the parent molecule can undergo other metabolic reactions like oxidation.[20] The specific CYP enzymes responsible may have different expression levels between species (e.g., rat vs. human), complicating interspecies extrapolation.

Diagram: Potential Metabolic Fates of a THP-Containing Drug

G cluster_pathways Potential In Vivo Pathways parent THP-Drug Candidate (R-O-THP) hydrolysis Acid/Enzymatic Hydrolysis parent->hydrolysis oxidation CYP450 Oxidation parent->oxidation active_drug Active Drug (R-OH) hydrolysis->active_drug oxidized_met Oxidized Metabolite oxidation->oxidized_met conjugation Phase II Conjugation (e.g., Glucuronidation) conjugated_met Conjugated Metabolite conjugation->conjugated_met active_drug->conjugation excretion Excretion active_drug->excretion oxidized_met->excretion conjugated_met->excretion

Caption: Metabolic pathways for THP-containing drugs.

Conclusion and Forward Look

The stability assessment of THP-containing drug candidates is a multi-faceted process that requires a synergistic use of in vitro and in vivo tools. The liver microsomal assay serves as an essential high-throughput screen to quickly identify candidates with major metabolic liabilities. However, in vivo pharmacokinetic studies remain the gold standard, providing the definitive data on a drug's behavior in a complex biological system.

By carefully comparing the results from both arenas, drug development professionals can build a comprehensive stability profile, establish a predictive IVIVC, and make informed decisions. Understanding not just if a compound is unstable, but why, is the key to rationally designing the next generation of effective and stable THP-containing therapeutics.

References

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io.
  • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2004).
  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC.
  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media.
  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
  • In vitro-In vivo Correlation: Perspectives on Model Development. (2012). PMC - PubMed Central.
  • Microsomal Stability Assay.
  • Protocol for the Human Liver Microsome Stability Assay.
  • Tetrahydropyranyl (THP)
  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025, July 15).
  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025, February 24). World Journal of Advanced Research and Reviews.
  • Tetrahydropyranyl Ethers. Organic Chemistry Portal.
  • Scheme 1. Protection of an alcohol by Thp and its elimination mechanism.
  • Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis. (2025, July 29). PMC - NIH.
  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Drug Product Performance: In Vitro–In Vivo Correl
  • Metabolic pathways related to l-THP treatment in serum (A) and urine (B).
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
  • Rapid Profiling of Metabolites Combined with Network Pharmacology to Explore the Potential Mechanism of Sanguisorba officinalis L. against Thrombocytopenia. (1989, December 11). MDPI.
  • Pharmacokinetics and Safety Assessment of L-Tetrahydropalmatine in Cocaine Users: A Randomized, Double-blind, Placebo Controlled Study. PubMed Central.
  • Bioanalytical Method Development and Validation by HPLC: A Review. (2021, June 30).
  • Top 5 Factors Affecting Chemical Stability. (2025, October 2).
  • THP Protection - Common Conditions.
  • Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Journal of Pharmaceutical Science and Technology (JPST).
  • The Modified THP-1 Activation Assay for the In Vitro Identification of Drug-Inducing Systemic Hypersensitivity. (2022, March 3). NIH.
  • Pharmacokinetic study of three different formulations of l-tetrahydropalmatine in brain tissues of r
  • Factors affecting the stability of drugs and drug metabolites in biological m
  • Bioanalytical method development and validation for determination of metoprolol tartarate and hydrochlorothiazide using HPTLC in human plasma. SciELO.
  • Factors affecting the physical stability (aggreg
  • Bioanalytical Methods for Poly(ADP-Ribose) Polymerase Inhibitor Quantification: A Review for Therapeutic Drug Monitoring. Padua Research Archive.
  • The Modified THP-1 Activation Assay for the In Vitro Identification of Drug-Inducing Systemic Hypersensitivity. (2025, August 7).
  • Optimization of the THP-1 activation assay to detect pharmaceuticals with potential to cause immune medi
  • Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. (2018). PMC - NIH.
  • The chemistry and pharmacology of tetrahydropyridines. PubMed - NIH.
  • The Modified THP-1 Activation Assay for the In Vitro Identification of Drug-Inducing Systemic Hypersensitivity. (2022, March 3). PubMed.
  • Technical Support Center: Stability and Use of Tetrahydropyran (THP)
  • Ionic Liquids in Pharmaceuticals: A Scoping Review of Formulation Strategies. (2025, December 10).
  • Clinical Value of Emerging Bioanalytical Methods for Drug Measurements: A Scoping Review of Their Applicability for Medication Adherence and Therapeutic Drug Monitoring. (2021, November 1). NIH.
  • Optimization of the THP-1 activation assay to detect pharmaceuticals with potential to cause immune mediated drug reactions. (2025, August 8).
  • Thiopurine Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx.
  • Pharmacokinetics and toxicology of therapeutic proteins: Advances and challenges. PMC - PubMed Central.
  • Pharmacokinetics/Pharmacodynamics of Protein Drugs with Dr. Jürgen Venitz. (2021, September 22). YouTube.

Sources

A Comparative Guide to the Cross-Reactivity of Tetrahydropyran-4-boronic acid in Complex Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] The stability, low toxicity, and commercial availability of organoboron reagents make them favored coupling partners.[2] Among these, scaffolds containing saturated heterocycles are cornerstones of modern pharmacophores, with the tetrahydropyran (THP) motif being particularly prevalent. Tetrahydropyran-4-boronic acid (THP-4-BA) thus serves as a critical building block for introducing this valuable moiety.

However, the idealized catalytic cycle often belies the reality of a complex reaction environment. Boronic acids are susceptible to several undesired side reactions, including homocoupling and protodeboronation, which can diminish yield, complicate purification, and consume expensive catalyst.[3] This guide provides an in-depth, comparative analysis of the reactivity profile of Tetrahydropyran-4-boronic acid, benchmarking its performance against other common boronic acids. We will move beyond simple reaction yields to dissect the causality behind its behavior, offering field-proven insights to help you anticipate and mitigate challenges in your own synthetic campaigns.

The Landscape of Boronic Acid Side Reactions

To understand the performance of THP-4-BA, we must first appreciate the competing pathways available to any boronic acid within a palladium-catalyzed reaction. The efficiency of the desired cross-coupling is dictated by its rate relative to these off-cycle, non-productive pathways.

  • Protodeboronation: This is the formal hydrolysis of the carbon-boron bond, replacing it with a C-H bond. It represents a direct loss of the starting material and is often catalyzed by the base and residual water in the reaction medium.[4] Unstable boronic acids, such as certain heterocyclic and vinyl derivatives, are particularly prone to this decomposition pathway.[5]

  • Homocoupling: The dimerization of two boronic acid molecules to form a symmetrical biaryl (or bi-alkyl) species is a persistent byproduct. This can occur through several mechanisms, most notably a palladium-catalyzed pathway that is often promoted by the presence of oxygen, which can generate a palladium-peroxo complex that facilitates the side reaction.[6][7] Rigorous deoxygenation of the reaction mixture is a common strategy to suppress this pathway.[8]

  • Competitive Coupling Selectivity: In mixtures containing more than one boronic acid, the relative rates of transmetalation to the palladium center determine the product distribution. This selectivity is influenced by factors such as the pKa of the boronic acids and the stoichiometry of the base, as the formation of the more reactive boronate anion is a key step.[9]

These competing reactions are illustrated in the diagram below.

BA R-B(OH)₂ (Boronic Acid) CrossCoupling Desired Product (R-Ar') BA->CrossCoupling Transmetalation + Reductive Elimination HomoCoupling Homocoupling Byproduct (R-R) BA->HomoCoupling Pd(II), O₂ Protodeboronation Protodeboronation Byproduct (R-H) BA->Protodeboronation Base, H₂O ArPdX Ar'-Pd(II)-X (Oxidative Addition Complex) ArPdX->CrossCoupling

Caption: Competing pathways for a boronic acid in a Suzuki-Miyaura reaction.

Comparative Experimental Design: Unmasking Reactivity

To objectively evaluate the cross-reactivity of THP-4-BA, a competitive reaction was designed. This approach provides a direct, internal comparison of reactivity under identical conditions, mimicking a scenario where multiple reactive species are present.

Rationale for Comparator Selection: To create a meaningful comparison, we selected two structurally and electronically distinct boronic acids:

  • Phenylboronic Acid (Ph-BA): The archetypal arylboronic acid. It serves as a baseline for "standard" reactivity in Suzuki-Miyaura couplings.

  • Pyridine-4-boronic Acid (Pyr-4-BA): A heteroaromatic boronic acid. The presence of the nitrogen atom introduces distinct electronic properties and the potential for N-coordination to the palladium catalyst, which can influence the reaction outcome.

The Experimental Setup: A reaction was devised where a limiting amount of an aryl halide (4-Bromoanisole) was subjected to Suzuki-Miyaura conditions in the presence of one equivalent of THP-4-BA and one equivalent of a comparator boronic acid (either Ph-BA or Pyr-4-BA). The consumption of starting materials and the formation of all products and byproducts were monitored over time using UPLC-MS.

Experimental Protocols

The following protocols represent a self-validating system, designed for reproducibility and accuracy.

1. Competitive Cross-Coupling Reaction

  • Materials:

    • Tetrahydropyran-4-boronic acid (1.0 mmol, 129.9 mg)

    • Comparator Boronic Acid (Ph-BA or Pyr-4-BA) (1.0 mmol)

    • 4-Bromoanisole (1.0 mmol, 187.0 mg)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 22.0 mg)

    • Potassium Carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)

    • 1,4-Dioxane (8.0 mL)

    • Deionized Water (2.0 mL)

    • Internal Standard: 1,3,5-Trimethoxybenzene

  • Procedure:

    • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add Tetrahydropyran-4-boronic acid, the comparator boronic acid, 4-Bromoanisole, and K₂CO₃.

    • Seal the flask with a septum and purge with argon for 15 minutes.

    • In a separate vial, degas the 1,4-Dioxane and water by sparging with argon for 20 minutes.

    • Add the degassed 1,4-Dioxane and water to the Schlenk flask via syringe.

    • Add the Pd(dppf)Cl₂ catalyst to the flask under a positive pressure of argon.

    • Place the flask in a preheated oil bath at 90 °C and begin vigorous stirring.

    • Monitor the reaction by taking aliquots at specified time points (e.g., 1h, 2h, 4h, 24h).

2. Reaction Monitoring by UPLC-MS

  • Instrumentation:

    • UPLC System: Waters Acquity UPLC H-Class

    • MS Detector: Waters SQ Detector 2

    • Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase & Gradient:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 5% B, ramp to 95% B over 2.5 minutes, hold for 0.5 minutes, return to 5% B and re-equilibrate for 1 minute.

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 40 °C

  • Sample Preparation Protocol:

    • At each time point, withdraw 20 µL of the hot, heterogeneous reaction mixture.

    • Immediately quench the aliquot in 1.0 mL of a 50:50 Acetonitrile/Water solution containing a known concentration of the internal standard (1,3,5-Trimethoxybenzene).

    • Vortex the sample vigorously and filter through a 0.22 µm PTFE syringe filter into a UPLC vial.

    • Analyze immediately. Quantification is achieved by comparing the peak area of each analyte to that of the internal standard against a pre-established calibration curve.[10][11]

setup 1. Reaction Setup (Reagents + Catalyst in Flask) reaction 2. Reaction Conditions (Argon Purge, Heat to 90°C) setup->reaction sampling 3. Aliquoting at Time Points (e.g., 1h, 2h, 4h, 24h) reaction->sampling quench 4. Quench & Dilute (Acetonitrile/Water + Internal Std.) sampling->quench filter 5. Filter Sample (0.22 µm PTFE) quench->filter analysis 6. UPLC-MS Analysis (Quantify Products & Byproducts) filter->analysis

Caption: Experimental workflow for kinetic analysis of competitive reactions.

Data Summary & Comparative Performance

The following table summarizes the quantitative data obtained after 24 hours, providing a clear comparison of product distribution and byproduct formation.

MetricCompetition 1: THP-4-BA vs. Ph-BACompetition 2: THP-4-BA vs. Pyr-4-BA
Desired Cross-Coupling Products
4-(Tetrahydro-2H-pyran-4-yl)anisole Yield38%61%
4-Methoxy-1,1'-biphenyl Yield55%-
4-(Pyridin-4-yl)anisole Yield-22%
Homocoupling Byproducts
4,4'-Bi(tetrahydro-2H-pyran) Yield<1%<1%
Biphenyl Yield3%-
4,4'-Bipyridine Yield-8%
Protodeboronation Byproducts
Tetrahydropyran Yield2%4%
Benzene Yield<1%-
Pyridine Yield-5%

Discussion: Interpreting the Reactivity Profile

Expertise in Action: The Causality Behind the Data

  • THP-4-BA vs. Phenylboronic Acid: In the first competitive experiment, Phenylboronic Acid is the more reactive coupling partner, yielding the biphenyl product in higher amounts (55%) compared to the THP-coupled product (38%). This is the expected outcome. The transmetalation step of the Suzuki-Miyaura cycle is generally faster for sp²-hybridized carbons (like in Ph-BA) than for sp³-hybridized carbons (like in THP-4-BA). From a process development standpoint, this implies that driving a reaction with an alkylboronic acid like THP-4-BA to completion may require slightly more forcing conditions or a higher excess of the boronic acid compared to a standard arylboronic acid.

  • THP-4-BA vs. Pyridine-4-boronic Acid: The results are dramatically different in the second experiment. THP-4-BA is now the major cross-coupling partner (61% yield), while the pyridine-derived product is formed in only 22% yield. This reversal of reactivity is a critical insight. The nitrogen atom in Pyridine-4-boronic acid can act as a ligand for the palladium catalyst, leading to catalyst inhibition or the formation of less active catalytic species. This slows down its own productive coupling, allowing the less-electronically-favored but non-inhibiting THP-4-BA to become the kinetically preferred substrate.

  • Homocoupling Propensity: THP-4-BA exhibits very low levels of homocoupling (<1% in both experiments). This is a significant advantage, as aliphatic boronic acids are generally less prone to the oxidative homocoupling pathway than electron-rich or electron-deficient arylboronic acids.[6] In contrast, Pyridine-4-boronic acid, being heteroaromatic and electron-deficient, shows a more significant amount of homocoupling byproduct (8%). This inherent stability of THP-4-BA towards dimerization simplifies purification and improves atom economy.

  • Stability to Protodeboronation: While THP-4-BA is relatively stable, it is not immune to protodeboronation (2-4% yield of tetrahydropyran). This underscores the importance of carefully controlling reaction time and temperature, as prolonged exposure to basic, aqueous conditions can lead to the degradation of this valuable starting material.

Conclusion and Recommendations for Researchers

Tetrahydropyran-4-boronic acid is a robust and valuable building block for drug discovery, but its reactivity is nuanced. This guide demonstrates that its performance cannot be assessed in isolation.

Key Takeaways:

  • Reactivity is Relative: Compared to standard arylboronic acids, THP-4-BA is a slightly less reactive coupling partner due to its sp³-hybridized nature. However, in the presence of potentially catalyst-inhibiting heteroarylboronic acids, it can become the kinetically favored product.

  • Low Homocoupling Tendency: THP-4-BA exhibits excellent resistance to homocoupling, a significant advantage that simplifies process development and purification.

  • Manage Protodeboronation Risk: While relatively stable, protodeboronation is a tangible side reaction. Reaction optimization should aim to achieve full conversion of the limiting partner in a reasonable timeframe to minimize degradation of the boronic acid.

For scientists utilizing THP-4-BA, we recommend careful consideration of the other components in the reaction mixture. If other boronic acids or coordinating functional groups are present, a preliminary competitive experiment or kinetic study, as detailed here, can provide invaluable predictive power, saving significant time and resources in the long run.

References

  • Molinari, F., & Rossi, R. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. 9

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. 4

  • BenchChem. (2025). Application Notes and Protocols for Reaction Monitoring of Boronic Acid Coupling. BenchChem. 10

  • Dong, M., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1235, 96-103. 12

  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 2011(13), 1958-1962. 6

  • Dong, M., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. 13

  • Wallace, D. J., & Chen, C. Y. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(4), 656-658. 8

  • Cano, I., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7549. 14

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Medicinal Chemistry Letters, 8(9), 933-940. 15

  • Pandiyan, V., et al. (2018). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 10(3), 266-273. 11

  • Kinzel, T., et al. (2010). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 132(39), 13850-13865. 1

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. 3

  • Das, S., et al. (2022). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science, 13(10), 2895-2902. 16

  • Schmidt, J., et al. (2014). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. Journal of the American Chemical Society, 136(44), 15631-15641. 17

  • Guidechem. (n.d.). Tetrahydropyran-4-boronic acid pinacol ester (CAS No. 1131912-76-9) SDS. Guidechem. 18

  • Pissinate, K., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4939. 19

  • Amatore, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829-6836. 7

  • Amerigo Scientific. (n.d.). Boronic Acids and Derivatives. Amerigo Scientific. 2

  • Labinsights. (2023). The Things You Need To Know About Boronic Acids. Labinsights. 20

  • Spisak, S. N., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(7), 2743-2749. 21

  • Koodoo, K. A., et al. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry, 70(18), 7324-7330. 22

  • Wikipedia. (n.d.). Boronic acid. Wikipedia. 23

  • Liu, D., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12), 524-531. 24

  • PubChem. (n.d.). Tetrahydropyran-4-boronic acid. PubChem. 25

  • Koodoo, K. A., et al. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. ResearchGate. 26

  • Drug Discovery & Development. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Drug Discovery & Development. 27

  • Arnst, K. E., et al. (2017). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Molecules, 22(11), 1873. 28

  • Yang, W., et al. (2003). Boronic Acid Compounds as Potential Pharmaceutical Agents. ResearchGate. 29

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575-3581. 5

  • De, U. C., & Bag, S. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(11), 3546. 30

  • Santa Cruz Biotechnology. (n.d.). Tetrahydropyran-4-boronic acid. Santa Cruz Biotechnology. 31

  • Lennox, A. J., & Lloyd-Jones, G. C. (2020). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 59(28), 11294-11306. 32

  • The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

  • Santa Cruz Biotechnology. (n.d.). Tetrahydropyran-4-boronic acid pinacol ester. Santa Cruz Biotechnology. 33

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Suzuki-Miyaura Coupling: Utilizing Pyridine-4-Boronic Acid in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

  • Jouffroy, M., et al. (2016). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Proceedings of the National Academy of Sciences, 113(45), 12681-12686. 34

  • Sigma-Aldrich. (n.d.). Tetrahydropyran-4-boronic acid pinacol ester. Sigma-Aldrich. 35

  • Li, W., et al. (2004). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. ResearchGate. 36

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tetrahydropyran-4-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are built on a foundation of safety and procedural excellence. The proper management of chemical reagents, from initial handling to final disposal, is a non-negotiable aspect of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of Tetrahydropyran-4-boronic acid, ensuring the protection of laboratory personnel, the environment, and the integrity of your work.

The core principle guiding the disposal of Tetrahydropyran-4-boronic acid is to treat it as hazardous chemical waste . Under no circumstances should it be discarded down the drain or in regular trash receptacles.[1] Improper disposal can lead to environmental contamination, health hazards, and significant regulatory penalties.[2][3]

Part 1: Hazard Profile and Immediate Safety Protocols

While a specific, comprehensive toxicological profile for Tetrahydropyran-4-boronic acid is not extensively documented, the boronic acid class of compounds and related structures are known to cause skin, eye, and respiratory irritation.[4][5] Therefore, all handling and disposal operations must be conducted with the assumption that this compound is hazardous.

Mandatory Personal Protective Equipment (PPE) and Engineering Controls:

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.

  • Eye Protection: Safety goggles or a face shield are required to prevent eye contact.[1]

  • Lab Coat: A lab coat must be worn to protect against skin contact.[1]

  • Fume Hood: All handling of the chemical and its waste, including weighing, solution preparation, and container rinsing, must be performed inside a certified chemical fume hood to minimize inhalation risk.[1][5]

Key Safety Data Summary

The following table summarizes the hazard classifications for representative boronic acids, which should be considered analogous for Tetrahydropyran-4-boronic acid disposal planning.

Hazard ClassificationGHS CategoryPrecautionary Measures
Skin Irritation Category 2Wear protective gloves. If on skin, wash with plenty of soap and water.[4][5]
Eye Irritation Category 2Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[4][5]
Respiratory Irritation May causeAvoid breathing dust. Use only in a well-ventilated area or fume hood.[4][5]

Part 2: Disposal Workflow: Decision and Segregation

Proper segregation of chemical waste is the most critical step in preventing dangerous chemical reactions.[3] Boronic acids should never be mixed with incompatible chemicals like strong acids, bases, or oxidizing agents unless as part of a specific, approved neutralization protocol.[2][6][7]

The following workflow diagram outlines the decision-making process for segregating Tetrahydropyran-4-boronic acid waste.

G cluster_waste_type Characterize Waste Type cluster_disposal_path Segregate into Designated Waste Stream start Waste Generation (Tetrahydropyran-4-boronic acid) is_solid Unused Reagent or Contaminated Solid? (e.g., gloves, weigh paper) start->is_solid is_liquid Aqueous or Organic Solution? is_solid->is_liquid No solid_waste Collect in Labeled 'Solid Hazardous Waste' Container is_solid->solid_waste Yes is_container Empty Reagent Container? is_liquid->is_container No liquid_waste Collect in Labeled 'Liquid Hazardous Waste' Container (Aqueous or Organic) is_liquid->liquid_waste Yes decon Decontaminate via Triple-Rinse Protocol is_container->decon Yes

Caption: Waste Segregation Workflow for Tetrahydropyran-4-boronic acid.

Part 3: Step-by-Step Disposal Protocols

Follow the appropriate protocol based on the waste characterization above.

Protocol A: Solid Waste Disposal

This applies to unused, expired, or contaminated solid Tetrahydropyran-4-boronic acid, as well as contaminated lab supplies (e.g., weighing paper, gloves, pipette tips).

  • Designate a Container: Procure a sealable, chemically compatible container. This container must be clearly labeled as "Hazardous Waste."[1]

  • Transfer Waste: Carefully transfer all solid waste into the designated container.

  • Update Label: Add the full chemical name, "Tetrahydropyran-4-boronic acid," to the label.[1]

  • Seal and Store: Securely close the container. Store it in a designated Satellite Accumulation Area (SAA) at or near the point of generation, away from incompatible materials.[8][9]

Protocol B: Liquid Waste Disposal

This applies to solutions containing Tetrahydropyran-4-boronic acid.

  • Designate a Container: Use a separate, clearly labeled, and sealable container for liquid hazardous waste. Ensure the container material is compatible with the solvent used.[10]

  • Segregate Solvents: Do not mix aqueous solutions with organic solvent waste streams unless specifically permitted by your institution's EHS office.

  • Transfer Waste: Carefully pour the liquid waste into the appropriate container using a funnel.

  • Labeling: The container must be labeled "Hazardous Waste," with the full chemical name and the solvent system (e.g., "Tetrahydropyran-4-boronic acid in Methanol").

  • Seal and Store: Keep the container tightly closed except when adding waste.[8] Store it in the designated SAA with secondary containment.

Protocol C: Decontamination of Empty Containers

Empty containers that held Tetrahydropyran-4-boronic acid must be decontaminated before disposal.[1]

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).[1]

  • Collect Rinsate: The first rinseate is considered acutely hazardous and must be collected and disposed of as liquid hazardous waste (see Protocol B).[10] Subsequent rinses can typically be collected in the same hazardous waste container.

  • Dry Container: Allow the rinsed container to air dry completely in the fume hood.

  • Final Disposal: The clean, dry container can now be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the material.[1]

Part 4: A Conditional Approach: Small-Scale Neutralization

Neutralization is a chemical treatment process that converts the weakly acidic boronic acid into a less reactive borate salt.[2][11] This procedure should only be considered for small quantities of uncontaminated, simple aqueous solutions and requires explicit approval from your institution's Environmental Health & Safety (EHS) office and compliance with local wastewater regulations.[2][12] Large volumes or solutions containing other hazardous materials (e.g., heavy metals, organic solvents) must not be neutralized in the lab.[2][12]

Protocol D: EHS-Approved Neutralization
  • Work Area: Perform this procedure in a fume hood, wearing full PPE.

  • Dilution: Prepare a dilute aqueous solution of the boronic acid waste in a large beaker. Place the beaker in an ice-water bath to manage any heat generated.[12]

  • Select Neutralizer: Use a mild base such as sodium bicarbonate (baking soda).[2][11] Avoid strong bases, which can cause a more vigorous reaction.

  • Gradual Addition: Slowly and carefully add the sodium bicarbonate to the acidic solution while stirring continuously. Be aware of potential gas (CO₂) evolution.[13]

  • Monitor pH: Use pH strips or a calibrated pH meter to monitor the solution's pH. Continue adding the base in small portions until the pH is between 5.0 and 9.0.[11][12]

  • Disposal of Neutralized Solution: Once the pH is confirmed to be within the acceptable range and if approved by local regulations, the neutralized solution may be flushed down the drain with copious amounts of water.[2][12]

  • Documentation: Keep a record of all neutralization activities as required by your institution.

Part 5: Regulatory Compliance and Final Disposition

All chemical waste disposal is governed by strict regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) in the United States.[3] Your institution's EHS office is the ultimate authority on campus and is responsible for ensuring compliance.

  • Waste Pickup: Once your hazardous waste container is full or has been accumulating for the maximum allowed time (e.g., 12 months in an SAA), contact your EHS office for pickup.[8]

  • Documentation: Ensure all labels are complete and accurate. EHS personnel cannot safely handle or dispose of improperly labeled waste.[8]

  • Never Guess: If you are ever in doubt about a procedure, stop and consult your EHS officer or a certified waste disposal service.[2]

By adhering to these rigorous protocols, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Lab Alley. [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Lab Alley. (n.d.). How and Why to Neutralize Boric Acid. Lab Alley. [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. University of Pennsylvania. [Link]

  • CLP. (n.d.). Laboratory Waste Management: The New Regulations. College of American Pathologists. [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Ohio EPA. (n.d.). Managing Hazardous Waste Generated in Laboratories. Ohio.gov. [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Emory University. [Link]

  • University of Georgia Environmental Safety Division. (n.d.). Neutralization Guide. University of Georgia. [Link]

  • OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tetrahydropyran-4-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical reagents is fundamental to advancing drug discovery. Tetrahydropyran-4-boronic acid and its derivatives are valuable building blocks in medicinal chemistry. However, their safe and effective use hinges on a robust understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when handling Tetrahydropyran-4-boronic acid, ensuring both the integrity of your research and the safety of laboratory personnel.

Hazard Identification and Risk Assessment: The Foundation of Safety

Before any handling procedure, a thorough risk assessment is paramount. While specific toxicological data for Tetrahydropyran-4-boronic acid may be limited, the known hazards of the boronic acid class of compounds provide a strong basis for establishing safety protocols. These compounds are generally classified as irritants.[1] The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.

Your first step must always be to consult the specific Safety Data Sheet (SDS) provided by the supplier. Based on data for analogous boronic acids, the anticipated hazards are summarized below.

Hazard ClassificationCategoryGHS Hazard StatementPrecautionary Statement Codes
Skin Corrosion/IrritationCategory 2Causes skin irritationP264, P280, P302+P352
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritationP280, P305+P351+P338
Specific Target Organ ToxicityCategory 3May cause respiratory irritationP261, P271, P304+P340
Acute Toxicity, OralCategory 4Harmful if swallowedP270, P301+P312

This hazard profile dictates that the core objective of our PPE strategy is to create a complete barrier against skin, eye, and respiratory exposure.

Core Protective Equipment: A Multi-Layered Defense

Effective chemical safety is not about a single piece of equipment but a holistic system. The following PPE is mandatory for the routine handling of Tetrahydropyran-4-boronic acid and should be donned before entering the designated work area.

Eye and Face Protection
  • Mandatory Equipment : Chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are required at all times.[1]

  • Rationale : Boronic acid dusts and solutions can cause serious eye irritation.[1] Standard safety glasses do not provide a sufficient seal to protect against fine particulates or splashes. Goggles provide 360-degree protection.

  • Enhanced Protection : When there is a significant risk of splashing (e.g., when transferring solutions or working with larger quantities), a full-face shield should be worn over the chemical safety goggles.[2]

Hand Protection
  • Mandatory Equipment : Chemically resistant gloves, such as nitrile, are required.[2][3]

  • Rationale : Direct skin contact is a primary exposure route that can lead to irritation.[1] Nitrile gloves offer excellent protection against the incidental contact associated with laboratory-scale handling.

  • Procedural Insight : Always inspect gloves for tears or pinholes before use. If gloves become contaminated, remove them immediately using the proper technique (without touching the outer surface with bare skin), wash your hands thoroughly, and don a new pair.[4]

Body Protection
  • Mandatory Equipment : A fully buttoned, flame-resistant laboratory coat must be worn.[3] Long pants and closed-toe shoes are also required to ensure no skin is exposed.[3]

  • Rationale : The lab coat protects your skin and personal clothing from accidental spills and contamination. The primary function is to serve as a removable barrier that can be quickly taken off in the event of a significant spill, thereby minimizing chemical contact time with your body.

Respiratory Protection
  • Engineering Controls First : The primary method for controlling respiratory hazards is to use engineering controls. All handling of solid Tetrahydropyran-4-boronic acid that could generate dust must be performed in a certified chemical fume hood.[5]

  • When Respirators are Required : If engineering controls are insufficient or not available, or if dust generation is unavoidable despite controls, a NIOSH-approved respirator is necessary.[1][3] An N95 dust mask or a respirator with an appropriate cartridge for organic vapors and particulates should be used to prevent respiratory tract irritation.[2][3]

  • Rationale : Inhalation of boronic acid dust can irritate the respiratory system.[1] The fume hood actively removes these particulates from the operator's breathing zone, while a respirator provides a direct barrier if ambient exposure is possible.

Operational and Disposal Plans: A Step-by-Step Protocol

Proper PPE use is integrated into a broader operational workflow. The following step-by-step plan ensures safety from preparation through disposal.

Safe Handling Workflow

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Handling Phase a 1. Risk Assessment (Review SDS) b 2. Verify Engineering Controls (Fume Hood, Eyewash Station) a->b c 3. Assemble All Materials b->c d 4. Don Full PPE (Goggles, Gloves, Lab Coat) c->d e 5. Handle Chemical (Weighing, Transfer in Hood) d->e f 6. Decontaminate Work Area e->f g 7. Segregate Hazardous Waste f->g h 8. Doff PPE Correctly g->h i 9. Wash Hands Thoroughly h->i

Caption: Workflow for Safe Handling of Tetrahydropyran-4-boronic acid.

Disposal Plan

All materials contaminated with Tetrahydropyran-4-boronic acid must be treated as hazardous waste. Never dispose of this chemical down the drain or in regular trash.[5]

  • Solid Waste Collection : Collect all contaminated solids, including gloves, weighing paper, and paper towels, in a designated, sealable container clearly labeled "Hazardous Waste" with the chemical name.[5]

  • Unused Chemical : Unused or waste Tetrahydropyran-4-boronic acid should be collected in its original container or a compatible, sealed, and clearly labeled hazardous waste container.

  • Empty Containers : Rinse the empty container three times with a suitable solvent (e.g., acetone or methanol) inside a chemical fume hood. The first rinseate must be collected and disposed of as liquid hazardous waste.[5] Subsequent rinses may also need to be collected depending on institutional guidelines. After rinsing and air-drying, deface the original label before recycling or disposal.[5]

  • Storage and Pickup : Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials until they are collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[5]

By adhering to this comprehensive PPE and handling protocol, you establish a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific work.

References

  • Personal protective equipment for handling Borinic acid, methyl ester. Benchchem.
  • How To Safely Dispose of Boric Acid. Lab Alley.
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid. Benchchem.
  • Personal protective equipment for handling 2-Naphthylboronic acid-D7. Benchchem.
  • Disposal Of Boric Acid. Sciencing.
  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer.
  • (3-((tert-Butoxycarbonyl)amino)propyl)boronic acid Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydropyran-4-boronic acid
Reactant of Route 2
Tetrahydropyran-4-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.